(R)-FL118
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-FL118: A Technical Guide to its Discovery and Synthesis
(R)-FL118 , also known by its chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a promising anti-cancer agent that has demonstrated significant efficacy against a broad spectrum of human cancers.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of small molecule libraries.[1][3] The screening utilized a survivin gene promoter-driven luciferase reporter system, designed to identify compounds that could inhibit the expression of survivin, an anti-apoptotic protein frequently overexpressed in cancer cells.[1][3][4] This discovery was pioneered by a team of scientists led by Dr. Fengzhi Li at the Roswell Park Comprehensive Cancer Center.[5]
Structurally, FL118 is a synthetic derivative of camptothecin (B557342), a natural cytotoxic alkaloid.[1] However, it possesses a distinctive 10,11-methylenedioxy group, which is credited for its unique mechanism of action.[1] Unlike other camptothecin analogs such as topotecan (B1662842) and irinotecan (B1672180), FL118's antitumor activity is not solely dependent on the inhibition of topoisomerase I (TOP1).[1]
Synthesis Pathway of this compound
The synthesis of this compound and its derivatives has been described in several publications. A common synthetic route starts from 6-nitropiperonal (B16318). The general scheme involves a multi-step process to construct the pentacyclic core of the camptothecin analog.
A representative synthesis of FL118 derivatives is outlined below, which can be adapted for the synthesis of the parent this compound compound.[2][6]
Quantitative Data
The anti-cancer activity of this compound and its derivatives has been evaluated across various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent cytotoxic effects of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCT-116 | Colorectal Cancer | < 6.4[7] |
| MCF-7 | Breast Cancer | < 6.4[7] | |
| HepG-2 | Liver Cancer | < 6.4[7] | |
| FL77-18 | HCT-116 | Colorectal Cancer | < 6.4[7] |
| MCF-7 | Breast Cancer | < 6.4[7] | |
| HepG-2 | Liver Cancer | < 6.4[7] | |
| FL77-24 | HCT-116 | Colorectal Cancer | < 6.4[7] |
| MCF-7 | Breast Cancer | < 6.4[7] | |
| HepG-2 | Liver Cancer | < 6.4[7] |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that contributes to its potent anti-tumor activity. It is known to selectively inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[8][9][10] More recent studies have revealed that FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[5][11]
A significant advantage of FL118 is its ability to overcome drug resistance mechanisms that plague many conventional chemotherapeutics.[12] It is not a substrate for the efflux pump proteins ABCG2 and P-gp, which are major contributors to resistance against irinotecan and topotecan.[2][9]
Experimental Protocols
General Synthesis of FL118 Derivatives
The synthesis of fluoroaryl-substituted FL118 derivatives at position 7 provides a template for the general synthetic approach.[2]
Step 1: Suzuki Coupling
-
To a solution of 6-nitropiperonal (1 equivalent) in THF, add the respective fluorinated phenylboronic acid (1.2 equivalents), tri(1-naphthyl)phosphine (0.1 equivalents), PdCl2 (0.05 equivalents), and K2CO3 (2 equivalents).
-
Heat the reaction mixture at 65°C for 24 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the intermediate compounds (3a-3n).
Subsequent Steps: The intermediate is then carried through a series of reactions, including reduction of the nitro group, condensation with a suitable tricycle, and cyclization to form the final pentacyclic FL118 derivative. The specific reagents and conditions for these subsequent steps can be found in the cited literature.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Conclusion
This compound is a promising novel anti-cancer agent with a unique multi-targeted mechanism of action and the ability to overcome common drug resistance pathways. The synthetic route to FL118 and its derivatives is well-established, allowing for further structure-activity relationship studies and the development of even more potent analogs. The data presented in this guide underscores the potential of this compound as a next-generation therapeutic for a variety of cancers.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
(R)-FL118: A Comprehensive Technical Overview
(R)-FL118 , also known as 10,11-(Methylenedioxy)-20(R)-camptothecin, is a synthetic analog of the natural alkaloid camptothecin (B557342). It has emerged as a potent anti-cancer agent with a unique multi-targeted mechanism of action that distinguishes it from other camptothecin derivatives like irinotecan (B1672180) and topotecan (B1662842).[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is the (R)-enantiomer of the more broadly studied FL118 ((S)-enantiomer). The specific stereochemistry at the C20 position is critical to its biological activity.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione[3] |
| Synonyms | 10,11-(Methylenedioxy)-20(R)-camptothecin[4] |
| CAS Number | 151636-76-9[3][4] |
| Molecular Formula | C₂₁H₁₆N₂O₆[3][4] |
| Molecular Weight | 392.36 g/mol [4] |
| SMILES | O=C1--INVALID-LINK--(CC)C(C=C2C3=NC4=CC5=C(C=C4C=C3CN2C6=O)OCO5)=C6CO1[5] |
Physicochemical Properties
| Property | Value |
| Solubility | Soluble in DMSO (e.g., 1 mg/mL or 4 mg/mL).[6][7] Poor water solubility is a noted characteristic, hindering its development.[8][9] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[5][6] |
Mechanism of Action
This compound exerts its potent anti-tumor effects through a multi-pronged approach, targeting several key cancer survival pathways. Unlike traditional camptothecins that primarily function as DNA topoisomerase I (Top1) inhibitors, FL118 is a relatively poor Top1 inhibitor.[10][11] Its superior efficacy stems from its ability to modulate multiple anti-apoptotic and drug-resistance proteins.[10][12][13]
Key Molecular Targets:
-
DDX5 (p68) Oncoprotein: FL118 directly binds to the oncoprotein DDX5, acting as a "molecular glue degrader." This binding leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[3][5][14]
-
Inhibitor of Apoptosis (IAP) Proteins: It selectively downregulates the expression of several IAP family members, most notably Survivin (BIRC5), XIAP, and cIAP2.[10][13][15] This inhibition of anti-apoptotic proteins is a key feature of its mechanism.
-
Bcl-2 Family Proteins: FL118 inhibits the anti-apoptotic protein Mcl-1 while increasing the expression of pro-apoptotic proteins like Bax and Bim.[10][13]
-
Drug Efflux Pumps: A significant advantage of FL118 is that it is not a substrate for the efflux pump proteins ABCG2 (BCRP) and P-gp (MDR1).[10][12][16] This allows it to bypass common mechanisms of resistance to other chemotherapeutics like irinotecan and topotecan.[2][12][14]
The inhibition of these targets occurs in a manner that is independent of the p53 tumor suppressor status, making this compound effective against a broader range of cancers, including those with mutated or null p53.[10][13]
Signaling Pathways
The multi-targeted nature of this compound leads to the disruption of several critical cancer signaling pathways, ultimately inducing cell cycle arrest and apoptosis.
Caption: this compound multi-target mechanism leading to apoptosis and overcoming drug resistance.
Beyond apoptosis induction, this compound has been shown to modulate other crucial pathways:
-
Cell Cycle: It triggers G2/M phase cell cycle arrest.[16]
-
DNA Repair: By reducing survivin levels, FL118 downregulates the expression of RAD51, a key protein in the homologous recombination repair pathway, thus attenuating DNA repair processes.[16]
-
PI3K/AKT/mTOR Pathway: FL118 treatment can inhibit the PI3K/AKT/mTOR signaling pathway in certain cancer cells.[6]
-
KRAS Signaling: It has shown efficacy in pancreatic cancer models with KRAS mutations by decreasing the expression of KRAS and its downstream effectors B-RAF and p-ERK.[17]
Pharmacological Effects and Efficacy
This compound demonstrates potent cytotoxic activity against a wide range of cancer cell lines, often at nanomolar concentrations.
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (ng/mL) |
| B16 | Melanoma | 392.7[4] |
| MCF-7 | Breast Cancer | 32.53[4] |
| HS578T | Breast Cancer | 129.3[4] |
| DU145 | Prostate Cancer | 138.7[4] |
| MPC3 | Prostate Cancer | 92.51[4] |
Note: The related (S)-enantiomer, FL118, also shows potent activity, with IC₅₀ values often below 1 nM in non-small cell lung cancer and colon cancer cell lines.[9]
In Vivo Efficacy
In preclinical xenograft models, FL118 has demonstrated superior anti-tumor activity compared to irinotecan, topotecan, and other standard chemotherapies.[13][17] Notably, it can cause tumor regression in models that have acquired resistance to irinotecan or topotecan.[18] Its efficacy has been shown in models of pancreatic, colorectal, lung, and head-and-neck cancers.[12][13][17] A Phase 1 clinical trial is underway to evaluate the safety and optimal dosage of FL118 in patients with advanced pancreatic cancer.[4][19]
Experimental Methodologies
The following section summarizes common protocols used in the preclinical evaluation of this compound.
Cell Viability and Apoptosis Assays
-
Cell Proliferation: Assessed using MTT or CCK-8 assays. Cells are seeded in 96-well plates, treated with varying concentrations of FL118 for 24-72 hours, and cell viability is measured colorimetrically.[11][12]
-
Apoptosis Analysis: Detected by Annexin V/Propidium Iodide staining followed by flow cytometry. Hallmarks of apoptosis, such as caspase-3 activation and PARP cleavage, are confirmed by Western blotting.[13]
Protein and Gene Expression Analysis
-
Western Blotting: Cells are lysed in a buffer (e.g., PBS with 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).[18] Total protein is quantified, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Survivin, Mcl-1, DDX5, RAD51, GAPDH).
-
Quantitative RT-PCR (qRT-PCR): Total RNA is extracted from cells, reverse transcribed to cDNA, and gene expression is quantified using SYBR Green or TaqMan probes with primers specific to target genes like BIRC5 (Survivin) and ABCG2.[12]
In Vivo Xenograft Studies
Caption: Standard experimental workflow for assessing this compound efficacy in mouse xenograft models.
-
Model Establishment: Human cancer cells (1-3 x 10⁶) are injected subcutaneously into immunocompromised mice (e.g., athymic nude or SCID).[13][20]
-
Drug Formulation and Administration: For intraperitoneal (i.p.) injection, FL118 can be dissolved in DMSO and diluted in a vehicle containing Tween-80 and saline. For intravenous (i.v.) administration, a Tween 80-free formulation has been developed.[20]
-
Treatment Schedule: Dosing schedules vary and include daily, every other day, or weekly administrations (e.g., weekly x 4).[13][18] The Maximum Tolerated Dose (MTD) is determined in preliminary studies.[13][20]
-
Efficacy Measurement: Tumor volume is measured regularly using calipers. Antitumor activity is assessed by comparing tumor growth in treated versus vehicle control groups.[13]
Synthesis Overview
This compound is a derivative of camptothecin. Its synthesis, and that of related analogs, typically involves multi-step chemical reactions starting from commercially available precursors. For example, the synthesis of some derivatives starts with 6-Nitropiperonal, which undergoes coupling reactions with various boronic acids.[2] Modifications are often introduced at the C20 position of the lactone ring to improve properties like water solubility and create prodrugs, for instance, by conjugating amino acids.[8][21][22] The specific stereochemistry at C20 is a critical aspect of the synthesis.
Conclusion
This compound is a promising anti-cancer therapeutic candidate with a distinct and powerful mechanism of action. By targeting multiple cancer survival proteins like DDX5 and members of the IAP and Bcl-2 families, it induces apoptosis and cell cycle arrest. Critically, its ability to bypass resistance mechanisms mediated by ABCG2 and P-gp efflux pumps gives it a significant advantage over existing camptothecin-based drugs. Preclinical data shows superior efficacy in various cancer models, including those resistant to standard therapies. Ongoing research and clinical trials will further elucidate its therapeutic potential in oncology.
References
- 1. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 14. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. e-century.us [e-century.us]
- 21. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
(R)-FL118: A Technical Guide to Its Molecular Targets and Interactions
(R)-FL118 , also known as 10,11-methylenedioxy-20(S)-camptothecin, is a novel, orally bioavailable small molecule with potent anticancer activity.[1] Unlike traditional camptothecin (B557342) analogs that primarily target topoisomerase I (Top1), FL118 exhibits a distinct and multifaceted mechanism of action, making it a promising therapeutic agent, particularly in the context of drug-resistant cancers.[2][3] This guide provides an in-depth overview of the molecular targets of this compound, the intricate signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.
Core Molecular Interactions: Targeting the DDX5 Oncoprotein
The primary molecular target of this compound has been identified as the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68.[1][4][5] FL118 acts as a "molecular glue degrader," binding directly to DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[1][5][6] This degradation of DDX5 is a pivotal event, as DDX5 functions as a master regulator of numerous oncogenic proteins.[1][5] The degradation of DDX5 occurs without a corresponding decrease in its mRNA levels, indicating a post-transcriptional mechanism of action.[5]
The binding affinity of FL118 to DDX5 has been quantified using Isothermal Titration Calorimetry (ITC), confirming a strong and direct interaction.[5][7] This interaction is critical for the downstream effects of FL118.
Downstream Effects: A Cascade of Anti-Cancer Activity
The degradation of DDX5 by FL118 initiates a cascade of events that collectively contribute to its potent anti-cancer effects. These include the inhibition of key survival proteins, induction of apoptosis, and disruption of DNA repair mechanisms.
Inhibition of Anti-Apoptotic Proteins
FL118 potently and selectively inhibits the expression of several members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families in a p53-independent manner.[3][8][9] This broad-spectrum inhibition of key survival proteins is a hallmark of FL118's mechanism and contributes to its efficacy across various cancer types. The primary anti-apoptotic proteins downregulated by FL118 include:
-
Survivin (BIRC5): A key regulator of cell division and apoptosis, survivin is consistently downregulated by FL118.[2][10] FL118 has been shown to inhibit survivin promoter activity at nanomolar concentrations.[10]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is another critical target inhibited by FL118.[8][11]
-
XIAP (X-linked inhibitor of apoptosis protein): A potent inhibitor of caspases, XIAP expression is significantly reduced following FL118 treatment.[2][8]
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Similar to XIAP, cIAP2 is also downregulated by FL118.[2][8]
Modulation of Oncogenic Transcription Factors and Kinases
Through the degradation of DDX5, FL118 also influences the expression and activity of other critical cancer-associated proteins:
-
c-Myc: The expression of this potent oncogenic transcription factor is downregulated by FL118, an effect mediated by the degradation of DDX5.[5][12]
-
Mutant KRAS: FL118 has been shown to decrease the expression of mutant KRAS, a key driver in many cancers, particularly pancreatic cancer.[1][13] This effect is also linked to the degradation of DDX5.[5]
-
RAF/MEK/ERK and PI3K/Akt Pathways: In certain cancer models, FL118 has been shown to inhibit these critical cell survival and proliferation pathways.[13]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of inhibiting multiple anti-apoptotic proteins and oncogenic drivers is the induction of programmed cell death (apoptosis) and cell cycle arrest. FL118 treatment leads to the activation of caspase-3 and cleavage of PARP, both hallmarks of apoptosis.[10] Furthermore, FL118 induces G2/M phase cell cycle arrest.[14][15]
Inhibition of DNA Repair Pathways
Recent studies have unveiled another critical aspect of FL118's mechanism of action: the inhibition of DNA repair. FL118 downregulates the expression of RAD51, a key protein in the homologous recombination (HR) repair pathway, through the reduction of survivin.[14][15] This inhibition of DNA repair sensitizes cancer cells to DNA damage and can overcome resistance to other chemotherapeutic agents.[15]
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | [14] |
| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [14] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [14] |
| HCT-116 | Colorectal Cancer | < 6.4 | [14][16] |
| HPAF-II | Pancreatic Cancer (KRAS G12D) | 10.21 | [13] |
| BxPC-3 | Pancreatic Cancer (KRAS WT) | 4.17 | [13] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.
| Target/Process | Effective Concentration | Assay System | Reference |
| Survivin Promoter Activity | 0.1–1 nM | Luciferase reporter assay in cancer cells | [10][17] |
| DDX5 Binding (K D) | Not specified in text | Isothermal Titration Calorimetry (ITC) | [5][7] |
| Apoptosis Induction (A549/H460) | 10 nM | Flow cytometry (Annexin V staining) | [2] |
| RAD51 Downregulation (LOVO) | 10 nM | Western Blot | [15] |
Table 2: Effective Concentrations of this compound for Various Molecular and Cellular Effects.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound mechanism of action.
Caption: General experimental workflow.
Detailed Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the principles behind the key experiments cited are outlined below.
Western Blot Analysis
Purpose: To determine the expression levels of specific proteins (e.g., DDX5, Survivin, Mcl-1, XIAP, cIAP2, c-Myc, RAD51, cleaved PARP, Caspase-3) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured to a suitable confluency and treated with varying concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).[4]
-
Cell Lysis: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: An equal amount of protein from each sample is loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified relative to a loading control (e.g., GAPDH or β-actin).[2]
Cell Viability Assays (MTT/CCK-8)
Purpose: To assess the cytotoxic effects of this compound on cancer cell lines and determine the IC50 value.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[2]
-
Drug Treatment: The cells are treated with a range of concentrations of this compound for various durations (e.g., 24, 48, 72 hours).[2]
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution, containing a WST-8 tetrazolium salt, is added to each well. Viable cells reduce the WST-8 to a yellow-colored formazan.[2]
-
-
Signal Measurement:
-
MTT Assay: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CCK-8 Assay: The absorbance is measured directly at a wavelength of 450 nm.[2]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the drug concentration.
Flow Cytometry for Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Treatment: Cells are treated with this compound as described previously.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in an Annexin V binding buffer.[17]
-
Staining: Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added to the cell suspension.[17]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Luciferase Reporter Assay for Promoter Activity
Purpose: To measure the effect of this compound on the transcriptional activity of a specific gene promoter (e.g., survivin).
Methodology:
-
Construct Transfection: Cancer cells are stably or transiently transfected with a plasmid vector containing the promoter of interest (e.g., a 4080 bp full-length survivin promoter) driving the expression of a luciferase reporter gene.[10][17]
-
Drug Treatment: The transfected cells are treated with various concentrations of this compound.[10]
-
Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the luciferase substrate is added to the lysate. The luciferase enzyme catalyzes a reaction that produces light.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The light output is proportional to the activity of the promoter.
-
Normalization: The luciferase activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
This comprehensive guide elucidates the multifaceted molecular interactions of this compound, highlighting its unique mechanism of action centered on the degradation of the DDX5 oncoprotein. The downstream consequences of this primary interaction underscore the potential of this compound as a potent and selective anti-cancer agent. The provided quantitative data and experimental outlines offer a foundational understanding for researchers and drug development professionals interested in this promising therapeutic candidate.
References
- 1. Facebook [cancer.gov]
- 2. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FL118|Survivin Inhibitor|For Research Use [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118: A Technical Guide to p53-Independent Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-FL118, a novel camptothecin (B557342) analogue, has emerged as a potent anti-cancer agent with a distinct and powerful mechanism of action. While structurally related to topoisomerase I inhibitors, its primary anti-tumor activity stems from its ability to induce apoptosis independently of the tumor suppressor p53, a pathway frequently inactivated in human cancers. This attribute allows FL118 to bypass a common mechanism of chemotherapy resistance. This document provides a comprehensive technical overview of FL118's core mechanism, focusing on its ability to downregulate multiple key anti-apoptotic proteins, presenting quantitative data on its efficacy, detailing relevant experimental protocols, and visualizing the critical signaling pathways involved.
Core Mechanism of Action: Multi-Target Inhibition
FL118 was identified through high-throughput screening for inhibitors of the survivin gene promoter.[1] However, subsequent research revealed that its efficacy is derived from the simultaneous downregulation of several key cancer survival proteins in a p53-independent manner.[1][2]
The primary molecular targets of FL118 include:
-
Inhibitor of Apoptosis (IAP) Family Proteins:
-
Survivin (BIRC5): A critical regulator of cell division and apoptosis, highly expressed in most cancers but not in normal adult tissues.[2][3]
-
XIAP (X-linked inhibitor of apoptosis protein): A potent endogenous inhibitor of caspases-3, -7, and -9.[1][4]
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Involved in regulating apoptosis and immune signaling.[1][4]
-
-
Bcl-2 Family Proteins:
-
Other Key Proteins:
-
MdmX: In cancer cells with wild-type p53, FL118 promotes the degradation of MdmX, a negative regulator of p53, leading to p53-dependent senescence.[5][6] However, in cells lacking functional p53, this pathway is bypassed, and the drug potently induces apoptosis.[5][6]
-
DDX5 (p68): FL118 has been shown to bind to this oncoprotein, leading to its dephosphorylation and degradation.[7]
-
By inhibiting these multiple, often redundant, survival pathways, FL118 effectively disrupts the cellular machinery that prevents apoptosis, leading to programmed cell death even in highly resistant, p53-deficient tumors.[2]
Visualizing the FL118-Induced Apoptotic Pathway
The following diagrams illustrate the key mechanisms and experimental approaches related to FL118.
Caption: FL118 inhibits multiple anti-apoptotic proteins, unleashing the caspase cascade.
Caption: FL118's cellular outcome depends on the p53 status of the cancer cell.
Caption: A typical workflow for evaluating FL118-induced apoptosis in vitro.
Quantitative Data Presentation
The efficacy of FL118 has been quantified across various cancer cell lines and experimental conditions. The tables below summarize key findings.
Table 1: Effect of FL118 on Cancer Cell Viability and Apoptosis Markers
| Cell Line | Cancer Type | Concentration | Time (h) | Effect | Quantification (% of Control or as noted) | Citation(s) |
|---|---|---|---|---|---|---|
| HCT-8 | Colon | 10 nM | 24 | Survivin Expression | 21% | [8] |
| HCT-8 | Colon | 10 nM | 36 | Activated Caspase-3 | 800% (relative to control) | [8] |
| HCT-8 | Colon | 10 nM | 36 | Cleaved PARP | 3100% (relative to control) | [8] |
| HCT-8 | Colon | 10 nM | 36 | Early Apoptotic Cells (Annexin V+) | ~35% of total cells | [8] |
| HPAF-II | Pancreatic | 20 nM | 48 | Apoptotic Cells (Annexin V+) | 10.3% | [9] |
| BxPC-3 | Pancreatic | 20 nM | 48 | Apoptotic Cells (Annexin V+) | 17.3% | [9] |
| A549 CSCs | Lung | 10 nM | 48 | Apoptotic Cells (Annexin V+) | ~25% | [10] |
| H460 CSCs | Lung | 10 nM | 48 | Apoptotic Cells (Annexin V+) | ~20% |[10] |
Table 2: Comparative IC50 Values of FL118 vs. SN-38 (Active Metabolite of Irinotecan)
| Cell Line | Cancer Type | FL118 IC50 (nM) | SN-38 IC50 (nM) | Citation(s) |
|---|---|---|---|---|
| LOVO | Colon | ~1.5 | ~20 | [11] |
| LS1034 | Colon | ~1.0 | ~25 | [11] |
| HCT116 | Colon | ~2.5 | ~40 | [11] |
| RKO | Colon | ~1.0 | ~15 |[11] |
Note: IC50 values are approximate, as read from graphical data in the cited source.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for studying FL118.[1][8][10][11]
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HCT-8, PANC-1, A549) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes, or 96-well plates) to achieve 50-70% confluency at the time of treatment.
-
Drug Preparation: FL118 is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions are prepared in culture media to achieve the desired final concentrations. The final DMSO concentration in the media should be kept below 0.1%.
-
Treatment: The culture medium is replaced with a medium containing the specified concentration of FL118 or vehicle control (DMSO). Cells are incubated for the desired duration (e.g., 24, 36, or 48 hours).
Apoptosis Detection by Annexin V/PI Staining
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA, and the trypsin is neutralized with a serum-containing medium. Cells are pooled, centrifuged, and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer to a concentration of approximately 1x10⁶ cells/mL.
-
Incubation: 5 µL of Alexa Fluor 488 (or FITC) conjugated Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) solution are added to 100 µL of the cell suspension. The mixture is gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added. The samples are analyzed promptly by flow cytometry. Annexin V positive/PI negative cells are scored as early apoptotic, while double-positive cells are scored as late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Transfer: Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., survivin, Mcl-1, cleaved PARP, activated caspase-3, actin).
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin or GAPDH is used as a loading control.
Conclusion and Drug Development Outlook
This compound demonstrates potent anti-cancer activity through a multi-targeted, p53-independent mechanism of apoptosis induction. By simultaneously suppressing key survival proteins like Survivin, Mcl-1, XIAP, and cIAP2, it effectively circumvents the robust pro-survival signaling characteristic of aggressive and chemoresistant cancers.[1][2] Its ability to function in p53-mutant environments is a significant advantage, addressing a vast population of tumors that are refractory to conventional DNA-damaging agents.[5][6] Furthermore, FL118 has shown the ability to overcome resistance mediated by efflux pumps like ABCG2 and is effective against cancer stem-like cells.[10][11][12]
The compelling preclinical data has led to its advancement into clinical investigation. A Phase I clinical trial is currently evaluating the safety, side effects, and optimal dose of FL118 in patients with advanced pancreatic ductal adenocarcinoma, a disease notorious for its resistance to therapy.[13][14] The unique mechanism of FL118 positions it as a promising candidate for monotherapy and in combination with other agents to treat a wide range of refractory malignancies.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 9. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
(R)-FL118: A Technical Guide to its Effects on Mcl-1 and the Bcl-2 Protein Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-FL118, a novel camptothecin (B557342) analog, demonstrates superior antitumor efficacy through a distinct mechanism of action that circumvents common drug resistance pathways. Unlike traditional camptothecins that primarily target topoisomerase I (Top1), FL118 functions by modulating the expression of key cancer survival proteins. This guide provides an in-depth technical overview of FL118's effects on the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and other members of the Bcl-2 family. It consolidates quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeting Apoptotic Resistance
FL118 exerts its potent anticancer effects by transcriptionally and post-transcriptionally suppressing multiple anti-apoptotic proteins while simultaneously upregulating pro-apoptotic factors. This dual action shifts the cellular balance, decisively favoring programmed cell death.
1.1. Downregulation of Anti-Apoptotic Proteins
FL118 was identified through high-throughput screening as a potent inhibitor of the survivin gene promoter.[1] Subsequent research revealed its activity extends to a select group of key survival proteins. In a manner independent of p53 status, FL118 selectively inhibits the expression of:
This multi-targeted inhibition is significant, as overexpression of these proteins is a common mechanism for cancer cells to evade apoptosis and develop resistance to therapy.[4] Studies indicate that FL118's inhibition of these targets is an independent event; for instance, the genetic knockdown of survivin does not affect the expression of Mcl-1, XIAP, or cIAP2.[3]
A primary biochemical target of FL118 has been identified as the DEAD-box RNA helicase DDX5 (p68). FL118 acts as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the proteasome pathway.[5][6] Since DDX5 is a master regulator of multiple oncogenic proteins, its degradation leads to the downstream suppression of Mcl-1, survivin, XIAP, and c-Myc.[6]
1.2. Upregulation of Pro-Apoptotic Bcl-2 Family Proteins
Complementing its inhibitory effects, FL118 treatment leads to an increased expression of pro-apoptotic Bcl-2 family proteins, including Bax and Bim .[2][3] The upregulation of these proteins, combined with the downregulation of Mcl-1, disrupts the sequestration of pro-apoptotic effectors, leading to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway.
Quantitative Data on Protein Modulation
The efficacy of FL118 varies across different cancer cell lines, concentrations, and treatment durations. The following tables summarize the observed effects on Mcl-1 and related apoptotic proteins.
Table 1: Effect of FL118 on Mcl-1 and Bcl-2 Family Proteins
| Cell Line (Cancer Type) | FL118 Concentration | Treatment Duration | Effect on Mcl-1 | Effect on Other Bcl-2 Proteins | Reference |
| HCT-8 (Colon) | 10 nM | 24-48h | Downregulated | Upregulated: Bax, Bim. Minimal Effect: Bcl-2, Bcl-xL | [3] |
| H460 (Lung) | 10 nM | 24-48h | Downregulated | Upregulated: Bax, Bim. Minimal Effect: Bcl-2, Bcl-xL | [3] |
| A549 (Lung) | 100 nM | 24-48h | Downregulated | Upregulated: Bax, Bim. Minimal Effect: Bcl-2, Bcl-xL | [3] |
| PANC1 (Pancreatic) | 10-500 nM | 16-48h | Dose-dependent downregulation | Upregulated: Bad, Bim, Bax | [7] |
| MIA PaCa2 (Pancreatic) | 10-500 nM | 16-48h | Dose-dependent downregulation | Upregulated: Bad, Bim, Bax | [7] |
| UMUC-3 (Bladder) | 10-100 nM | 48h | Strong inhibition | Not specified | [8] |
| HPAF-II (Pancreatic) | 20 nM (in combo) | 48h | Downregulated (inferred) | Upregulated: Bax. Downregulated: Bcl-xL | [9] |
Table 2: Effect of FL118 on IAP Family and Apoptosis Markers
| Cell Line (Cancer Type) | FL118 Concentration | Treatment Duration | Effect on IAP Family & Markers | Reference |
| HCT-8 (Colon) | 10 nM | 24-48h | Downregulated: Survivin, XIAP, cIAP2. Induced: Caspase-3 activation, PARP cleavage. | [3][10] |
| H460 (Lung) | 10 nM | 24-48h | Downregulated: Survivin, XIAP, cIAP2. | [3] |
| A549 (Lung) | 100 nM | 24-48h | Downregulated: Survivin, XIAP, cIAP2. | [3] |
| PANC1 (Pancreatic) | 10-500 nM | 24h | Downregulated: Survivin, XIAP, cIAP2. Induced: Caspase-3 activation, PARP cleavage. | [7][11] |
| UMUC-3 (Bladder) | 10-100 nM | 48h | Downregulated: Survivin, XIAP. | [8] |
| T24 (Bladder) | 10-100 nM | 48h | Downregulated: Survivin, XIAP. | [8] |
Experimental Protocols
Robust and reproducible data are crucial for validating the mechanism of action of novel compounds like FL118. Below are detailed protocols for key assays used to assess its impact on Mcl-1 and the apoptotic machinery.
3.1. Western Blot Analysis of Protein Expression
This protocol allows for the semi-quantitative detection of changes in specific protein levels following FL118 treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-8, PANC1) and grow to 70-80% confluency. Treat cells with various concentrations of FL118 (e.g., 10 nM, 100 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[12]
-
SDS-PAGE: Normalize protein amounts for all samples. Mix lysate with 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load 20-50 µg of protein per well onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., Mcl-1, Bax, Cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software, normalizing the target protein signal to a loading control (e.g., β-actin, GAPDH).
3.2. Apoptosis Analysis via Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Treat cells with FL118 as described in step 3.1.1.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Logical Relationships and Protein Network
FL118's therapeutic efficacy stems from its ability to coordinately modulate a network of survival and death-promoting proteins. The diagram below illustrates the logical relationships between FL118 and its key targets within the IAP and Bcl-2 families.
Conclusion
This compound is a promising novel anticancer agent that overcomes therapeutic resistance by fundamentally rewiring the apoptotic signaling network in cancer cells. Its ability to concurrently suppress multiple key survival proteins, most notably Mcl-1 and members of the IAP family, while inducing pro-apoptotic Bcl-2 proteins like Bax and Bim, represents a powerful strategy to trigger cell death. The detailed data and protocols provided in this guide offer a foundational resource for further investigation into FL118, facilitating research aimed at harnessing its full therapeutic potential in clinical settings.
References
- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
(R)-FL118 in Pancreatic Cancer Models: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FL118, a novel camptothecin (B557342) analogue, has demonstrated significant preclinical antitumor activity in various cancer models, including highly aggressive and treatment-resistant pancreatic cancer. This technical guide provides a comprehensive overview of the preclinical data for this compound in pancreatic cancer models, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action
This compound exerts its potent anti-cancer effects through a distinct mechanism of action centered on the degradation of the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68. Unlike other camptothecin derivatives that primarily target topoisomerase I, FL118 acts as a "molecular glue degrader." It directly binds to DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.
The degradation of DDX5 by FL118 results in the downstream suppression of a multitude of oncogenic proteins that are critical for cancer cell survival, proliferation, and treatment resistance. These include:
-
Inhibitor of Apoptosis Proteins (IAPs): Survivin, Mcl-1, XIAP, and cIAP2.[1][2][3]
-
Oncogenes: c-Myc and mutant KRAS.
This multi-targeted approach contributes to the broad and potent efficacy of FL118 observed in preclinical pancreatic cancer models.
Signaling Pathways
The primary signaling pathway affected by this compound is the DDX5-mediated regulation of oncogene expression. By promoting the degradation of DDX5, FL118 effectively shuts down the expression of key survival proteins.
In the context of pancreatic cancer, which is predominantly driven by KRAS mutations, the interplay with the KRAS and NF-κB signaling pathways is also of significant interest. While FL118 can downregulate mutant KRAS expression via DDX5, its combination with agents that target other nodes in these pathways may offer synergistic effects.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a panel of human pancreatic cancer cell lines, including those with KRAS mutations and those resistant to standard-of-care chemotherapeutics.
| Cell Line | KRAS Status | IC50 (nM) | Notes |
| HPAF-II | G12D | ~10-20 | - |
| BxPC-3 | Wild-Type | ~20-30 | Constitutively active NF-κB |
| PANC-1 | G12D | Effective at nM levels | Gemcitabine-resistant |
| MiaPaCa-2 | G12C | Effective at nM levels | Gemcitabine-resistant |
Note: IC50 values can vary between studies and experimental conditions.
In Vivo Efficacy
The antitumor activity of this compound has been extensively evaluated in various pancreatic cancer xenograft models, including patient-derived xenograft (PDX) models, which are known to closely mimic the heterogeneity and therapeutic response of human tumors.
Monotherapy
| Xenograft Model | Treatment | Outcome |
| PDX14244 | 5 mg/kg, i.p., weekly x 4 | Tumor elimination |
| PDX17624 | 5 mg/kg, i.p., weekly x 4 | Tumor elimination |
| PDX10978 | 5 mg/kg, i.p., weekly x 4 | Delayed tumor growth |
Combination Therapy
This compound has shown synergistic effects when combined with standard-of-care chemotherapeutics for pancreatic cancer.
| Xenograft Model | Treatment | Outcome |
| PDX10978 | FL118 (0.75 mg/kg) + Gemcitabine (B846) (60 mg/kg), i.p., weekly x 4 | Tumor elimination |
| Cisplatin-Resistant Xenograft | FL118 + Cisplatin (dosage not specified) | Strong inhibition of tumor growth and metastasis |
Experimental Protocols
General Experimental Workflow
A typical preclinical evaluation of a novel compound like this compound in pancreatic cancer models follows a logical progression from in vitro characterization to in vivo validation.
In Vitro Cytotoxicity (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
-
Cell Seeding:
-
Culture pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, HPAF-II, BxPC-3) in appropriate media.
-
Trypsinize and seed cells into 96-well plates at a density of 2,500 - 5,000 cells per well.[4]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.[4]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein expression levels of its known targets.
-
Cell Lysis:
-
Plate pancreatic cancer cells and treat with various concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the general procedure for evaluating the efficacy of this compound in a pancreatic cancer PDX model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude).
-
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-300 mm³).[6]
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Monotherapy: Administer this compound intraperitoneally (i.p.) at a dose of, for example, 5 mg/kg on a weekly schedule for 4 weeks.[7]
-
Combination Therapy: Administer this compound (e.g., 0.75 mg/kg, i.p., weekly) in combination with gemcitabine (e.g., 60 mg/kg, i.p., weekly) for 4 weeks.[7]
-
The control group receives the vehicle solution.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[7]
-
Monitor animal body weight as an indicator of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effects.
-
Conclusion
The preclinical data for this compound in pancreatic cancer models is highly compelling. Its unique mechanism of action, targeting the oncoprotein DDX5 and subsequently downregulating a range of key survival proteins, provides a strong rationale for its development as a novel therapeutic for this challenging disease. The potent in vitro cytotoxicity and the remarkable in vivo efficacy, particularly in patient-derived xenograft models, both as a monotherapy and in combination with standard-of-care agents, underscore its clinical potential. The detailed protocols provided in this guide are intended to facilitate further research and development of this compound for the treatment of pancreatic cancer.
References
- 1. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
(R)-FL118: In Vitro Cytotoxicity Profile Against Colon Cancer Cell Lines
(R)-FL118 , a novel camptothecin (B557342) analogue, demonstrates significant cytotoxic effects against a range of human colon cancer cell lines. This technical guide provides a comprehensive overview of its in vitro activity, detailing its potency, mechanism of action, and the experimental protocols used for its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
This compound exhibits potent growth-inhibitory effects in various colon cancer cell lines, often surpassing the efficacy of SN-38, the active metabolite of the widely used chemotherapeutic irinotecan. The half-maximal inhibitory concentration (IC50) values across different cell lines are summarized below.
| Cell Line | p53 Status | This compound IC50 (nM) | Comparison Drug | Comparison Drug IC50 (nM) | Exposure Time (hours) | Reference |
| HCT116 | Wild-Type | < 6.4 | - | - | 72 | [1] |
| HCT116 (Top1 inhibitor-resistant) | Wild-Type | Consistently < 1 | SN-38 | 5-10 fold higher than FL118 | Not Specified | [2] |
| HCT-8 | Wild-Type | Sub-nanomolar | - | - | 72 | [3] |
| SW620 | Mutant | Sub-nanomolar | - | - | 72 | [3] |
| LOVO | Not Specified | Lower than SN-38 | SN-38 | Higher than FL118 | 48 | [4] |
| LS1034 | Not Specified | Lower than SN-38 | SN-38 | Higher than FL118 | 48 | [4] |
| DLD-1 (KrasG13D) | Not Specified | IC50 values available | - | - | 72 | [5] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its cytotoxic effects through a multi-faceted mechanism that is largely independent of p53 status, a common factor in chemotherapy resistance.[6][7] The primary mechanism involves the targeted downregulation of key anti-apoptotic proteins, leading to programmed cell death (apoptosis) and cell cycle arrest.
Downregulation of Inhibitor of Apoptosis Proteins (IAPs) and Mcl-1
FL118 has been shown to selectively inhibit the expression of several critical survival proteins:
-
Survivin: A member of the IAP family that plays a crucial role in cell division and inhibition of apoptosis.
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family.
-
XIAP (X-linked inhibitor of apoptosis protein): A potent endogenous inhibitor of caspases.
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Another member of the IAP family involved in regulating apoptosis and signaling pathways.[6][7]
The inhibition of these proteins disrupts the cell's natural defenses against apoptosis, making it more susceptible to cell death signals.[6]
Induction of Apoptosis
By downregulating anti-apoptotic proteins, FL118 treatment leads to the activation of the apoptotic cascade. This is evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[3][8]
G2/M Cell Cycle Arrest
In addition to inducing apoptosis, this compound also causes an arrest of the cell cycle in the G2/M phase.[4][9] This prevents cancer cells from proceeding through mitosis and further proliferating. The G2/M checkpoint is a critical control point in the cell cycle, and its arrest can trigger apoptosis in cells with significant DNA damage.
CIP2A/PP2A Axis
Recent studies have indicated that FL118's mechanism may also involve the inactivation of the CIP2A/PP2A axis. FL118 treatment has been shown to decrease the expression of cancerous inhibitor of protein phosphatase 2A (CIP2A), a protein that is often overexpressed in cancer and contributes to tumor progression.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol:
-
Cell Seeding: Plate colon cancer cells (e.g., HCT116, SW620) in 96-well plates at a density of 1-2 x 10^4 cells per well and incubate overnight.[5]
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-200 nM) in triplicate for a specified duration (e.g., 72 hours).[5]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well and shaking the plate.[5][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Protocol:
-
Cell Treatment: Treat colon cancer cells with the desired concentrations of this compound for a specified time (e.g., 36 hours).[11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Treat colon cancer cells with this compound at the desired concentrations and time points.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse this compound-treated and untreated cells in a suitable lysis buffer to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., survivin, cleaved caspase-3, PARP, actin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. FL118 inhibits viability and induces apoptosis of colorectal cancer cells via inactivating the CIP2A/PP2A axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. journals.plos.org [journals.plos.org]
(R)-FL118: A Paradigm Shift in Overcoming Drug Resistance in Cancer Therapy
(R)-FL118, a novel camptothecin (B557342) analogue, is emerging as a potent therapeutic agent with the ability to overcome multiple mechanisms of drug resistance in various cancer models. This technical guide provides a comprehensive overview of its activity, mechanisms of action, and the experimental basis for its efficacy in drug-resistant cancers, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Acquired and inherent drug resistance remains a primary obstacle in successful cancer treatment. This compound demonstrates significant promise in circumventing these challenges. Unlike its predecessors, irinotecan (B1672180) and topotecan (B1662842), FL118 exhibits a unique multi-pronged approach to eliminating resistant cancer cells. Key to its activity is the ability to bypass common efflux pump-mediated resistance, downregulate critical anti-apoptotic proteins, and interfere with DNA damage repair pathways. This guide will delve into the quantitative data supporting its superior efficacy, detail the experimental protocols used to validate these findings, and visualize the complex signaling pathways it modulates.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from preclinical studies, highlighting the superior efficacy of this compound compared to conventional chemotherapeutics in drug-resistant cancer models.
Table 1: Comparative In Vitro Efficacy of FL118 and Topotecan in Colon Cancer Cells
| Cell Line | Assay | FL118 | Topotecan | Fold-Effectiveness of FL118 |
| Colon Cancer | Cell Growth Inhibition | ~25x more effective | - | ≥25-fold |
| Colon Cancer | Colony Formation | ~25x more effective | - | ~25-fold |
| FaDu & SW620 | Inhibition of Survivin, Mcl-1, XIAP, cIAP2 | 10-100x more effective | - | 10-100-fold |
Data sourced from studies demonstrating FL118's enhanced ability to inhibit cancer cell proliferation and key survival proteins compared to topotecan[1].
Table 2: Efficacy of FL118 in Irinotecan and Topotecan-Resistant Xenograft Models
| Cancer Type | Resistance Acquired To | FL118 Treatment Outcome |
| Head-and-Neck (FaDu) | Irinotecan | Effective elimination of resistant tumors |
| Colorectal (SW620) | Irinotecan | Effective elimination of resistant tumors |
| Head-and-Neck (FaDu) | Topotecan | Effective elimination of resistant tumors |
| Colorectal (SW620) | Topotecan | Effective elimination of resistant tumors |
This table summarizes in vivo findings where FL118 successfully eradicated tumors that had developed resistance to standard-of-care camptothecin analogues[1][2][3].
Table 3: FL118 Activity in Pancreatic Cancer Models
| Cancer Model | Resistance Profile | FL118 Activity | Combination Synergy |
| Pancreatic Cancer Cells | Cisplatin-Resistant | Preferentially killed resistant cells | Synergistic killing with cisplatin |
| Pancreatic Cancer Stem-Like Cells | Treatment-Resistant | Reduced spheroid formation | - |
| Pancreatic Xenograft Tumors | Drug-Resistant | Inhibited tumor growth and metastasis | Strong inhibition with cisplatin |
| Patient-Derived Xenograft (PDX) | Relative FL118 Resistance | Effective tumor elimination | Enhanced elimination with gemcitabine |
FL118 shows significant promise in treating notoriously resistant pancreatic cancer, both as a monotherapy and in combination with other agents[4][5][6].
Table 4: Comparative IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | Compound | IC50 Value |
| Various Colon Cancer Lines | FL118 | Lower than SN-38 |
| LOVO SN38-Resistant | FL118 | Reduced cell viability |
Recent studies confirm FL118's lower IC50 values compared to SN-38 (the active metabolite of irinotecan), even in resistant cell lines[7].
Mechanisms of Action in Drug-Resistant Cancers
This compound overcomes drug resistance through several distinct and synergistic mechanisms.
Bypassing Efflux Pump-Mediated Resistance
A major cause of resistance to camptothecins like irinotecan and topotecan is their removal from cancer cells by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (ABCG2/BCRP).
-
This compound is not a substrate for P-gp and ABCG2. [1][2] This means it is not actively pumped out of the cancer cell, allowing it to accumulate at therapeutic concentrations.
-
The efficacy of FL118 is unaffected by the presence of efflux pump inhibitors like sildenafil (B151) or KO143, further confirming that it bypasses this resistance mechanism.[1] In contrast, the activity of SN-38 is significantly enhanced by these inhibitors.[1]
Downregulation of Anti-Apoptotic Proteins
This compound selectively inhibits the expression of multiple key proteins that protect cancer cells from apoptosis (programmed cell death). This multi-targeted approach makes it difficult for cancer cells to develop resistance.
-
IAP Family Proteins: FL118 potently downregulates Survivin, XIAP, and cIAP2.[1][8][9][10][11][12] The inhibition of Survivin is particularly critical, as this protein is central to treatment resistance and the maintenance of cancer stem cells.[8][13][14]
-
Bcl-2 Family Proteins: FL118 also inhibits the anti-apoptotic protein Mcl-1.[1][9][10][11][12]
-
This inhibition occurs irrespective of the p53 tumor suppressor gene's status (wild type, mutant, or null), making FL118 effective against a broader range of advanced cancers.[1][3][9][10][12]
Inhibition of DNA Damage Repair
Recent findings indicate that this compound also impacts the DNA damage response, a critical pathway for resistance to DNA-damaging agents.
-
By downregulating Survivin, FL118 subsequently reduces the expression of RAD51, a key protein in the homologous recombination repair pathway.[7][15]
-
This attenuation of DNA repair enhances the cytotoxic effects of FL118, which, like other camptothecins, can induce DNA damage.[7][15] This mechanism is particularly effective in overcoming resistance to irinotecan in colorectal cancer.[7][15]
Targeting Cancer Stem Cells (CSCs)
CSCs are a subpopulation of tumor cells responsible for metastasis, recurrence, and drug resistance.
-
FL118 has been shown to effectively target and inhibit the growth of drug-resistant cancer stem-like cells.[4][5][6][8][13][14]
-
It achieves this by downregulating CSC markers like ABCG2, ALDH1A1, and Oct4, and suppressing resistance-associated proteins such as P-gp and ERCC1.[8][13][14]
Visualizing the Mechanisms of this compound
The following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships underlying FL118's activity.
Caption: FL118 bypasses efflux pumps like P-gp/ABCG2.
Caption: FL118 inhibits multiple anti-apoptotic proteins.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. e-century.us [e-century.us]
- 4. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-FL118 Analogues and Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-FL118, a novel camptothecin (B557342) analogue, has demonstrated exceptional antitumor efficacy, distinct from traditional topoisomerase I inhibitors. Its unique mechanism of action, favorable resistance profile, and potent cytotoxicity have spurred extensive research into its analogues and derivatives to optimize its therapeutic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, detailing the impact of chemical modifications on their biological activity. It includes a compilation of quantitative data, comprehensive experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin.[1][2] Unlike its predecessors, such as topotecan (B1662842) and irinotecan (B1672180), FL118 exhibits potent anticancer activity that is not solely dependent on topoisomerase I (Top1) inhibition.[3][4] A key characteristic of FL118 is its ability to overcome drug resistance mediated by efflux pumps like P-glycoprotein (P-gp) and ABCG2, a common challenge with other camptothecin analogues.[3][5]
The primary mechanism of action of FL118 involves its function as a "molecular glue degrader."[3][6] It directly binds to the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68, leading to its dephosphorylation and subsequent degradation via the proteasome pathway.[2][6][7] The degradation of DDX5, a master regulator of various oncogenic proteins, results in the downregulation of key cancer cell survival proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][3] This unique mode of action contributes to its high efficacy in various cancer models, including those with resistance to standard therapies.[2][5] The promising preclinical data has established the FL118 scaffold as a valuable platform for developing novel anticancer agents with improved efficacy and pharmacological profiles.[1][4]
Structure-Activity Relationship (SAR) of FL118 Analogues
The core structure of FL118 has been systematically modified at several positions, primarily at the 7, 9, and 20 positions of the camptothecin ring system, to explore the SAR and develop derivatives with enhanced properties.
Modifications at the 7-Position
Substitutions at the 7-position have been a major focus of SAR studies, yielding compounds with significantly improved anticancer activity compared to the parent molecule.
-
Phenyl and Substituted Phenyl Groups: The introduction of phenyl and substituted phenyl groups at the 7-position has been shown to enhance cytotoxicity. For instance, derivatives with electron-donating groups, such as ethyl (FL77-6) and methoxy (B1213986) (FL77-9, FL77-24), have demonstrated potent in vitro and in vivo antitumor activity.[1][8][9]
-
Fluoroaryl Groups: The replacement of the hydrogen at the 7-position with fluoroaryl groups has led to a series of derivatives with improved cytotoxicity.[3] Notably, compound 7h from one such study showed a remarkable ability to inhibit colorectal cancer (CRC) cell colony formation and migration.[3] The antitumor activity of these fluorinated derivatives was found to be dependent on the position of the fluorine substitution on the phenyl ring, with para-substitution being favorable.[3]
Modifications at the 9-Position
While modifications at the 7-position have generally yielded more potent compounds, substitutions at the 9-position have also been explored. However, studies comparing 7- and 9-substituted derivatives have indicated that the 7-substituted analogues exhibit superior antitumor efficacy.[1][8][9]
Modifications at the 20(S)-Position
The hydroxyl group at the 20(S)-position is crucial for the antitumor activity of FL118.[10][11] SAR studies have shown that maintaining a free hydroxyl group at this position is important for high efficacy.[10][11] Esterification at this position has been explored to create prodrugs with improved solubility and pharmacokinetic properties.
-
Amino Acid Conjugates: Conjugation of amino acids to the 20(S)-hydroxyl group has resulted in water-soluble prodrugs that can release the parent FL118 in vivo.[12] Compounds 9c , 9i , and 9j from a study on amino acid conjugates showed in vivo antitumor activity consistent with their Topo I inhibitory activity.[12]
-
NSAID Conjugates: Non-steroidal anti-inflammatory drug (NSAID) conjugates have also been synthesized, though they showed increased lactone stability and did not effectively release FL118 as esterase-triggered prodrugs.[12]
Quantitative Data on FL118 Analogues
The following tables summarize the in vitro cytotoxicity (IC50 values) of various FL118 analogues against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 7-Phenyl Substituted FL118 Derivatives (FL77- series) [1]
| Compound | R Group (at 7-position) | HCT-116 IC50 (nM) | HepG-2 IC50 (nM) | MCF-7 IC50 (nM) | A549 IC50 (nM) |
| FL118 | H | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 4.2 ± 0.6 |
| FL77-6 | 4-ethylphenyl | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 |
| FL77-9 | 4-methoxyphenyl | 1.6 ± 0.3 | 2.3 ± 0.4 | 2.9 ± 0.5 | 3.8 ± 0.6 |
| FL77-18 | 3,4-dimethoxyphenyl | <6.4 | <6.4 | <6.4 | Not Reported |
| FL77-24 | 3,5-dimethoxyphenyl | <6.4 | <6.4 | <6.4 | Not Reported |
Table 2: Cytotoxicity of 7-Fluoroaryl Substituted FL118 Derivatives (7a-7n series) [3]
| Compound | R Group (at 7-position) | HCT116 IC50 (nM) | A549 IC50 (nM) | HepG2 IC50 (nM) | HeLa IC50 (nM) |
| FL118 | H | 25 ± 4 | 35 ± 5 | 30 ± 4 | 40 ± 6 |
| SN38 | - | 15 ± 3 | 20 ± 4 | 18 ± 3 | 25 ± 4 |
| 7b | 4-fluorophenyl | 20 ± 3 | 28 ± 4 | 25 ± 4 | 35 ± 5 |
| 7h | 2,4-difluorophenyl | 18 ± 3 | 25 ± 4 | 22 ± 3 | 30 ± 4 |
| 7l | 3,4,5-trifluorophenyl | 12 ± 2 | 18 ± 3 | 15 ± 2 | 20 ± 3 |
| 7n | 2,3,5,6-tetrafluorophenyl | 15 ± 2 | 9 ± 1 | 13 ± 2 | 18 ± 3 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of FL118 analogues.
Synthesis of 7-Substituted FL118 Analogues
A general synthetic route for 7-substituted FL118 analogues involves a Suzuki coupling reaction.[1]
-
Starting Material: 6-Nitropiperonal is coupled with a substituted phenylboronic acid.
-
Coupling Reaction: The coupling is typically carried out in the presence of a palladium catalyst (e.g., PdCl2) and a base (e.g., K2CO3) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Subsequent Steps: The resulting intermediate undergoes further reactions, including reduction of the nitro group and condensation with (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, to yield the final 7-substituted FL118 derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of FL118 derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models
The in vivo efficacy of promising FL118 analogues is evaluated in immunodeficient mice bearing human patient-derived xenograft (PDX) tumors.[3]
-
Tumor Implantation: Human tumor tissues are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into control and treatment groups. The compounds are administered via a suitable route (e.g., intraperitoneal injection) at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the experiment.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Efficacy Assessment: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Western Blot Analysis
Western blotting is used to determine the effect of FL118 derivatives on the expression levels of key proteins in the target signaling pathways.
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., DDX5, survivin, RAD51), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
FL118 and its derivatives exert their anticancer effects through the modulation of several key signaling pathways.
The FL118-DDX5-Survivin Axis
The primary mechanism of action of FL118 is the degradation of the DDX5 oncoprotein.[2][6] DDX5 is a master regulator that controls the expression of multiple oncogenic proteins.[2] By inducing the degradation of DDX5, FL118 leads to the downregulation of its downstream targets, including the anti-apoptotic protein survivin.[13] The inhibition of survivin is a critical contributor to the pro-apoptotic effects of FL118.[14]
Caption: FL118 binds to and promotes the degradation of DDX5, leading to the downregulation of survivin and induction of apoptosis.
Inhibition of the Wnt/β-catenin Signaling Pathway
FL118 has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and contributes to cell proliferation, migration, and invasion.[15][16][17] By downregulating key components of this pathway, such as β-catenin and its downstream targets like cyclin D1 and survivin, FL118 can suppress epithelial-mesenchymal transition (EMT), a process critical for metastasis.[15]
Caption: FL118 inhibits the Wnt/β-catenin pathway, suppressing cancer cell proliferation and invasion.
Induction of DNA Damage and Inhibition of DNA Repair
FL118 can induce DNA double-strand breaks, leading to the activation of DNA damage response pathways, as indicated by increased levels of p-ATM and p-γH2AX.[18][19] Concurrently, FL118 inhibits homologous recombination repair by downregulating the expression of RAD51, a key protein in this process.[20][21] This dual action of inducing DNA damage while suppressing its repair enhances the therapeutic efficacy of FL118, particularly in overcoming resistance to other DNA-damaging agents like irinotecan.[20][21]
Caption: FL118 induces DNA damage and inhibits homologous recombination repair, leading to cancer cell death.
General Experimental Workflow for SAR Studies
The development and evaluation of new FL118 analogues typically follow a structured workflow, from chemical synthesis to in vivo efficacy testing.
Caption: A typical workflow for the structure-activity relationship studies of FL118 analogues.
Conclusion
This compound and its derivatives represent a promising class of anticancer agents with a unique mechanism of action centered on the degradation of the oncoprotein DDX5. Structure-activity relationship studies have demonstrated that modifications, particularly at the 7-position of the FL118 scaffold, can significantly enhance cytotoxic potency. The development of prodrugs through modification at the 20(S)-position offers a viable strategy to improve the physicochemical properties of these compounds. The ability of FL118 and its analogues to modulate key signaling pathways, including the Wnt/β-catenin and DNA repair pathways, further underscores their therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on FL118 analogues, serving as a foundation for the future design and development of more effective and targeted cancer therapies based on this remarkable chemical scaffold. Further research focusing on optimizing the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their successful clinical translation.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FL118, a novel camptothecin analogue, suppressed migration and invasion of human breast cancer cells by inhibiting epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FL118, a novel camptothecin analogue, suppressed migration and invasion of human breast cancer cells by inhibiting epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway. | Semantic Scholar [semanticscholar.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-FL118 Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
(R)-FL118 , also known as 10,11-methylenedioxy-20(S)-camptothecin, is a potent, orally active small molecule inhibitor of survivin and other anti-apoptotic proteins.[1][2] It has demonstrated significant antitumor activity in various human tumor xenograft models, including those resistant to conventional chemotherapeutics like irinotecan (B1672180) and topotecan (B1662842).[3] This document provides a comprehensive guide to the in vivo application of this compound in xenograft models, covering its mechanism of action, formulation, and detailed treatment protocols.
Mechanism of Action
This compound exerts its anticancer effects through a multi-targeted mechanism. Primarily, it functions as a potent inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Beyond survivin, FL118 also downregulates other key anti-apoptotic proteins, including XIAP, cIAP2, and Mcl-1.[2] This multi-pronged attack on cancer cell survival pathways leads to the induction of apoptosis.
Interestingly, while structurally similar to camptothecin (B557342) analogs like irinotecan and topotecan, FL118's primary mechanism is not the inhibition of topoisomerase I (Top1).[2][4] This distinction contributes to its ability to overcome resistance mechanisms that affect other Top1 inhibitors. For instance, FL118 is not a substrate for the ABCG2 efflux pump, which is a common mechanism of resistance to irinotecan and topotecan.[2][5] Furthermore, FL118's efficacy is independent of the p53 tumor suppressor protein status, making it a promising candidate for a wide range of cancers.[2] Recent studies have also shown that FL118 can bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1][6]
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
Application Notes and Protocols for (R)-FL118 in Cell Culture Studies
(R)-FL118 , also known as 10,11-methylenedioxy-20(S)-camptothecin, is a novel camptothecin (B557342) analogue with potent anticancer activity demonstrated across a range of human cancer cell lines. Unlike traditional camptothecin derivatives that primarily target topoisomerase I (Top1), this compound exhibits a unique multi-targeted mechanism of action, making it an effective agent against drug-resistant cancers.[1][2] These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture studies, covering dosage, administration, and relevant experimental protocols.
Mechanism of Action
This compound's primary mechanism involves the inhibition of several key cancer survival proteins. It was initially identified as a potent inhibitor of survivin , a member of the inhibitor of apoptosis (IAP) family.[3][4] Subsequent studies have revealed that this compound also downregulates other anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2 .[3][5] This multi-pronged approach contributes to its broad efficacy.
Recent research has identified the oncoprotein DDX5 (p68) as a direct binding target of this compound.[2][6] By acting as a "molecular glue degrader," FL118 promotes the dephosphorylation and subsequent proteasomal degradation of DDX5.[2][7] The degradation of DDX5, a master regulator of gene transcription, leads to the downstream suppression of oncogenes such as c-Myc and survivin , thereby inhibiting cancer cell proliferation and inducing apoptosis.[2] This action is largely independent of the p53 tumor suppressor status, indicating its potential utility in cancers with p53 mutations.[3][8]
Data Presentation: Efficacy of this compound in Vitro
This compound has demonstrated potent cytotoxic and anti-proliferative effects across various cancer cell lines, with IC50 values typically in the nanomolar range. The following tables summarize the reported in vitro efficacy.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |
| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | 72 | [9] |
| H460 | Non-Small Cell Lung Cancer | 10 - 100 (effective conc.) | 24, 48, 72 | [10] |
| HCT-116 | Colorectal Cancer | < 6.4 | Not Specified | [1][9] |
| SW620 | Colorectal Cancer | Not Specified | 24 | [2] |
| LOVO | Colorectal Cancer | Lower than SN38 | 48 | [11] |
| LS1034 | Colorectal Cancer | Not Specified | 48 | [11] |
| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | 72 | [9] |
| MCF-7 | Breast Cancer | < 6.4 | Not Specified | [1] |
| HepG2 | Liver Cancer | < 6.4 | Not Specified | [1] |
| HPAF-II | Pancreatic Cancer | Not Specified | Not Specified | [5] |
| BxPC-3 | Pancreatic Cancer | Not Specified | Not Specified | [5] |
| MiaPaCa-2 | Pancreatic Cancer | Not Specified | 24 | [2] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | 72 | [9] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [7] |
| Du145 | Prostate Cancer | ~10-40x more effective than CPT/SN-38 | Not Specified | [8] |
| ES-2 | Ovarian Cancer | Dose-dependent | 24, 48, 72 | [12] |
| SK-O-V3 | Ovarian Cancer | Dose-dependent | 24, 48, 72 | [12] |
| FaDu | Head and Neck Cancer | Not Specified | 72 | [13] |
| SH-SY5Y | Neuroblastoma | 24.19 | 72 | [7] |
Note: "Effective concentration" refers to a range where significant biological effects were observed in the cited study.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific antibody concentrations and incubation times may require optimization based on the cell line and experimental setup.
Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[10][11][12]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0, 1, 10, 50, 100, and 200 nM.[10][12] Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[10][12]
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12] Then, discard the medium and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.[12]
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[10][11]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[10][12]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined using software like GraphPad Prism.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10 nM) for 24 or 48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression levels of target proteins.
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes. Treat with this compound at various concentrations (e.g., 10 nM, 100 nM) for a specified duration (e.g., 24 or 48 hours).[2][11]
-
Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Mcl-1, XIAP, DDX5, c-Myc, cleaved Caspase-3, PARP, Cyclin B1) overnight at 4°C.[2][11] Use an antibody against a housekeeping protein (e.g., Actin, GAPDH) as a loading control.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software like ImageJ.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound binds to and promotes the degradation of DDX5, leading to downregulation of key oncogenes.
Experimental Workflow for this compound Cell Culture Study
Caption: General workflow for assessing the in vitro effects of this compound on cancer cells.
Logical Relationship of this compound's Multi-Target Effects
Caption: this compound's primary action on DDX5 leads to multiple downstream effects and therapeutic outcomes.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118|Survivin Inhibitor|For Research Use [benchchem.com]
- 10. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
(R)-FL118 solubility and stability in DMSO and culture media
Application Notes & Protocols: (R)-FL118 Handling and Use
Introduction
This compound, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent, orally active analogue of camptothecin (B557342) with significant antitumor activity.[1] Its mechanism of action involves the inhibition of several key cancer-associated survival proteins, including Survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[1][2][3][4] Additionally, FL118 (B25124) functions as a topoisomerase I (TOPO1) inhibitor, leading to DNA damage.[5] Due to its poor water solubility, proper handling and preparation of this compound are critical for ensuring experimental reproducibility and maximizing its therapeutic potential.[1][6] These notes provide detailed information on the solubility and stability of this compound, along with protocols for its preparation and use in research settings.
This compound Solubility
This compound is characterized by its poor solubility in aqueous solutions and ethanol.[1][7] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. The solubility in DMSO can be influenced by the purity and water content of the solvent; using fresh, anhydrous DMSO is highly recommended to avoid precipitation.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Citations |
| DMSO | 1 mg/mL (~2.55 mM) | May require ultrasonic treatment and warming to 60°C. | [8] |
| 4 mg/mL (~10.19 mM) | Use of fresh, non-hygroscopic DMSO is critical for achieving this concentration. | [1] | |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1][7] |
| Culture Media | Diluted from DMSO stock | Working concentrations (nM to low µM range) are prepared by diluting a high-concentration DMSO stock. Final DMSO concentration in media should be kept low (typically ≤0.1%) to avoid solvent toxicity. | [9] |
This compound Stability and Storage
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Stock solutions in DMSO should be stored frozen in aliquots to minimize freeze-thaw cycles.
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Period | Citations |
| DMSO | -80°C | Up to 6 months | [8] |
| -20°C | Up to 1 month | [8] | |
| Powder | -20°C | Refer to manufacturer's specifications. | |
| Culture Media | 37°C (in incubator) | Recommended to be prepared fresh for each experiment. Stability in aqueous media over extended periods is not well-documented. | [9] |
Experimental Protocols
Protocol 3.1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for in vitro studies.[9][10]
Materials:
-
This compound powder (Molecular Weight: 392.36 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For 1 mL of a 1 mM solution, weigh 0.392 mg of FL118.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[11]
-
Heating/Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 37-60°C for 5-10 minutes or use a water bath sonicator.[8][11] Visually inspect for complete dissolution.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[8]
Protocol 3.2: Preparation of Working Solutions in Culture Media
This protocol details the dilution of the DMSO stock solution into cell culture medium for in vitro assays.
Materials:
-
1 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 1 mM FL118 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, first perform an intermediate dilution. For example, dilute the 1 mM stock 1:100 in culture medium to create a 10 µM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution directly to the culture medium to achieve the desired final concentration (e.g., for a 10 nM final concentration in 10 mL of media, add 1 µL of the 10 µM intermediate solution).[9]
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting.
-
Application: Add the final working solution to the cells immediately after preparation. Ensure the final DMSO concentration does not exceed a level toxic to the specific cell line being used (typically <0.5%, ideally ≤0.1%).
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling and Mechanism of Action
This compound exerts its potent antitumor effects through multiple mechanisms. It is a well-documented inhibitor of the "Inhibitor of Apoptosis" (IAP) protein family, including Survivin, XIAP, and cIAP2, as well as the anti-apoptotic protein Mcl-1.[2][4] By suppressing these key survival proteins, FL118 promotes apoptosis in cancer cells. Furthermore, as a camptothecin analogue, FL118 inhibits Topoisomerase I (TOPO1), which leads to DNA strand breaks and triggers DNA damage response pathways.[5] Recent studies also show it can downregulate RAD51, a key protein in homologous recombination DNA repair, further sensitizing cancer cells to DNA damage.[5]
Caption: Key signaling pathways targeted by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FL496, an FL118-derived small molecule, induces growth inhibition, senescence, and apoptosis of malignant pleural mesothelioma (MPM) cells, and exhibits anti-MPM tumor efficacy strikingly superior to the pemetrexed-cisplatin combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Detecting (R)-FL118 Target Proteins Using Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-FL118, a potent anti-cancer agent, exerts its therapeutic effects by modulating the expression of key survival proteins within cancer cells. This document provides a detailed protocol for the detection and quantification of this compound's primary target proteins—Survivin, Mcl-1, XIAP, and cIAP2—using the Western blot technique. The provided methodologies, data presentation, and visual workflows are intended to guide researchers in elucidating the mechanism of action of FL118 and similar compounds.
Introduction
FL118 is a novel camptothecin (B557342) analogue that has demonstrated superior antitumor activity in a p53-independent manner.[1][2] Its mechanism of action involves the selective inhibition of multiple anti-apoptotic proteins.[1][3] Studies have shown that FL118's anticancer activity is distinct from topoisomerase 1 (Top1) inhibition, which is the primary mechanism of other camptothecin derivatives.[1] Instead, FL118 has been found to bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[4][5] This action, in turn, downregulates the expression of several key cancer survival proteins, including Survivin, Myeloid cell leukemia-1 (Mcl-1), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2][3]
Western blotting is an essential technique for monitoring these changes in protein expression following treatment with FL118. It allows for the sensitive and specific detection of target proteins in cell lysates, providing critical insights into the compound's efficacy and mechanism.
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway of this compound, from its initial interaction with DDX5 to the downstream regulation of its key anti-apoptotic target proteins.
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data Summary
The following table summarizes the effects of this compound on its target proteins as documented in various cancer cell lines. This data is crucial for experimental planning and interpretation.
| Target Protein | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Survivin | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer Cells | Not Specified | Not Specified | Downregulation | [3] |
| Mcl-1 | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer Cells | Not Specified | Not Specified | Downregulation | [3] |
| XIAP | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer Cells | Not Specified | Not Specified | Downregulation | [3] |
| cIAP2 | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer Cells | Not Specified | Not Specified | Downregulation | [3] |
| ERCC1 | A549 and H460 derived stem cells | 10 nM and 100 nM | Time-dependent | Downregulation | [6] |
| P-gp | A549 and H460 derived stem cells | 10 nM and 100 nM | Time-dependent | Downregulation | [6] |
| ABCG2 | A549 and H460 derived stem cells | 10 nM and 100 nM | 48 hours | mRNA downregulation | [6] |
Western Blot Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for detecting this compound target proteins.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing Western blot analysis to detect Survivin, Mcl-1, XIAP, and cIAP2 following treatment with this compound.
Cell Culture and Treatment
-
Culture your cancer cell line of choice in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the dish.[7][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[10]
-
Transfer the supernatant containing the total protein to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.[7]
SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by mixing with 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel.[11][12]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7][10]
-
Incubate the membrane with primary antibodies specific for the target proteins, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10][13] Recommended primary antibodies and dilutions are listed in the table below.
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[9]
-
For normalization, membranes can be stripped and re-probed with an antibody against a loading control protein such as β-actin or GAPDH.[10]
Recommended Primary Antibodies
| Target Protein | Host | Recommended Dilution | Supplier (Example) |
| Survivin | Rabbit | Varies by supplier | Novus Biologicals, Cell Signaling Technology |
| Mcl-1 | Rabbit | 1:1000 | Cell Signaling Technology (#4572)[14][15] |
| XIAP | Rabbit | Varies by supplier | Cell Signaling Technology (#2042)[16] |
| cIAP2 | Rabbit | 1:600 - 1:6000 | Proteintech (24304-1-AP)[17] |
| β-actin | Mouse | 1:5000 | Various |
| GAPDH | Rabbit | 1:5000 | Various |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on its key target proteins. By following these detailed methodologies, researchers can obtain robust and reproducible data, contributing to a deeper understanding of the molecular mechanisms underlying the potent anti-cancer activity of FL118. This knowledge is instrumental in the ongoing development of novel and effective cancer therapies.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cIAP2-mediated IGF2BP2 ubiquitination and degradation regulate cardiomyocyte apoptosis via stabilizing m6A-modified BAX mRNA in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 15. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. XIAP Antibody | Cell Signaling Technology [cellsignal.com]
- 17. cIAP2 antibody (24304-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Assessing Apoptosis in (R)-FL118 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-FL118, a novel camptothecin (B557342) analogue, has demonstrated potent anti-tumor activity across a variety of cancer types.[1][2][3] A key mechanism of its efficacy is the induction of apoptosis, or programmed cell death, in cancer cells.[1][4][5] FL118 has been shown to modulate the expression of several key apoptosis-regulating proteins. Notably, it downregulates anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, while upregulating pro-apoptotic proteins like Bax and Bim.[3][5][6] This activity appears to be independent of the p53 tumor suppressor protein status, making FL118 a promising therapeutic agent for a broad range of cancers, including those with p53 mutations.[1][5]
These application notes provide an overview of common methods used to quantify and characterize the apoptotic effects of this compound on cancer cells. Detailed protocols for key assays are provided to guide researchers in their investigations of FL118's mechanism of action.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies investigating the pro-apoptotic effects of this compound.
Table 1: Induction of Apoptosis Measured by Annexin V/PI Staining
| Cell Line | This compound Concentration | Treatment Duration | Percent Apoptotic Cells (Annexin V+) | Reference |
| HPAF-II (Pancreatic Cancer) | 20 nM | 48 h | Synergistic increase with AMR-MeOAc | [6] |
| BxPC-3 (Pancreatic Cancer) | 20 nM | 48 h | Synergistic increase with AMR-MeOAc | [6] |
| A549 CSCs (Lung Cancer) | 10 nM | 24 h | Significant increase | [7] |
| A549 CSCs (Lung Cancer) | 10 nM | 48 h | Further significant increase | [7] |
| H460 CSCs (Lung Cancer) | 10 nM | 24 h | Significant increase | [7] |
| H460 CSCs (Lung Cancer) | 10 nM | 48 h | Further significant increase | [7] |
Table 2: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | This compound Concentration | Treatment Duration | Protein | Change in Expression | Reference |
| HCT-8 (Colon Cancer) | 10 nM | 24 h | Survivin | ↓ | [1] |
| HCT-8 (Colon Cancer) | 10 nM | 24 h | Activated Caspase-3 | ↑ | [1] |
| HCT-8 (Colon Cancer) | 10 nM | 24 h | Cleaved PARP | ↑ | [1] |
| PANC-1 (Pancreatic Cancer) | Not specified | 16-48 h | Survivin, Mcl-1, XIAP, cIAP2 | ↓ | [3] |
| PANC-1 (Pancreatic Cancer) | Not specified | 16-48 h | Bad, Bim, Bax | ↑ | [3] |
| MIA PaCa-2 (Pancreatic Cancer) | Not specified | 16-48 h | Survivin, Mcl-1, XIAP, cIAP2 | ↓ | [3] |
| MIA PaCa-2 (Pancreatic Cancer) | Not specified | 16-48 h | Bad, Bim, Bax | ↑ | [3] |
| LOVO (Colorectal Cancer) | Not specified | 48 h | Survivin, XIAP | ↓ | [4] |
| LS1034 (Colorectal Cancer) | Not specified | 48 h | Survivin, XIAP | ↓ | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess apoptosis in this compound treated cells are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvest:
-
For suspension cells, gently collect the cells into a 15 mL conical tube.
-
For adherent cells, aspirate the media (which may contain apoptotic floating cells) and collect it into a 15 mL conical tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine the detached cells with the collected media.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of PI solution (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Data analysis will quadrant the cell population into:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[10][11]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[10][11] The incorporated labeled dUTPs can be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Preparation: Grow and treat cells on glass coverslips or in chamber slides.
-
Fixation: After treatment with this compound, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to enter the nucleus.[10]
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Prepare the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[10]
-
-
Staining and Mounting:
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
(Optional) Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Principle: Caspase activity can be measured using a fluorogenic substrate containing a specific caspase recognition sequence linked to a fluorescent reporter molecule.[12] When the substrate is cleaved by the active caspase, the fluorophore is released, and its fluorescence can be quantified.
Protocol:
-
Cell Lysis:
-
After treatment with this compound, harvest the cells and wash them with cold PBS.
-
Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Caspase Activity Measurement:
-
In a 96-well black plate, add 10-50 µg of protein lysate to each well.
-
Prepare a reaction mixture containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in an assay buffer.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).[13]
-
-
Data Analysis: Calculate the caspase activity and normalize it to the protein concentration. The fold-increase in caspase activity in treated samples can be determined by comparing with the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the target proteins and secondary antibodies conjugated to an enzyme for detection.
Protocol:
-
Protein Extraction: Prepare cell lysates from this compound-treated and control cells as described in the caspase activity assay protocol.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key target proteins for this compound studies include:
-
Anti-apoptotic: Survivin, Mcl-1, XIAP, cIAP2
-
Pro-apoptotic: Bax, Bim
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP
-
Loading control: β-actin, GAPDH
-
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Logical Relationship of Apoptosis Assay Readouts
Caption: Relationship between apoptotic events and assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. sileks.com [sileks.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. benchchem.com [benchchem.com]
Application Notes for (R)-FL118 Cell Viability Assays
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. apexbt.com [apexbt.com]
- 6. itwreagents.com [itwreagents.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-FL118 in Combination with Gemcitabine for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. Gemcitabine (B846) has been a cornerstone of treatment, but its efficacy is often limited by intrinsic and acquired resistance. This has spurred the investigation of combination therapies aimed at overcoming these resistance mechanisms and improving therapeutic outcomes.
(R)-FL118 is a novel camptothecin (B557342) analogue that exhibits potent antitumor activity through the inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1] Its primary mechanism involves binding to and promoting the degradation of the oncoprotein DDX5 (p68), a master regulator of these survival proteins.[2] By targeting key survival pathways that are often upregulated in chemoresistant tumors, this compound presents a rational candidate for combination with DNA-damaging agents like gemcitabine.
Gemcitabine, a nucleoside analog, primarily exerts its cytotoxic effects by incorporating into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[3] However, pancreatic cancer cells can develop resistance through various mechanisms, including the upregulation of anti-apoptotic proteins that counteract the pro-apoptotic signals induced by gemcitabine.
The combination of this compound and gemcitabine is hypothesized to be synergistic. By downregulating key survival proteins, this compound is expected to lower the threshold for apoptosis, thereby enhancing the cancer-killing efficacy of gemcitabine. Preclinical studies in patient-derived xenograft (PDX) models have shown that this combination can lead to the complete regression of tumors that are resistant to either agent alone, highlighting its therapeutic potential.[4]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the combination of this compound and gemcitabine in pancreatic cancer models.
Data Presentation
In Vitro Cytotoxicity and Synergy
While specific combination IC50 and Combination Index (CI) values for this compound and gemcitabine in pancreatic cancer cell lines are not extensively published, the following tables present representative single-agent cytotoxicity data. Researchers can use the provided protocols to generate combination data and calculate synergy.
Table 1: Single-Agent IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Treatment Duration (hours) |
|---|---|---|
| HPAF-II | 10.21 | 48 |
| BxPC-3 | 4.17 | 48 |
Data is illustrative and may vary based on experimental conditions.[5]
Table 2: Single-Agent IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Gemcitabine IC50 | Treatment Duration (hours) |
|---|---|---|
| PANC-1 | 48.55 ± 2.30 nM | 72 |
| MIA PaCa-2 | 25.00 ± 0.47 nM | 72 |
| BxPC-3 | 2 µM | 48 |
Data is compiled from various sources and reflects the variability in reported IC50 values.[1][6]
In Vivo Efficacy in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models
A study utilizing a gemcitabine-resistant pancreatic cancer PDX model (PDX10978) demonstrated the potent synergy of this compound and gemcitabine.
Table 3: In Vivo Efficacy of this compound and Gemcitabine Combination in a PDX Model
| Treatment Group | Dose and Schedule | Outcome |
|---|---|---|
| Vehicle Control | N/A | Progressive tumor growth |
| This compound alone | 0.75 mg/kg, i.p., weekly x 4 | Delayed tumor growth |
| Gemcitabine alone | 60 mg/kg, i.p., weekly x 4 | Delayed tumor growth |
| This compound + Gemcitabine | 0.75 mg/kg + 60 mg/kg, i.p., weekly x 4 | Complete tumor elimination in all treated animals |
Data is based on the published study by Li et al.[4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol describes how to determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, and how to quantify their synergistic interaction using the Chou-Talalay method.
1.1. Materials
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
MTT reagent (5 mg/mL in PBS) or similar cell viability assay kit (e.g., CellTiter-Glo®)
-
DMSO
-
Microplate reader
-
CompuSyn software or other software for Combination Index (CI) calculation
1.2. Procedure
-
Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and gemcitabine in culture medium.
-
Treat cells with a range of concentrations for each drug individually for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT).
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Combination Treatment:
-
Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of Drug A is 10 nM and Drug B is 100 nM, a constant ratio of 1:10 can be used.
-
Prepare serial dilutions of the drug combination, maintaining the constant ratio.
-
Treat cells with the drug combinations for 48-72 hours. Include single-agent controls.
-
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis (Synergy):
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use CompuSyn software to input the dose-effect data.
-
The software will calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound and gemcitabine.
2.1. Materials
-
6-well plates
-
This compound and Gemcitabine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-survivin, anti-Mcl-1, anti-Bcl-xL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
2.2. Procedure
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound, gemcitabine, and the combination for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Densitometry analysis can be performed to quantify changes in protein expression relative to the loading control.
Protocol 3: Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of the combination therapy.[4]
3.1. Materials
-
Immunocompromised mice (e.g., SCID or athymic nude mice)
-
Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) or patient-derived tumor fragments
-
Matrigel
-
This compound (formulated for in vivo use)
-
Gemcitabine (formulated for in vivo use)
-
Anesthetics and surgical equipment
-
Calipers for tumor measurement
3.2. Procedure
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left upper abdominal quadrant to expose the pancreas.
-
Inject pancreatic cancer cells (e.g., 1 x 10^6 cells in 50 µL of a 1:1 mixture of medium and Matrigel) into the tail of the pancreas. Alternatively, implant a small fragment of a patient-derived tumor.
-
Close the incision with sutures.
-
-
Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle, this compound alone, Gemcitabine alone, Combination).
-
Administer treatments as per the established schedule (e.g., this compound at 0.75 mg/kg and gemcitabine at 60 mg/kg, intraperitoneally, once weekly for 4 weeks).[4]
-
-
Tumor Monitoring:
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Synergistic mechanism of this compound and gemcitabine.
Experimental Workflow: In Vitro Synergy
Caption: Workflow for in vitro synergy analysis.
Experimental Workflow: In Vivo Efficacy
Caption: Workflow for in vivo combination therapy study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-FL118 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the successful administration of (R)-FL118 in preclinical animal models. The following sections outline various delivery methods, formulations, and experimental workflows to guide researchers in their in vivo studies.
Introduction to this compound
This compound, a potent analogue of camptothecin (B557342), has demonstrated significant anti-tumor activity in various human cancer xenograft models.[1][2][3] It functions as a selective inhibitor of several cancer survival-associated proteins, including survivin, Mcl-1, XIAP, and cIAP2.[4][5][6] Notably, FL118 can overcome resistance to other camptothecin derivatives like irinotecan (B1672180) and topotecan (B1662842).[3][7] Its unique mechanism of action involves binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1]
This compound Formulations for Animal Studies
Two primary formulations have been utilized for the in vivo delivery of FL118: a Tween 80-containing formulation for intraperitoneal administration and a Tween 80-free formulation suitable for both intraperitoneal and intravenous routes.[5][8] The development of the intravenous formulation has significantly improved the therapeutic index and expanded the effective treatment schedules for FL118.[4][5][9]
Table 1: this compound Formulations
| Formulation | Components | Administration Route(s) | Reference |
| Tween 80-Containing | Not explicitly detailed in the provided search results, but noted to contain Tween 80. | Intraperitoneal (i.p.) | [5] |
| Tween 80-Free (for i.v. or i.p.) | FL118 (0.1-0.5 mg/mL), DMSO (5%), Hydroxypropyl-β-cyclodextrin (0.05-0.25% w/v) in saline. | Intravenous (i.v.), Intraperitoneal (i.p.) | [7][8] |
Administration Routes and Dosages
The choice of administration route and dosage is critical for achieving optimal therapeutic efficacy while minimizing toxicity. Intravenous administration of the Tween 80-free formulation has been shown to allow for higher maximum tolerated doses (MTD) compared to intraperitoneal delivery.[4][5]
Table 2: Summary of this compound Administration in Animal Models
| Route | Formulation | Dose Range (mg/kg) | Dosing Schedule Examples | Maximum Tolerated Dose (MTD) (mg/kg) | Reference |
| Intraperitoneal (i.p.) | Tween 80-Containing | 0.2 - 1.5 | weekly x 4 | 0.2 - 1.5 (schedule dependent) | [4] |
| Intraperitoneal (i.p.) | Tween 80-Free | 0.75 - 1.5 | q2d x 5 | Not explicitly stated, but higher than Tween 80 formulation | [7] |
| Intravenous (i.v.) | Tween 80-Free | 1.0 - 10.0 | daily x 5, q2 x 5, weekly x 4 | 1.5 - 10 (schedule dependent) | [4] |
| Oral | Not specified | 5 - 10 | weekly x 4 | 10 | [10][11] |
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile, characterized by rapid clearance from plasma and significant accumulation and retention in tumor tissue.[2][7]
Table 3: Pharmacokinetic Parameters of this compound in SCID Mice (1.5 mg/kg, single i.v. dose)
| Sample | T 1/2 (hr) | T max (hr) | C max (ng/g or ng/mL) | AUC (hrng/g or hrng/mL) | Reference |
| FaDu Tumor | 6.852 | 0.167 | 115 | 413 | [1] |
| SW620 Tumor | 12.75 | 0.167 | 158 | 842 | [1] |
| Plasma | 1.788 | 0.167 | 43 | 82 | [1] |
Signaling Pathways Affected by this compound
FL118 exerts its anticancer effects by modulating several key signaling pathways involved in cell survival and apoptosis. A primary mechanism is the downregulation of inhibitor of apoptosis proteins (IAPs) and anti-apoptotic Bcl-2 family members.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
Protocol 1: Preparation of Tween 80-Free this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of FL118 in DMSO. For a final concentration of 0.1-0.5 mg/mL, the initial stock concentration will depend on the final desired volume.
-
In a sterile tube, dissolve the required amount of HPβCD in sterile saline to achieve a final concentration of 0.05-0.25% (w/v).
-
Slowly add the FL118/DMSO stock solution to the HPβCD/saline solution while vortexing to ensure proper mixing. The final concentration of DMSO should be 5%.
-
Vortex the final solution thoroughly to ensure complete dissolution of FL118.
-
Sterile filter the final formulation using a 0.22 µm syringe filter before administration.
-
Prepare a vehicle control solution containing 5% DMSO and the corresponding concentration of HPβCD in saline.
Protocol 2: In Vivo Antitumor Efficacy Study in Xenograft Mouse Models
Animal Models:
-
Immunocompromised mice (e.g., SCID or nude mice) are typically used for establishing human tumor xenografts.
Procedure:
-
Subcutaneously implant human cancer cells (e.g., FaDu, SW620, HCT-8) into the flank of the mice.[4]
-
Allow tumors to grow to a palpable size (e.g., 100-250 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound formulation or vehicle control according to the desired dose and schedule via the chosen route (i.p. or i.v.).
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity. The maximum tolerated dose (MTD) is often defined as the dose causing no more than 20% body weight loss and no drug-related mortality.[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacokinetics, western blotting).
Caption: Experimental workflow for an in vivo efficacy study.
Conclusion
The provided data and protocols offer a comprehensive guide for the in vivo application of this compound. The development of a clinically compatible intravenous formulation has enhanced its therapeutic potential, allowing for more flexible and effective dosing strategies in preclinical cancer models. Adherence to these guidelines will facilitate reproducible and reliable experimental outcomes in the evaluation of this compound as a promising anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scientists test new formulation of novel, low-toxicity anticancer agent - Drug Discovery Today [drugdiscoverytoday.com]
- 10. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lentiviral shRNA Knockdown for the Validation of (R)-FL118 Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-FL118 is a novel camptothecin (B557342) analog demonstrating potent and broad-spectrum anticancer activity.[1][2] Unlike traditional camptothecins that primarily target topoisomerase I (TOP1), FL118 exhibits a unique mechanism of action, effectively inhibiting multiple anti-apoptotic proteins, including Survivin (BIRC5), Mcl-1, XIAP, and cIAP2, often independent of the p53 tumor suppressor status.[2][3] More recent studies have identified DDX5 (p68) as a direct target, with FL118 acting as a 'molecular glue degrader' to promote its degradation, subsequently affecting downstream oncogenic proteins like c-Myc and mutant Kras.[4]
Validating that the anticancer effects of this compound are a direct result of its interaction with these putative targets is a critical step in its preclinical development. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a robust method for this purpose.[5] By specifically silencing the expression of a target gene, researchers can determine if the resulting cellular phenotype mimics the pharmacological effects of the compound. This application note provides a detailed protocol for using lentiviral shRNA to validate the molecular targets of this compound in cancer cell lines.
Principle of the Method
The core principle is to compare the cellular and molecular effects of this compound treatment with the effects of specific gene silencing. Lentiviral vectors are used to deliver shRNA constructs targeting the mRNA of putative FL118 targets (e.g., BIRC5, MCL1, XIAP, DDX5) into cancer cells.[5] The shRNA is processed by the cell's RNA interference (RNAi) machinery to degrade the target mRNA, leading to a significant reduction in protein expression.[5][6] If the knockdown of a specific target protein results in a phenotype (e.g., decreased cell viability, increased apoptosis) similar to that observed with this compound treatment, it provides strong evidence that the protein is a key mediator of the drug's anticancer activity.
References
- 1. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. qiagen.com [qiagen.com]
Application Notes and Protocols: Unraveling (R)-FL118 Resistance Mechanisms Using CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FL118, a novel camptothecin (B557342) analogue, has demonstrated potent antitumor activity across a range of cancer types. It selectively inhibits the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner[1][2][3]. A key feature of FL118 is its ability to overcome resistance to other chemotherapeutics, such as irinotecan (B1672180) and topotecan (B1662842), by bypassing common resistance mechanisms like the overexpression of drug efflux pumps ABCG2 and MDR1[4][5][6][7][8]. Despite its promise, the potential for cancer cells to develop resistance to FL118 remains a critical area of investigation. This document provides a comprehensive guide for utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes that confer resistance to this compound, thereby enabling the development of more effective therapeutic strategies.
Data Presentation
Table 1: Comparative Efficacy of this compound and SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound EC50 (nM) | SN-38 EC50 (nM) | Relative Potency (SN-38/FL118) |
| H460 | Non-Small Cell Lung | 0.86 | 4.17 | 4.8 |
| SW620 | Colorectal | 0.30 | 1.82 | 6.1 |
| HCT8 | Colorectal | 0.28 | 2.21 | 7.9 |
| HCT116 | Colorectal | 0.36 | 3.15 | 8.8 |
| HCT116-SN6 (Resistant) | Colorectal | 2.28 | 7.63 | 3.3 |
| HCT116-G7 (Resistant) | Colorectal | 4.14 | 20.3 | 4.9 |
| HCT116-SN50 (Resistant) | Colorectal | 4.04 | 135 | 33.4 |
| HCT116-A2 (Resistant) | Colorectal | 2.13 | 51.5 | 24.2 |
Data synthesized from a study by Westover et al.[9][10]
Table 2: Effect of this compound Treatment on Anti-Apoptotic Protein Expression
| Cell Line | Treatment | % Control Survivin | % Control XIAP | % Control cIAP2 | % Control Mcl-1 |
| EKVX | FL118 (10 nM) | 32 | - | - | - |
| EKVX | FL118 (100 nM) | 15 | - | - | - |
| HCT-8 | FL118 (10 nM) | 48 | - | - | - |
| HCT-8 | FL118 (100 nM) | 32 | - | - | - |
| HCT-8 | FL118 (100 nM) | 11 | 9 | 22 | 13 |
| HCT-8 | FL118 (1000 nM) | 7 | 8 | 12 | 6 |
Data represents the percentage of protein expression relative to untreated control cells. Data extracted from Ling et al.[1]
Experimental Protocols
Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to this compound.
1.1. Cell Line Preparation and Lentiviral Production:
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound. The cell line should be amenable to lentiviral transduction and stable expression of Cas9.
-
Cas9 Expression: Establish a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection. Verify Cas9 expression and activity.
-
sgRNA Library: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3)[1].
-
Lentivirus Production: Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid pool and packaging plasmids. Titer the virus to determine the optimal concentration for transduction[11][12][13].
1.2. CRISPR Library Transduction and Drug Selection:
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. Maintain a sufficient number of cells to ensure library representation (at least 300-500 cells per sgRNA).
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Population: Collect a sample of the cell population after antibiotic selection to serve as the day 0 or untreated control reference.
-
This compound Selection: Split the remaining cells into two groups: a control group (treated with vehicle, e.g., DMSO) and an this compound-treated group. Treat the experimental group with a concentration of this compound that results in significant cell death (e.g., IC80-IC90).
-
Cell Culture: Culture both populations for a predetermined period (e.g., 14-21 days) to allow for the enrichment of resistant cells. Ensure that the cell population maintains adequate library representation throughout the screen.
1.3. Identification of Enriched sgRNAs:
-
Genomic DNA Extraction: Isolate genomic DNA from the control and this compound-treated cell populations at the end of the screen.
-
PCR Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the representation of each sgRNA in both populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. Gene-level scores can be calculated using algorithms like MAGeCK.
Validation of Candidate Resistance Genes
Hits from the primary screen require rigorous validation to confirm their role in this compound resistance.
2.1. Secondary Screen with Individual sgRNAs:
-
Design and clone 2-3 individual sgRNAs targeting each candidate gene.
-
Transduce the Cas9-expressing parental cell line with each individual sgRNA.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) in the presence of a dose range of this compound to confirm the resistance phenotype.
2.2. Generation of Stable Knockout Cell Lines:
-
Generate clonal knockout cell lines for the top validated candidate genes.
-
Verify gene knockout at the genomic, transcript, and protein levels (if an antibody is available) using Sanger sequencing, qPCR, and Western blotting, respectively.
2.3. Phenotypic Characterization of Knockout Lines:
-
Dose-Response Curves: Perform detailed dose-response assays with this compound to quantify the shift in IC50 in the knockout cell lines compared to the parental line.
-
Apoptosis Assays: Investigate whether the knockout of the candidate gene affects this compound-induced apoptosis using methods like Annexin V/PI staining and analysis of caspase-3/7 activation or PARP cleavage[14][15].
-
Cell Cycle Analysis: Determine if the gene knockout alters the cell cycle distribution in response to this compound treatment.
Functional Characterization of Validated Resistance Genes
Elucidate the mechanism by which the validated gene contributes to this compound resistance.
-
Pathway Analysis: Investigate if the identified gene is part of a known signaling pathway that could counteract the effects of this compound. For example, does it regulate the expression or activity of pro-survival proteins or drug efflux pumps?
-
Rescue Experiments: Perform rescue experiments by re-expressing the wild-type version of the candidate gene in the knockout cells to see if it restores sensitivity to this compound.
-
Protein Expression Analysis: Use Western blotting to determine if the knockout of the candidate gene alters the expression of known this compound targets like survivin, Mcl-1, XIAP, or cIAP2.
Mandatory Visualization
Caption: CRISPR-Cas9 screening workflow for identifying this compound resistance genes.
Caption: this compound signaling pathway and potential resistance mechanisms.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake and efflux of FL118 and two FL118 derivatives in 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing (R)-FL118
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FL118, a novel camptothecin (B557342) analogue, has emerged as a promising anti-cancer agent with a distinct mechanism of action. It was originally identified through a high-throughput screening (HTS) campaign utilizing a survivin promoter-driven luciferase reporter system.[1] Unlike other camptothecin derivatives that primarily target topoisomerase I, this compound exerts its potent anti-tumor effects by downregulating a panel of anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of the p53 tumor suppressor protein status.[2][3] This unique mode of action makes this compound an attractive candidate for overcoming drug resistance in various cancer types.
These application notes provide detailed protocols for high-throughput screening and validation assays designed to identify and characterize compounds that mimic the activity of this compound. The protocols are intended to guide researchers in the setup and execution of primary screens and subsequent secondary assays for hit validation and mechanism of action studies.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, demonstrating its potent anti-proliferative activity across various cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [4] |
| MCF-7 | Breast Cancer | < 6.4 | [4] |
| HepG2 | Liver Cancer | < 6.4 | [4] |
| A549 | Lung Cancer | Not specified | [4] |
| HeLa | Cervical Cancer | Not specified | [4] |
| PC-3 | Prostate Cancer | Not specified | [5] |
| SH-SY5Y | Neuroblastoma | 24.19 | [5] |
Experimental Protocols
Primary High-Throughput Screening: Survivin Promoter-Luciferase Reporter Assay
This primary assay is designed to identify compounds that inhibit the transcriptional activity of the survivin gene promoter.
Materials:
-
Human cancer cell line stably expressing a survivin promoter-luciferase reporter construct (e.g., HCT-116-surv-luc)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom assay plates
-
This compound (as a positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)[6]
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed the survivin promoter-luciferase reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.[7] Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Addition: Prepare serial dilutions of test compounds and this compound in DMSO. Using an automated liquid handler, transfer 100 nL of each compound dilution to the assay plates. For controls, add 100 nL of DMSO (negative control) and 100 nL of a known concentration of this compound (positive control, e.g., 100 nM).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal from each well using a luminometer plate reader.
Data Analysis and Assay Validation:
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Z'-Factor: The quality of the HTS assay should be validated by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.[8][9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10][11]
Z'-Factor = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]
Where SD is the standard deviation and Mean is the average signal of the respective controls.
Secondary Assay 1: Cell Viability (MTT) Assay
This assay is used to confirm the cytotoxic or cytostatic effects of the hit compounds identified in the primary screen.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
96-well or 384-well clear-bottom cell culture plates
-
Test compounds and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[13][14]
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. For 384-well plates, seed 2,500-5,000 cells per well in 50 µL of medium.[7][15] Incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well of a 96-well plate (or 5 µL to a 384-well plate) and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well of a 96-well plate (or 50 µL to a 384-well plate).[14]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.[12]
Secondary Assay 2: Western Blot Analysis of Apoptosis-Related Proteins
This assay validates whether hit compounds modulate the expression of key anti-apoptotic proteins targeted by this compound.
Materials:
-
Cancer cell lines
-
Test compounds and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Survivin, Mcl-1, XIAP, cIAP2, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)[16][17]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with test compounds for 24-48 hours.[18] Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using ECL reagent.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.
Caption: this compound induced apoptosis pathway.
Experimental Workflow for this compound Inhibitor Screening
This diagram outlines the sequential workflow for identifying and validating inhibitors that mimic the action of this compound.
Caption: High-throughput screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Luciferase Assay System Protocol [worldwide.promega.com]
- 7. real-research.com [real-research.com]
- 8. assay.dev [assay.dev]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by (R)-FL118
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FL118, a camptothecin (B557342) analogue, is a promising anti-cancer agent that has demonstrated potent activity against a variety of cancer types. Its mechanism of action is multifaceted, but a key component of its anti-tumor effect is the induction of cell cycle arrest, thereby inhibiting cancer cell proliferation. This compound has been shown to downregulate survivin and other inhibitors of apoptosis proteins (IAPs).[1] One of its primary mechanisms involves binding to and promoting the degradation of the oncoprotein DDX5, which in turn suppresses the expression of survivin and other downstream targets crucial for cell division.[2] This application note provides a comprehensive guide to analyzing the cell cycle arrest induced by this compound using flow cytometry, a powerful technique for assessing cell cycle distribution.
Data Presentation: this compound Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in A549 Human Lung Carcinoma Cells
| Treatment Concentration (nM) | Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 48 | 55.1 | 30.2 | 14.7 |
| 2.5 | 48 | 45.3 | 35.1 | 19.6 |
| 5 | 48 | 30.2 | 40.5 | 29.3 |
| 10 | 48 | 15.8 | 20.5 | 63.7 |
Data is representative of typical results and may vary between experiments.
Table 2: Time-Dependent Effect of this compound (10 nM) on Cell Cycle Distribution in A549 and A549/DDP (Cisplatin-Resistant) Cells [3]
| Cell Line | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | 0 (Control) | 65.43 ± 2.11 | 25.89 ± 1.57 | 8.68 ± 0.52 |
| 12 | 52.17 ± 1.89 | 38.26 ± 1.93 | 9.57 ± 0.68 | |
| 24 | 41.33 ± 2.03 | 47.92 ± 2.15 | 10.75 ± 0.81 | |
| A549/DDP | 0 (Control) | 62.15 ± 2.34 | 28.17 ± 1.88 | 9.68 ± 0.73 |
| 12 | 50.11 ± 2.16 | 40.15 ± 2.01 | 9.74 ± 0.65 | |
| 24 | 38.79 ± 1.95 | 51.36 ± 2.24 | 9.85 ± 0.79 |
Data presented as mean ± SD.[3]
Table 3: Cell Cycle Arrest in Colorectal Cancer Cell Lines Treated with this compound
Recent studies have confirmed that this compound induces G2/M phase arrest in colorectal cancer cell lines such as LOVO and LS1034 after 48 hours of treatment.[4][5] This is accompanied by a reduction in the expression of cyclin B1.[4]
Signaling Pathway of this compound Induced Cell Cycle Arrest
This compound exerts its effects on the cell cycle primarily through the DDX5-survivin axis. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound leading to G2/M cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, HCT116, LOVO) in 6-well plates at a density that will allow for exponential growth and prevent confluence at the time of harvest.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).
Protocol 2: Flow Cytometry Analysis of Cell Cycle
This protocol is for the analysis of the cell cycle using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
5 ml flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with a complete cell culture medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. For optimal results, cells can be stored in 70% ethanol at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, ensuring to collect data for at least 10,000 events per sample.
-
Use a low flow rate for data acquisition to ensure accurate DNA content measurement.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram outlines the experimental workflow for analyzing this compound induced cell cycle arrest.
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
Conclusion
This compound is a potent inducer of cell cycle arrest in various cancer cell lines, with evidence pointing towards both G2/M and S-phase arrest depending on the cellular context. The protocols and data presented in this application note provide a robust framework for researchers to investigate the effects of this compound on the cell cycle. The use of flow cytometry with propidium iodide staining is a reliable method to quantify these effects and further elucidate the anti-proliferative mechanisms of this promising therapeutic candidate.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming (R)-FL118 solubility issues for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-FL118. Our goal is to help you overcome common challenges, particularly those related to solubility, for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin (B557342) with potent anti-cancer activity.[1][2] Unlike other camptothecin analogs that primarily target topoisomerase I (Top1), FL118 exhibits a unique mechanism of action.[1][2] It functions as a selective inhibitor of several inhibitor of apoptosis (IAP) proteins, including survivin, XIAP, and cIAP2, as well as the anti-apoptotic protein Mcl-1.[1][3] FL118 has been shown to bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[4] This disrupts downstream signaling pathways involving c-Myc and mutant Kras, contributing to its anti-tumor effects.[5]
Q2: Why is this compound difficult to dissolve for in vivo experiments?
A2: this compound is a poorly water-soluble compound.[6] This inherent low aqueous solubility makes it challenging to prepare formulations at concentrations suitable for in vivo administration without the use of specialized vehicles or solubilization techniques.
Q3: What are the recommended formulations for administering this compound in vivo?
A3: Two primary formulations have been successfully used for in vivo studies:
-
Intraperitoneal (i.p.) Formulation: This formulation utilizes a co-solvent system of DMSO, Tween-80, and saline.[1]
-
Intravenous (i.v.) Formulation: For intravenous administration, a formulation containing DMSO and hydroxypropyl-β-cyclodextrin in saline is recommended to improve solubility and reduce toxicity associated with Tween-80.[1][3]
Detailed protocols for preparing these formulations are provided in the Experimental Protocols section.
Q4: Can I administer this compound orally?
A4: While this compound is described as an orally active survivin inhibitor, specific formulation protocols for oral administration are less commonly detailed in the provided search results.[4] Successful oral delivery would likely require advanced formulation strategies to enhance bioavailability. For initial in vivo efficacy studies, the i.p. and i.v. routes with the described formulations are well-documented.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or upon standing.
-
Possible Cause: The solubility limit of this compound has been exceeded in the chosen vehicle. This can happen if the initial DMSO stock is not properly dissolved or if the dilution into the aqueous phase is done too quickly.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: When preparing the stock solution in DMSO, ensure this compound is completely dissolved. Gentle warming (up to 60°C) and sonication can aid in this process.[4] Use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]
-
Slow Dilution: When preparing the final formulation, add the DMSO stock solution to the aqueous vehicle (e.g., saline, Tween-80/saline, or cyclodextrin/saline) slowly and with constant vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.
-
Check Vehicle Component Concentrations: Ensure the concentrations of co-solvents and excipients (e.g., Tween-80, hydroxypropyl-β-cyclodextrin) are correct as specified in the protocols.
-
Prepare Fresh: Prepare the final dosing solution fresh on the day of administration to minimize the risk of precipitation over time.
-
Issue 2: The prepared this compound solution is cloudy or contains visible particles.
-
Possible Cause: This indicates that the compound has not fully dissolved or has precipitated.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect the solution for clarity before administration.
-
Re-dissolution Attempts: Gentle warming and further vortexing may help to redissolve the precipitate. However, if the solution remains cloudy, it should not be used for injection.
-
Review Protocol: Carefully review the formulation protocol to ensure all steps were followed correctly and that the final concentration does not exceed the solubility limits of the vehicle.
-
Consider a Different Formulation: If precipitation is a persistent issue with the i.p. formulation, consider switching to the i.v. formulation with hydroxypropyl-β-cyclodextrin, which may offer improved solubility and stability.[1]
-
Issue 3: Toxicity is observed in the animals at the intended dose.
-
Possible Cause: The observed toxicity may be due to the vehicle components (especially Tween-80 in the i.p. formulation) or the dose of this compound being above the maximum tolerated dose (MTD) for the specific administration schedule.[1]
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to assess the toxicity of the formulation itself.
-
Review MTD Data: Refer to the provided quantitative data on MTDs for different formulations and schedules (see Data Presentation section). Ensure your intended dose and schedule are within the reported safe limits.
-
Consider the i.v. Formulation: The Tween-80-free i.v. formulation has been shown to be less toxic and allows for higher MTDs compared to the Tween-80-containing i.p. formulation.[1][3]
-
Monitor Animal Health: Closely monitor animal body weight and overall health as indicators of toxicity. A significant drop in body weight may necessitate a dose reduction or a change in the administration schedule.
-
Data Presentation
Table 1: Maximum Tolerated Doses (MTD) of this compound Formulations in Mice
| Formulation | Administration Route | Dosing Schedule | MTD (mg/kg) | Reference |
| 5% DMSO, 10-20% Tween-80, 75-85% Saline | i.p. | Daily x 5 | 0.2 | [1] |
| 5% DMSO, 10-20% Tween-80, 75-85% Saline | i.p. | Every other day x 3 (q2d x 3) | 0.5 | [1] |
| 5% DMSO, 10-20% Tween-80, 75-85% Saline | i.p. | Weekly x 4 | 1.5 | [1] |
| 5% DMSO, 0.05-0.25% HP-β-CD in Saline | i.v. | Daily x 5 | 1.5 | [7] |
| 5% DMSO, 0.05-0.25% HP-β-CD in Saline | i.v. | Every other day x 5 (q2d x 5) | 1.5 - 2.0 | [7] |
| 5% DMSO, 0.05-0.25% HP-β-CD in Saline | i.v. | Weekly x 4 | 5.0 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
This protocol is adapted from studies demonstrating the in vivo efficacy of this compound using a Tween-80-based formulation.[1]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1 mg/mL. Ensure complete dissolution by vortexing and, if necessary, gentle warming and sonication.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing Tween-80 and saline. For a final concentration of 20% Tween-80, mix 2 parts Tween-80 with 8 parts sterile saline (0.9% NaCl).
-
Prepare Final Formulation:
-
To prepare a final dosing solution of 0.05 mg/mL, calculate the required volumes. For example, to make 1 mL of the final solution:
-
Start with the saline/Tween-80 mixture.
-
Slowly add 50 µL of the 1 mg/mL this compound stock solution in DMSO to 950 µL of a pre-mixed solution of 20% Tween-80 in saline, while continuously vortexing.
-
This will result in a final formulation of 0.05 mg/mL this compound in 5% DMSO, 19% Tween-80, and 76% saline.
-
-
Vehicle Control: Prepare a vehicle control solution by adding 50 µL of DMSO to 950 µL of the 20% Tween-80 in saline mixture.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection according to the desired dosing schedule.
Protocol 2: Preparation of this compound for Intravenous (i.v.) Administration
This protocol describes a Tween-80-free formulation suitable for intravenous injection, which has been shown to have an improved safety profile.[1]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration that is 20 times the final desired concentration (e.g., for a final concentration of 0.1 mg/mL, prepare a 2 mg/mL stock).
-
Prepare Vehicle: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline. For a final concentration of 0.25% HP-β-CD, dissolve 2.5 mg of HP-β-CD per mL of saline.
-
Prepare Final Formulation:
-
To prepare the final dosing solution, slowly add 1 part of the this compound DMSO stock solution to 19 parts of the HP-β-CD/saline solution while vigorously vortexing.
-
For example, to prepare 1 mL of a 0.1 mg/mL final solution, add 50 µL of a 2 mg/mL this compound DMSO stock to 950 µL of a 0.25% HP-β-CD in saline solution.
-
The final formulation will contain 0.1 mg/mL this compound in 5% DMSO and 0.2375% HP-β-CD in saline.
-
-
Vehicle Control: Prepare a vehicle control solution by adding 1 part DMSO to 19 parts of the HP-β-CD/saline solution.
-
Administration: Administer the freshly prepared solution to the animals via intravenous injection according to the desired dosing schedule.
Mandatory Visualizations
References
- 1. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating (R)-FL118: A Technical Guide to Consistent Experimental Outcomes
Technical Support Center
Welcome to the technical support center for (R)-FL118, a potent anti-cancer agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the generation of reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound efficacy varies between experiments. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Solubility and Stability: this compound is known to have poor water solubility.[1][2] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture media.[1][2] It is recommended to use freshly prepared solutions, as the stability of this compound in aqueous media over time can be a source of variability.
-
Cell Line-Specific Factors: The anti-cancer activity of this compound is linked to the expression levels of its target proteins.[3] Cell lines with higher expression of survivin may show greater sensitivity to the compound.[3][4] Additionally, the expression of the oncoprotein DDX5 has been identified as a key factor, with cancer cells expressing high levels of DDX5 being more sensitive to this compound.[5] We recommend performing baseline characterization of your cell lines for these key proteins.
-
p53 Status: The mechanism of action of this compound can be independent of the p53 tumor suppressor protein status.[3][6][7][8][9] However, the cellular response, such as apoptosis versus senescence, might differ between p53 wild-type, mutant, or null cells.[6][10] Be aware of the p53 status of your cell lines as it could influence the observed phenotype.
-
Drug Efflux Pumps: this compound has the advantage of not being a substrate for common drug efflux pumps like ABCG2 and P-gp (MDR1).[4][6][8][11][12][13] This makes it effective in overcoming certain types of drug resistance. However, if you are comparing its efficacy with other chemotherapeutics that are substrates for these pumps, the differential expression of these transporters across cell lines can lead to apparent inconsistencies in relative potency.
Q2: I am not observing the expected level of apoptosis. What should I check?
-
Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. Effective concentrations are often in the low nanomolar range, and treatment times typically range from 24 to 72 hours.[4] A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line.
-
Mechanism of Action: While this compound is a potent inducer of apoptosis, it can also induce G2/M cell cycle arrest.[14] It is advisable to analyze both apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) and cell cycle distribution to get a complete picture of the cellular response.[14]
-
Target Protein Expression: this compound functions by downregulating several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[3][6][7][8][9] Verify the downregulation of these target proteins in your experimental system using techniques like Western blotting to confirm the compound is acting as expected.
Q3: How should I prepare and store this compound?
For optimal results, follow these guidelines for handling this compound:
-
Stock Solution: Prepare a high-concentration stock solution in anhydrous DMSO.[1][2] Store this stock solution at -20°C or -80°C. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.
-
Working Dilutions: When preparing working dilutions, dilute the DMSO stock solution in your desired cell culture medium. Ensure rapid and thorough mixing to prevent precipitation of the compound. It is best practice to prepare fresh working dilutions for each experiment.[1]
Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [15] |
| MCF-7 | Breast Cancer | < 6.4 | [15] |
| HepG2 | Liver Cancer | < 6.4 | [15] |
| A549 | Lung Cancer | Not specified, but effective in nM range | [15] |
| HeLa | Cervical Cancer | Not specified, but effective in nM range | [15] |
| DU-145 | Prostate Cancer | Not specified, but more effective than CPT, SN-38, and topotecan | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT)
This protocol outlines a general procedure for determining the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a freshly prepared stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 300 nM).[4] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
Viability Assessment: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis for Target Protein Expression
This protocol is for assessing the levels of proteins modulated by this compound.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visual Guides
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mstaging.newswise.com [mstaging.newswise.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118 off-target effects and how to mitigate them
Welcome to the technical support center for (R)-FL118, a novel camptothecin (B557342) analog with potent anti-cancer activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and managing the on- and off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, commonly referred to as FL118 in scientific literature, was initially identified as a potent inhibitor of survivin expression.[1][2][3] However, its anti-cancer effects are now understood to be multi-faceted. Recent research has identified the oncoprotein DDX5 as a direct biochemical target of FL118.[4][5] FL118 binds to, dephosphorylates, and promotes the degradation of DDX5, which in turn downregulates the expression of multiple oncogenic proteins, including c-Myc, survivin, and mutant KRAS.[4][5]
Furthermore, FL118 has been shown to selectively inhibit the expression of several anti-apoptotic proteins from the Inhibitor of Apoptosis (IAP) and Bcl-2 families, including Mcl-1, XIAP, and cIAP2.[1][2][6][7] This multi-targeting capability contributes to its superior anti-tumor activity compared to other camptothecin analogs.[2][3]
Q2: What are the known "off-target" effects of this compound?
The term "off-target" for FL118 can be nuanced, as some effects beyond its initial intended target (survivin) are integral to its therapeutic efficacy. These can be categorized as beneficial or potentially detrimental:
-
Beneficial "Off-Target" Effects:
-
Broad Anti-Apoptotic Protein Inhibition: FL118 downregulates multiple anti-apoptotic proteins like Mcl-1, XIAP, and cIAP2, which is a key part of its potent anti-cancer activity.[1][2][6][7]
-
Insensitivity to Efflux Pumps: Unlike other camptothecins such as irinotecan (B1672180) and topotecan (B1662842), FL118 is not a substrate for the drug efflux pumps ABCG2 and P-glycoprotein (P-gp/MDR1).[8][9] This allows it to bypass a common mechanism of multidrug resistance in cancer cells.[8][9]
-
Modulation of p53 Pathway: FL118 can activate the p53 tumor suppressor pathway, leading to cancer cell senescence, and can also induce p53-independent apoptosis, making it effective in cancers with mutated or null p53.[6][10]
-
-
Potentially Detrimental "Off-Target" Effects:
-
Topoisomerase I (Top1) Inhibition: As a camptothecin analog, FL118 does inhibit Topoisomerase I (Top1).[11] While it is a less potent Top1 inhibitor than SN-38 (the active metabolite of irinotecan), this activity is believed to contribute to hematopoietic toxicity, a known side effect of this class of drugs.[12][13][14] Interestingly, the anti-tumor efficacy of FL118 does not always correlate with Top1 expression levels, suggesting its primary anti-cancer mechanism may be Top1-independent in some contexts.[13][14]
-
Q3: How can I mitigate the potential negative off-target effects of this compound in my experiments?
Mitigating the hematopoietic toxicity associated with Top1 inhibition while maximizing the therapeutic window is a key consideration.
-
Dose-Response Studies: It is crucial to perform careful dose-response studies to identify the lowest effective concentration that achieves the desired anti-cancer effect (e.g., inhibition of DDX5, survivin, Mcl-1) with minimal toxicity.[15] FL118 has been shown to be effective at nanomolar concentrations.[2][3]
-
Use of Control Compounds: To distinguish between on-target and potential off-target effects, consider using control compounds. This could include structurally similar but inactive analogs of FL118, or other camptothecins like SN-38 or topotecan to compare efficacy and toxicity profiles.[15]
-
Genetic Validation: To confirm that the observed phenotype is due to the inhibition of a specific target (e.g., DDX5 or survivin), use genetic approaches like siRNA or CRISPR/Cas9 to knockdown the target protein.[15][16] If the phenotype is recapitulated, it provides strong evidence for on-target activity.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High Cell Toxicity in vitro | Concentration of FL118 is too high, leading to significant Top1-mediated DNA damage. | Perform a dose-titration experiment to determine the EC50 for cell viability and use the lowest effective concentration for subsequent experiments. |
| Cell line is particularly sensitive to Top1 inhibitors. | Compare the sensitivity of your cell line to FL118 with other camptothecins. Assess the expression level of Top1 in your cells. | |
| Inconsistent Results Between Different Cell Lines | Varied expression levels of FL118 targets (e.g., DDX5, survivin, Mcl-1, XIAP, cIAP2).[15] | Profile the expression of key FL118 target proteins in your cell lines of interest via Western blot or qPCR. |
| Differences in p53 status, which can influence the cellular response to FL118 (senescence vs. apoptosis).[10] | Determine the p53 status of your cell lines. | |
| Differential expression of drug efflux pumps (though FL118 is less sensitive to them). | While less of a concern for FL118, you can assess the expression of ABCG2 and P-gp. | |
| Observed Phenotype Does Not Correlate with Survivin Inhibition | The primary anti-cancer effect in your model may be driven by the inhibition of other targets like DDX5, Mcl-1, XIAP, or cIAP2. | Perform knockdown experiments for other known FL118 targets to identify the key driver of the observed phenotype. |
| The phenotype is a result of Top1 inhibition. | Use a Top1-specific inhibitor to see if it recapitulates the phenotype. |
Data Presentation
Table 1: Summary of this compound Molecular Targets and Cellular Effects
| Target/Effect | Consequence | References |
| DDX5 (p68) | Direct binding, dephosphorylation, and degradation; leads to downregulation of c-Myc, survivin, and mutant KRAS. | [4][5] |
| Survivin | Inhibition of gene expression. | [1][2][3] |
| Mcl-1 | Inhibition of gene expression. | [1][2][6] |
| XIAP | Inhibition of gene expression. | [1][2][6] |
| cIAP2 | Inhibition of gene expression. | [1][2][6] |
| Topoisomerase I (Top1) | Inhibition of enzyme activity; weaker than SN-38. Contributes to hematopoietic toxicity. | [11][13][14] |
| ABCG2 & P-gp Efflux Pumps | Not a substrate; bypasses this mechanism of drug resistance. | [8][9] |
| p53 Pathway | Activation, leading to cell senescence. | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Target Protein Expression
-
Objective: To determine the effect of FL118 on the protein levels of its known targets (e.g., DDX5, survivin, Mcl-1, XIAP, cIAP2).
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of FL118 concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against DDX5, survivin, Mcl-1, XIAP, cIAP2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of FL118 to its target protein (e.g., DDX5) in intact cells.[15]
-
Methodology:
-
Cell Treatment: Treat intact cells with FL118 at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of FL118 is expected to stabilize its target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and FL118-treated samples. A shift in the melting curve to a higher temperature in the presence of FL118 indicates target engagement.[16]
-
Visualizations
Caption: Signaling pathways modulated by this compound.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. mdpi.com [mdpi.com]
- 12. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating (R)-FL118-Induced Toxicity: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the novel anti-cancer agent (R)-FL118, managing its potential toxicities in animal models is crucial for successful preclinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vivo experiments.
This compound, a camptothecin (B557342) analog, has demonstrated significant antitumor activity by inhibiting multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2] However, like other drugs in its class, FL118 can induce dose-limiting toxicities, primarily hematopoietic toxicity.[3][4] Understanding and managing these adverse effects is paramount for obtaining reliable and translatable data.
Troubleshooting Guide
This section addresses common problems encountered during this compound administration in animal models and provides step-by-step guidance for resolution.
Issue 1: Unexpected Animal Morbidity or Mortality
Question: We observed unexpected deaths or severe morbidity (e.g., lethargy, hunched posture, rough coat) in our animal cohort shortly after this compound administration. What are the likely causes and how can we address this?
Answer:
-
Confirm Maximum Tolerated Dose (MTD): The MTD of FL118 is highly dependent on the formulation, administration route, and dosing schedule. A Tween 80-free formulation, for example, has been shown to significantly decrease toxicity and increase the MTD.[1] Ensure that the dose being used is appropriate for the specific experimental conditions.
-
Evaluate Formulation: Improper formulation can lead to precipitation of the compound and increased toxicity. FL118 is a hydrophobic compound and requires a suitable vehicle for solubilization. Cyclodextrin-based formulations are commonly used to improve solubility and reduce toxicity.[2]
-
Monitor for Hematopoietic Toxicity: The primary dose-limiting toxicity of FL118 is hematopoietic suppression, which is likely mediated through the inhibition of Topoisomerase I (Top1) in hematopoietic stem and progenitor cells.[3][4] This can lead to neutropenia, lymphopenia, and anemia.[1]
-
Actionable Steps:
-
Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment (e.g., days 3, 7, and 14) to monitor for changes in white blood cell, red blood cell, and platelet counts.
-
Consider dose reduction or a less frequent dosing schedule if significant myelosuppression is observed.
-
-
-
Assess for Gastrointestinal Toxicity: While less common than hematopoietic toxicity, gastrointestinal issues such as diarrhea can occur, particularly at higher doses.[5]
-
Actionable Steps:
-
Monitor animals daily for signs of diarrhea and weight loss.
-
Provide supportive care, including fluid supplementation (e.g., subcutaneous saline) and nutritional support, as needed.
-
-
Issue 2: Significant Body Weight Loss
Question: Our animals are experiencing a greater than 15-20% loss in body weight following this compound treatment. What are the potential causes and how can we manage this?
Answer:
Significant body weight loss is a common indicator of toxicity.
-
Rule out Dehydration and Malnutrition: Decreased food and water consumption due to general malaise or gastrointestinal toxicity can lead to rapid weight loss.
-
Actionable Steps:
-
Provide highly palatable, soft food and hydration supplements.
-
Administer subcutaneous fluids to combat dehydration.
-
-
-
Consider Dose Adjustment: The current dose may be too high for the specific animal strain or model.
-
Actionable Steps:
-
Reduce the dose of this compound in subsequent cohorts.
-
Implement a dose-escalation study to determine the MTD in your specific model.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key toxicity markers to monitor in animal models treated with this compound?
A1: The primary markers to monitor are related to hematopoietic function. Key parameters include:
-
Hematology: Complete Blood Count (CBC) with differential to assess for neutropenia, lymphopenia, anemia, and thrombocytopenia.
-
Serum Chemistry: While hematopoietic toxicity is primary, monitoring liver function (ALT, AST) and kidney function (BUN, creatinine) is also recommended to assess for any off-target organ toxicity.[6]
-
Clinical Signs: Daily monitoring of body weight, food and water intake, activity levels, and physical appearance (posture, fur condition).
Q2: Are there any supportive care measures that can be implemented to mitigate this compound-induced toxicity?
A2: Yes, supportive care can be crucial for managing toxicities and allowing for the administration of therapeutic doses.
-
Granulocyte Colony-Stimulating Factor (G-CSF): For severe neutropenia, administration of G-CSF can help stimulate the production of neutrophils and reduce the risk of infection.[7] A common dose for mice is 5-10 mcg/kg/day administered subcutaneously.[8]
-
Nutritional and Fluid Support: As mentioned in the troubleshooting guide, providing palatable food and supplemental fluids is essential to prevent dehydration and weight loss.
Q3: How does the formulation of this compound impact its toxicity profile?
A3: The formulation is a critical determinant of FL118's toxicity.
-
Tween 80: Formulations containing Tween 80 have been associated with higher toxicity.[1]
-
Cyclodextrins: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to solubilize FL118 has been shown to create a less toxic, intravenous-compatible formulation, leading to a 3- to 7-fold increase in the MTD compared to Tween 80-containing formulations.[1][2]
Q4: What is the proposed mechanism of this compound-induced hematopoietic toxicity?
A4: The hematopoietic toxicity of FL118 is believed to be mechanistically similar to other camptothecin analogs and is primarily attributed to its inhibition of Topoisomerase I (Top1).[3][4] Top1 is essential for DNA replication and transcription. Its inhibition in rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, leads to DNA damage and apoptosis, resulting in myelosuppression.[3]
Quantitative Toxicity Data
The following tables summarize available quantitative data on the toxicity of FL118 and related compounds.
Table 1: Maximum Tolerated Dose (MTD) of FL118 in Mice with Different Formulations and Schedules
| Formulation | Administration Route | Dosing Schedule | MTD (mg/kg) | Reference |
| Tween 80-containing | Intraperitoneal (i.p.) | Weekly x 4 | 1.5 | [9] |
| Tween 80-free (cyclodextrin-based) | Intravenous (i.v.) | Daily x 5 | 1.5 | [9] |
| Tween 80-free (cyclodextrin-based) | Intravenous (i.v.) | Every other day x 5 | 1.5-2.0 | [9] |
| Tween 80-free (cyclodextrin-based) | Intravenous (i.v.) | Weekly x 4 | 5.0 | [9] |
Table 2: Acute Toxicity of Camptothecin Analogs in Rodents
| Compound | Animal Model | Route of Administration | LD10/LD50 (mg/kg) | Observed Toxicities | Reference |
| BACPTDP | Mouse | Intravenous (single bolus) | 15 / 23 | Cardiovascular/respiratory arrest | [10] |
| BACPTDP | Rat | Intravenous (single bolus) | 7.5 / 13 | Cardiovascular/respiratory arrest, liver function abnormalities, bone marrow suppression | [10] |
| DB67 | Dog | Intravenous (daily x 5, 2 cycles) | No mortality at 0.375 mg/kg/day | Decreased food consumption, body weight loss, neutropenia, lymphopenia, anemia | [1] |
| DB67 | Rat | Intravenous (daily x 5, 2 cycles) | Mortality at 1 mg/kg/day | Hematopoietic toxicity, decreased BUN, creatinine, ALT, total protein, albumin | [1] |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
-
Baseline Measurements: Prior to drug administration, record the body weight and perform a baseline complete blood count (CBC) via tail vein or retro-orbital sampling.
-
Drug Administration: Administer this compound according to the planned dose, route, and schedule.
-
Daily Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of diarrhea or dehydration.
-
Monitor food and water consumption.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 3, 7, and 14 days post-treatment) for CBC and serum chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, bone marrow) for histopathological analysis to identify any organ-specific toxicities.
Protocol 2: Preparation of a Tween 80-Free this compound Formulation
This protocol is based on formulations described in the literature for improving the solubility and reducing the toxicity of FL118.[2]
-
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Prepare a solution of HPβCD in sterile saline (e.g., 10% w/v).
-
Slowly add the this compound stock solution to the HPβCD solution while vortexing to achieve the desired final concentration of FL118. The final concentration of DMSO should be kept low (e.g., ≤5% v/v).
-
Visually inspect the solution for any precipitation. If necessary, gently warm the solution or sonicate to aid dissolution.
-
Sterile-filter the final formulation through a 0.22 µm filter before administration.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Toxicity Pathways
Caption: Proposed signaling pathways for this compound's antitumor efficacy and induced hematopoietic toxicity.
Experimental Workflow for Managing this compound Toxicity
Caption: A logical workflow for the in-vivo monitoring and management of this compound-induced toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. alzet.com [alzet.com]
- 3. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. G-CSF supplementation with chemotherapy can promote revascularization and subsequent tumor regrowth: prevention by a CXCR4 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. benchchem.com [benchchem.com]
- 10. Scholars@Duke publication: Abstract 4479: Preclinical toxicology and pharmacology for BACPTDP, a camptothecin that targets hypoxic/acidic tumors. [scholars.duke.edu]
Improving the bioavailability of (R)-FL118 derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate research on (R)-FL118 derivatives and strategies to improve their bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action differ from other camptothecin (B557342) analogs?
A1: this compound, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin.[1] Unlike traditional camptothecin analogs such as irinotecan (B1672180) and topotecan (B1662842) which primarily function as Topoisomerase 1 (Top1) inhibitors, FL118 exhibits a distinct and multi-faceted mechanism of action.[1][2] While it is a poor Top1 inhibitor, its potent anticancer activity stems from its ability to selectively inhibit the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][3] Furthermore, FL118 directly binds to the oncoprotein DDX5 (p68), inducing its dephosphorylation and subsequent degradation, which in turn affects the expression of downstream oncogenic proteins like c-Myc and mutant Kras.[4]
Q2: What are the primary challenges associated with the experimental use of this compound and its derivatives?
A2: The primary challenge in working with this compound and its derivatives is their poor aqueous solubility.[5] This characteristic can lead to difficulties in formulation, inconsistent results in in-vitro and in-vivo experiments, and suboptimal bioavailability. Researchers must employ specific formulation strategies to overcome this limitation.
Q3: What advantages does FL118 have regarding drug resistance mechanisms?
A3: A significant advantage of FL118 is that it is not a substrate for common drug efflux pumps like P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP.[6][7] These pumps are major contributors to multidrug resistance and can reduce the efficacy of other chemotherapeutics, including SN-38 (the active metabolite of irinotecan) and topotecan.[6] Consequently, FL118 can bypass this resistance mechanism, making it effective in tumors that have developed resistance to other camptothecin analogs.[6][7]
Q4: What are some known derivatives of FL118 with potentially improved properties?
A4: Several derivatives have been synthesized to improve upon the parent compound's efficacy and physicochemical properties.
-
Position 7-Substituted Derivatives : Compounds such as FL77-6 (7-(4-ethylphenyl)-FL118), FL77-9 (7-(4-methoxylphenyl)-FL118), and FL77-24 (7-(3,5-dimethoxyphenyl)-FL118) have shown promising antitumor activity, potentially better than FL118 itself.[1]
-
20(S)-Substituted Conjugates : FL118-amino acid (AA) conjugates have been developed as prodrugs to improve water solubility.[8] These derivatives can release the active parental FL118 compound in plasma.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound derivatives.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent results in cell-based assays. | Drug Precipitation: The compound is falling out of solution in the aqueous cell culture media. | 1. Confirm the final solvent concentration (e.g., DMSO) is non-toxic to your cell line (<0.5%).2. Prepare fresh dilutions from a concentrated stock solution for each experiment.3. Visually inspect media for any signs of precipitation after adding the compound. |
| Drug Degradation: The compound may be unstable under certain conditions. | 1. Protect stock solutions and experimental plates from light. 2. Prepare fresh solutions and minimize storage time in aqueous buffers. | |
| Poor compound solubility in aqueous buffers. | Hydrophobic Nature: FL118 and many of its derivatives are inherently poorly soluble in water.[5] | 1. Prepare high-concentration stock solutions in 100% DMSO.2. For final dilutions, use a stepwise method, adding the DMSO stock to a small volume of media and vortexing before adding to the final volume.3. Consider using a formulation containing solubilizing agents for in vivo studies. A Tween 80-free formulation has been developed for intravenous administration.[9] |
| High background or non-specific signal in flow cytometry. | Antibody Binding to Fc Receptors: Off-target binding of antibodies to immune cells (e.g., monocytes).[10] | 1. Block cells with Fc receptor blocking reagents or normal serum from the same host as your secondary antibody before staining.[10] |
| Cell Aggregation: Poorly prepared single-cell suspensions can cause clumps and anomalous scatter profiles. | 1. Ensure gentle cell handling and trituration.2. Filter cells through a 40-70 µm cell strainer before analysis. | |
| High toxicity or lack of efficacy in animal models. | Suboptimal Formulation: Poor drug formulation can lead to low bioavailability, rapid clearance, or increased toxicity.[11] | 1. Utilize a validated, biocompatible formulation. An intravenous (IV)-compatible formulation of FL118 was shown to increase the maximum tolerated dose by 3-7 fold compared to an intraperitoneal (IP)-only formulation.[9]2. Explore nanotechnology-based delivery systems (e.g., liposomes, nanoparticles) to improve pharmacokinetics and tumor accumulation.[12][13] |
| Inadequate Dosing Schedule: The dosing frequency and amount may not be optimal. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific derivative and animal model.2. The IV formulation of FL118 was effective in various schedules (daily, every other day, weekly).[9] |
Data Hub: Quantitative Information
The following tables summarize key quantitative data for FL118 and its derivatives.
Table 1: In Vitro Anticancer Activity (IC₅₀) of FL118 and Position 7 Derivatives
| Compound | HCT116 (Colon) IC₅₀ (nM) | MCF-7 (Breast) IC₅₀ (nM) | HepG2 (Liver) IC₅₀ (nM) |
| FL118 | ~6.4 - 10 | < 6.4 | < 6.4 |
| FL77-18 | < 6.4 | < 6.4 | < 6.4 |
| FL77-24 | < 6.4 | < 6.4 | < 6.4 |
| Data extracted from studies on FL118 derivatives, indicating potent nanomolar activity.[1] |
Table 2: Formulation Impact on FL118 In Vivo Tolerability
| Formulation | Administration Route | Maximum Tolerated Dose (MTD) Improvement | Therapeutic Index (TI) |
| Tween 80-Containing | Intraperitoneal (IP) | Baseline | 1.3 - 2.0 |
| Tween 80-Free | Intravenous (IV) | 3 to 7-fold increase vs. IP formulation | 5.0 - 6.0 |
| This data highlights the critical role of formulation in improving the safety and therapeutic window of FL118.[9] |
Visualizations: Pathways and Workflows
Caption: FL118 Mechanism of Action.
Caption: Workflow for Bioavailability Assessment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequent working solutions for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Target cell culture medium (e.g., DMEM, RPMI)
Procedure:
-
Stock Solution (10 mM): a. Aseptically weigh the required amount of this compound powder. (Molecular Weight will be specific to the derivative). b. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex vigorously for 5-10 minutes until the powder is completely dissolved. A brief sonication may aid dissolution. d. Aliquot the stock solution into small volumes in sterile, light-protecting microcentrifuge tubes. e. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations for your experiment. c. Important: To avoid precipitation, add the DMSO stock to the medium (not vice versa) and mix immediately and thoroughly after each dilution step. d. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level for your cells (typically <0.5%).
Protocol 2: General Method for Nanoparticle Formulation of FL118 Derivatives
Objective: To encapsulate a hydrophobic FL118 derivative into a polymer-based nanoparticle system to improve aqueous dispersibility and create a drug delivery vehicle. This protocol is a general guideline using the nanoprecipitation method.
Materials:
-
This compound derivative
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., Acetone, Acetonitrile)
-
Aqueous phase containing a surfactant/stabilizer (e.g., Poloxamer 188, Polyvinyl alcohol (PVA))
-
Magnetic stirrer and stir bar
-
Purified water
Procedure:
-
Organic Phase Preparation: a. Dissolve a specific amount of the this compound derivative and PLGA in the organic solvent. A typical drug:polymer ratio to start with is 1:10 (w/w). b. Ensure complete dissolution to form a clear solution.
-
Aqueous Phase Preparation: a. Dissolve the surfactant (e.g., 1% w/v PVA) in purified water.
-
Nanoprecipitation: a. Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 400-600 rpm). b. Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the center of the stirring aqueous phase. c. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and encapsulated drug to precipitate.
-
Solvent Evaporation: a. Leave the resulting nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification and Concentration: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g, 30 min, 4°C) to pellet the nanoparticles. b. Discard the supernatant, which contains the free, unencapsulated drug and excess surfactant. c. Resuspend the nanoparticle pellet in purified water. Repeat this washing step 2-3 times to ensure purity. d. After the final wash, resuspend the pellet in a suitable buffer or water for characterization and use.
-
Characterization: a. Analyze particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine drug loading and encapsulation efficiency using UV-Vis spectrophotometry or HPLC after dissolving a known amount of nanoparticles in a suitable organic solvent.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Scientists test new formulation of novel, low-toxicity anticancer agent - Drug Discovery Today [drugdiscoverytoday.com]
- 12. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanotechnology-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of (R)-FL118 in solution
Welcome to the technical support center for (R)-FL118. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation for this compound, a camptothecin (B557342) analog, is the hydrolysis of its active α-hydroxy-lactone E-ring.[1][2][3] This is a reversible, pH-dependent equilibrium between the active, closed lactone form and an inactive, open-ring carboxylate form.[1][4][5]
Q2: What factors influence the stability of the this compound lactone ring?
A2: The main factors are:
-
pH: The lactone form is favored in acidic conditions (pH < 7.0).[1] At neutral or alkaline pH (≥ 7.4), the equilibrium shifts significantly towards the inactive carboxylate form.[1][3][4]
-
Temperature: Higher temperatures accelerate the rate of lactone hydrolysis.[1]
-
Light Exposure: Camptothecins are known to be photolabile. Exposure to light, particularly UV or short-wavelength light, can lead to photodegradation of the molecule.[2][6][7][8]
-
Presence of Human Serum Albumin (HSA): In biological media, HSA preferentially binds to the carboxylate form, sequestering it and further shifting the equilibrium away from the active lactone form.[1][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure maximum stability, stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C: for long-term storage (up to 6 months).
-
-20°C: for short-term storage (up to 1 month).
Always protect solutions from light.
Q4: My in vitro cell-based assay results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in cell-based assays are often due to the rapid hydrolysis of the active lactone form to the inactive carboxylate form in standard cell culture medium, which typically has a pH of around 7.4.[4] The presence of serum containing albumin can further accelerate this inactivation.[1][4] To mitigate this, it is crucial to prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Problem 1: Rapid loss of this compound activity in my experiment.
-
Possible Cause: Hydrolysis of the active lactone ring to the inactive carboxylate form due to inappropriate pH.
-
Solution:
-
Ensure that all buffers and solvents used for preparing working solutions are acidic (ideally pH 3-5) to maintain the closed lactone ring.[1][4]
-
For cell-based assays, add the freshly diluted compound to the cells immediately after preparation to minimize the time spent in neutral pH media before cellular uptake.
-
Problem 2: HPLC analysis shows a decreasing peak for the active form and a new, more polar peak appearing over time.
-
Possible Cause: This pattern is characteristic of lactone hydrolysis, where the more polar carboxylate form elutes earlier on a reverse-phase column.[2]
-
Solution:
-
Control Sample pH: Prepare and run your samples in an acidic mobile phase (e.g., pH 3.5) to stabilize the lactone and allow for accurate quantification.[9]
-
Temperature Control: Keep your samples cool (e.g., 4°C in a cooled autosampler) during the HPLC sequence to slow the rate of hydrolysis.[1][4]
-
Protect from Light: Use amber vials or protect the autosampler from light to prevent photodegradation.[6][7]
-
Quantitative Data Summary
The stability of the camptothecin lactone ring is highly dependent on pH. The following table summarizes the kinetics of this conversion for camptothecin at physiological temperature (37°C), which serves as a reference for its analog, this compound.
| pH | Lactone Half-Life (t½) | Lactone Percentage at Equilibrium | Reference |
| 7.1 | ~32 min | ~23% | [10] |
| 7.3 | 29.4 ± 1.7 min | 20.9 ± 0.3% | [4][10] |
| 7.6 | Decreased | ~15% | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Analysis of this compound Lactone and Carboxylate Forms by HPLC
This protocol provides a general framework for separating the two forms. Specific column types, gradient conditions, and detector settings should be optimized for your instrument.
-
Sample Preparation:
-
To quantify the lactone form only : Dilute the this compound sample in a cold, acidic buffer (pH 3-5). The sample preparation should be done quickly and on ice.
-
To quantify the total drug (lactone + carboxylate) : Add an equal volume of cold methanol (B129727) containing 5% perchloric acid to the sample.[11][12] This will convert the carboxylate form back to the lactone form. Centrifuge to precipitate proteins, and analyze the supernatant.
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Detection: Use a fluorescence detector (e.g., excitation ~380 nm, emission ~560 nm) for high sensitivity or a UV detector.[13]
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
-
Analysis:
-
Inject the prepared samples.
-
The carboxylate form will have a shorter retention time than the lactone form.
-
Quantify the peak areas against a standard curve prepared with freshly dissolved this compound in an acidic solvent.
-
Visualizations
Caption: Factors influencing the degradation of this compound in solution.
Caption: Recommended workflow for handling this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Photo Degradation and Stabilization Strategies of Antibody-Drug Conjugates with Camptothecin Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the lactone and lactone plus carboxylate forms of 9-aminocamptothecin in human plasma by sensitive high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. researchgate.net [researchgate.net]
Addressing acquired resistance to (R)-FL118 in cancer cells
Welcome to the technical support center for addressing acquired resistance to (R)-FL118. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges during their experiments with this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms by which this compound overcomes resistance to other chemotherapeutic agents?
A1: this compound circumvents common drug resistance mechanisms through several key actions:
-
Bypassing Efflux Pumps: Unlike many chemotherapy drugs, this compound is not a substrate for common ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (ABCG2/BCRP).[1][2] This means it can maintain high intracellular concentrations in cancer cells that have upregulated these pumps, a common cause of resistance to drugs like irinotecan (B1672180) and topotecan (B1662842).[1]
-
Inhibition of Anti-Apoptotic Proteins: this compound potently downregulates the expression of several key survival proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][3][4][5] By targeting these proteins, FL118 promotes apoptosis in cancer cells.
-
Targeting Cancer Stem Cells (CSCs): Research suggests that FL118 can effectively target and eliminate cancer stem-like cells, which are often responsible for tumor recurrence and drug resistance.[3][6] It achieves this by downregulating CSC markers and drug resistance-associated proteins.[3]
-
Inhibition of DNA Repair Pathways: A notable mechanism of FL118 is its ability to reduce survivin levels, which in turn downregulates RAD51, a critical protein in the homologous recombination (HR) DNA repair pathway.[7] This impairment of DNA repair enhances its efficacy against DNA-damaging insults and helps overcome resistance.[7]
-
p53-Independent Activity: The anti-cancer effects of FL118 are not dependent on the status of the p53 tumor suppressor protein.[4][8] This is significant because many cancers with mutated or null p53 are resistant to conventional therapies.[8]
Q2: Are there any documented cases of acquired resistance to this compound?
A2: Currently, there is a lack of published studies detailing cancer cell lines with acquired resistance to this compound. Preclinical studies have shown that FL118 can be effective over multiple treatment cycles without generating resistance.[2][9] However, some experimental evidence suggests that forced overexpression of its downstream targets, such as Mcl-1 or survivin, can confer a degree of resistance to FL118's effects.[8]
Q3: What are the potential or hypothesized mechanisms of acquired resistance to this compound?
A3: Based on its known mechanisms of action, several hypothetical scenarios for acquired resistance can be proposed:
-
Alterations in Downstream Targets:
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells could develop mechanisms to maintain high levels of survivin, Mcl-1, XIAP, or cIAP2, despite the presence of FL118. This could involve genetic amplification or transcriptional upregulation of the genes encoding these proteins.
-
Mutations in Target Proteins: Mutations in these anti-apoptotic proteins could render them insensitive to FL118-mediated degradation.
-
-
Activation of Bypass Survival Pathways: Cells might activate alternative pro-survival signaling pathways to compensate for the pathways inhibited by FL118. For instance, upregulation of other Bcl-2 family members could compensate for Mcl-1 inhibition.
-
Novel Efflux Mechanisms: While FL118 is not a substrate for known efflux pumps, it is theoretically possible for cancer cells to upregulate less common or novel transporters that can efflux FL118.
-
Changes in Drug Metabolism: Alterations in cellular metabolism could lead to increased inactivation or decreased activation of FL118.
Q4: My cancer cells are showing decreased sensitivity to this compound over time. What is the first troubleshooting step?
A4: The first step is to confirm the identity and purity of your this compound compound. Ensure that the compound has not degraded and that the correct concentration is being used. It is also important to perform routine cell line authentication to rule out contamination or misidentification. If these factors are controlled for, you can proceed to investigate potential biological mechanisms of resistance as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cultures.
This guide will help you investigate whether your cancer cell line is developing resistance to this compound.
Potential Cause 1: Altered expression of FL118 target proteins.
-
Troubleshooting Steps:
-
Establish a resistant cell line: Culture your parental cell line in the presence of gradually increasing concentrations of this compound over several weeks to months.
-
Compare protein expression: Perform Western blot analysis on lysates from both the parental and the resistant cell lines. Probe for key FL118 targets: survivin, Mcl-1, XIAP, and cIAP2.
-
Analyze gene expression: Use quantitative real-time PCR (qRT-PCR) to determine if the mRNA levels of the genes encoding these proteins are elevated in the resistant line.
-
Interpret the results: A significant increase in the protein and/or mRNA levels of these anti-apoptotic proteins in the resistant cell line compared to the parental line suggests that their upregulation may be contributing to the reduced sensitivity to FL118.
-
Potential Cause 2: Changes in the DNA damage repair pathway.
-
Troubleshooting Steps:
-
Assess RAD51 levels: Using the parental and resistant cell lines, perform Western blotting for RAD51.
-
Functional DNA repair assay: Conduct a functional assay for homologous recombination, such as a DR-GFP reporter assay, to see if the resistant cells have enhanced DNA repair capacity.
-
Interpret the results: Increased levels of RAD51 or enhanced HR efficiency in the resistant cells could indicate a mechanism to counteract FL118's effects on DNA repair.
-
Issue 2: Complete lack of response to this compound in a new cancer cell line.
This guide addresses the scenario of inherent resistance to this compound.
Potential Cause: High basal expression of resistance-conferring proteins or pathways.
-
Troubleshooting Steps:
-
Baseline protein profiling: Perform a baseline Western blot analysis of the untreated cell line for the key anti-apoptotic proteins (survivin, Mcl-1, XIAP, cIAP2) and DNA repair proteins (RAD51).
-
Efflux pump expression: Although FL118 is known to bypass major efflux pumps, it is good practice to check for the expression of a broader range of ABC transporters.
-
Compare with sensitive cell lines: Compare the protein expression profile of your cell line with that of a cell line known to be sensitive to FL118 (e.g., SW620, FaDu).
-
Interpret the results: Unusually high baseline expression of one or more of these proteins may suggest a pre-existing resistance mechanism.
-
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound and Topotecan in Cancer Cell Lines
| Assay Type | Cell Line | This compound | Topotecan | Fold Difference |
| Cell Growth Inhibition | Colon Cancer | ~25x more effective | - | ~25 |
| Colony Formation | Colon Cancer | ~25x more effective | - | ~25 |
Data compiled from studies on various colon cancer cell lines.[1]
Table 2: Efficacy of this compound in Topoisomerase 1 (Top1) Mutant Cell Lines
| Cell Line | Resistance to Topotecan (vs. FL118) |
| RC0.1 (Top1 mutant) | 778 times more resistant |
| RC1 (Top1 mutant) | 572 times more resistant |
This table highlights that mutations in Top1, a common resistance mechanism for camptothecins, do not significantly affect FL118's efficacy.[8]
Experimental Protocols
Protocol 1: Western Blot Analysis of FL118 Target Proteins
-
Cell Lysis:
-
Culture parental and suspected resistant cells to 70-80% confluency.
-
Treat with the desired concentration of this compound for the specified duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against survivin, Mcl-1, XIAP, cIAP2, RAD51, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis and inhibition of DNA repair.
Caption: Workflow for investigating acquired resistance to this compound.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing (R)-FL118 Efficacy with Combination Therapies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of (R)-FL118. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly when exploring combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a novel camptothecin (B557342) analog, exhibits a multi-faceted mechanism of action. It was initially identified as a potent inhibitor of survivin, a key member of the inhibitor of apoptosis (IAP) family.[1] Subsequent research has shown that FL118 (B25124) also downregulates other anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[1] More recently, the oncoprotein DDX5 (p68) has been identified as a direct biochemical target of FL118.[2][3] By binding to, dephosphorylating, and promoting the proteasomal degradation of DDX5, FL118 indirectly controls the expression of a wide array of oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[2]
Q2: How does FL118 overcome common mechanisms of chemotherapy resistance?
FL118 has demonstrated efficacy in overcoming several common drug resistance mechanisms. Unlike other camptothecin analogs such as irinotecan (B1672180) and topotecan (B1662842), FL118 is not a substrate for the major drug efflux pumps ABCG2 and P-gp (MDR1).[4] This allows it to maintain its cytotoxic activity in cancer cells that overexpress these transporters, a common cause of acquired drug resistance.[4] Furthermore, the anticancer activity of FL118 is independent of the p53 tumor suppressor protein status, making it effective against tumors with mutated or null p53, which are often resistant to conventional DNA-damaging agents.[5]
Q3: What is the rationale for using FL118 in combination with PARP inhibitors like olaparib (B1684210)?
Recent studies have shown that FL118 can downregulate RAD51, a key protein in the homologous recombination (HR) DNA repair pathway, through its inhibition of survivin.[6] This suppression of HR creates a synthetic lethal interaction with PARP inhibitors, such as olaparib, which target base excision repair. The combination of FL118 and olaparib has shown synergistic effects in colorectal cancer models, particularly in cells with reduced survivin levels following FL118 treatment.[6]
Q4: Can FL118 be combined with other standard chemotherapeutic agents?
Yes, preclinical studies have shown that FL118 can act synergistically or additively with several standard-of-care chemotherapies. For instance, in pancreatic cancer models, FL118 in combination with gemcitabine (B846) or cisplatin (B142131) has been shown to be more effective at eliminating tumors than either agent alone.[7] In multiple myeloma, FL118 has demonstrated additive effects with bortezomib (B1684674) and synergistic effects with melphalan.[8]
Troubleshooting Guides
Issue 1: Poor Solubility of FL118 in Experimental Assays
-
Problem: Researchers may encounter difficulties with the poor aqueous solubility of FL118, which can lead to inconsistent results in in vitro assays.
-
Cause: FL118 is a water-insoluble compound.[9]
-
Solution:
-
Solvent Selection: For in vitro studies, DMSO is a commonly used solvent to prepare stock solutions of FL118.[9]
-
Formulation for In Vivo Studies: For animal studies, specific formulations are required. An intravenous (i.v.) route-compatible formulation, free of Tween 80, has been developed that improves the maximum tolerated dose (MTD) and therapeutic index compared to earlier intraperitoneal (i.p.) formulations containing Tween 80.[10][11] It is crucial to use a well-documented and validated formulation to ensure bioavailability and minimize toxicity.
-
Issue 2: Unexpected Lack of Efficacy in a Cancer Model
-
Problem: FL118 does not show the expected level of cytotoxicity or tumor growth inhibition in a particular cancer cell line or xenograft model.
-
Potential Causes & Troubleshooting Steps:
-
DDX5 Expression Levels: The efficacy of FL118 is correlated with the expression of its direct target, DDX5. Tumors with high DDX5 expression are more sensitive to FL118 treatment.[2] It is recommended to assess the baseline DDX5 protein levels in your model system via Western blot.
-
Efflux Pump Activity: While FL118 is not a substrate for ABCG2 or P-gp, other transporters could potentially be involved in resistance. However, this is less likely given current knowledge.[4]
-
Top1 Expression: While FL118's primary antitumor activity is not thought to be mediated through Topoisomerase I (Top1) inhibition, very low or absent Top1 expression has been linked to resistance to other camptothecins.[12] However, some studies suggest FL118 can be effective even in Top1-negative tumors.[12]
-
Drug Formulation and Administration: For in vivo studies, ensure the formulation is prepared correctly and administered via the appropriate route (e.g., i.v. for the Tween 80-free formulation) to achieve adequate drug exposure in the tumor.[11]
-
Issue 3: Inconsistent Western Blot Results for FL118 Target Proteins
-
Problem: Difficulty in consistently detecting the downregulation of survivin, Mcl-1, XIAP, cIAP2, or DDX5 after FL118 treatment.
-
Potential Causes & Troubleshooting Steps:
-
Antibody Quality: Ensure the use of validated antibodies specific for the target proteins.
-
Lysis Buffer Composition: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. A common recipe includes 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS in PBS, supplemented with PMSF and leupeptin.[13]
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Treatment Duration and Concentration: Optimize the concentration and duration of FL118 treatment. The downregulation of target proteins is time and dose-dependent. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
Feedback Mechanisms: Be aware of potential cellular feedback mechanisms. For example, while FL118 promotes the degradation of the DDX5 protein, a transient increase in DDX5 mRNA has been observed, likely as a compensatory response.[14]
-
Data Presentation
Table 1: In Vitro Efficacy of FL118 in Combination Therapies
| Cancer Type | Cell Line | Combination Agent | FL118 EC50 (nM) (Single Agent) | Combination Effect | Reference |
| Multiple Myeloma | MM1.s | - | ~2.5 | - | [8] |
| Multiple Myeloma | U266 | - | ~5 | - | [8] |
| Multiple Myeloma | Patient Samples | Melphalan | 12.5-100 (suboptimal) | Synergistic | [8] |
| Multiple Myeloma | Patient Samples | Bortezomib | 12.5-100 (suboptimal) | Additive | [8] |
Table 2: In Vivo Efficacy of FL118 in Combination Therapies
| Cancer Type | Xenograft Model | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Pancreatic Cancer | PDX10978 | FL118 | 5 mg/kg, ip, qw x 4 | Delayed tumor growth | [15] |
| Pancreatic Cancer | PDX10978 | FL118 + Gemcitabine | 0.75 mg/kg (FL118) + 60 mg/kg (Gemcitabine), ip, qw x 4 | Tumor elimination | [15] |
| Colorectal Cancer | LOVO Xenograft | FL118 | 0.75 mg/kg, once weekly | Over twofold reduction in tumor weight | [6] |
| Multiple Myeloma | UM9 Xenograft | FL118 | 0.2 mg/kg, for 5 days | Reduced initial tumor volume to 14% and delayed growth | [16] |
Experimental Protocols
1. Western Blot Analysis for FL118 Target Proteins
This protocol is adapted from methodologies used in studies investigating FL118's mechanism of action.[13]
-
Cell Lysis:
-
Treat subconfluent cancer cells with the desired concentrations of FL118 or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in a lysis buffer (e.g., PBS containing 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS, 10 µg/ml PMSF, and 20 µM leupeptin).
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in 2x SDS sample loading buffer for 5 minutes.
-
Separate the proteins on a 10-15% SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1-3 hours at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-survivin, anti-DDX5, anti-RAD51) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the protein bands using an ECL (enhanced chemiluminescence) substrate and visualize with an imaging system.
-
For normalization, the membrane can be stripped and re-probed with a loading control antibody like β-actin.
-
2. Human Tumor Xenograft Model Protocol
This is a generalized protocol based on methods from FL118 in vivo studies.[11][15]
-
Cell Preparation and Implantation:
-
Culture human cancer cells (e.g., pancreatic, colorectal) under standard conditions.
-
Harvest the cells and resuspend them in a mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-3 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-250 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of treatment-related toxicity.
-
-
Drug Formulation and Administration:
-
Formulate FL118 and any combination agents in an appropriate vehicle. For intravenous administration, a Tween 80-free formulation is recommended.[11]
-
Administer the drugs according to the specified dosage and schedule (e.g., intraperitoneally or intravenously, once weekly for four weeks).
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
-
Calculate Tumor Growth Inhibition (TGI) by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Visualizations
Caption: FL118 binds to and promotes the degradation of the DDX5 oncoprotein.
Caption: Synergistic effect of FL118 and Olaparib via dual DNA repair pathway inhibition.
Caption: General experimental workflow for testing FL118 efficacy in xenograft models.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. e-century.us [e-century.us]
- 12. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Cell line-specific responses to (R)-FL118 treatment
Welcome to the technical support center for (R)-FL118. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel camptothecin (B557342) analogue that exhibits potent anti-cancer activity through a multi-targeted mechanism. It functions primarily by inhibiting the expression of several key anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[1][2] This inhibition occurs independently of the p53 tumor suppressor protein status, making it effective in cancer cells with wild-type, mutant, or null p53.[1][2] Additionally, FL118 has been shown to induce the expression of pro-apoptotic proteins such as Bax and Bim.[1][2] Unlike other camptothecin derivatives like irinotecan (B1672180) and topotecan, FL118's anti-cancer effects are not primarily dependent on the inhibition of topoisomerase 1 (Top1).[1]
Q2: How does the p53 status of a cell line affect its sensitivity to this compound?
A2: The anti-tumor activity of FL118 is independent of the p53 status of the cancer cells.[1][2] In fact, some studies suggest that cancer cells with null or mutated p53 may exhibit even greater sensitivity to FL118 treatment compared to cells with wild-type p53.[1] This makes FL118 a promising therapeutic agent for a broad range of cancers, including those that have lost functional p53, which are often resistant to conventional DNA-damaging drugs.[1]
Q3: Is this compound a substrate for ABCG2 or other drug efflux pumps?
A3: No, this compound is not a substrate for the ABCG2 efflux pump, a common mechanism of resistance to other camptothecin analogues like irinotecan and topotecan.[1] Cancer cells with high expression of ABCG2 do not show resistance to FL118. This property allows FL118 to bypass ABCG2-mediated drug resistance, making it a potentially effective treatment for tumors that have developed resistance to other chemotherapies.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro cell culture studies, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, various formulations have been used, including a mixture of DMSO, hydroxypropyl-β-cyclodextrin, and propylene (B89431) glycol in saline. It is important to note that FL118 has shown poor solubility in both aqueous and organic phases without specific formulation.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Ensure that a consistent and low passage number of cells is used for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for your assays. Over-confluent or sparsely seeded cells can respond differently to treatment. |
| FL118 Stock Solution Degradation | Prepare fresh dilutions of FL118 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation time for drug treatment across all experiments. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Issue 2: No or weak inhibition of target proteins (survivin, XIAP, cIAP2, Mcl-1) in Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal FL118 Concentration | Perform a dose-response experiment to determine the optimal concentration of FL118 for inhibiting the target proteins in your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal duration of FL118 treatment for observing maximal protein inhibition. |
| Poor Antibody Quality | Use validated antibodies specific for your target proteins. Titrate the antibody concentration to optimize the signal-to-noise ratio. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation during sample preparation. |
| Low Target Protein Expression | Confirm the basal expression levels of survivin, XIAP, cIAP2, and Mcl-1 in your cell line. Some cell lines may have very low or undetectable levels of these proteins. |
Issue 3: Unexpected cell cycle arrest phase or low percentage of apoptotic cells in flow cytometry.
| Possible Cause | Troubleshooting Step |
| Cell Line-Specific Response | The cellular response to FL118 can be cell line-specific. Some cell lines may undergo apoptosis, while others may primarily exhibit cell cycle arrest. Characterize the response in your specific model. |
| Incorrect Staining Protocol | Optimize the concentration of propidium (B1200493) iodide (for cell cycle) or Annexin V/PI (for apoptosis) and the incubation times for your cell line. |
| Premature Cell Harvesting | For apoptosis assays, ensure that you are harvesting cells at an appropriate time point to capture the apoptotic population. A time-course experiment is recommended. |
| Cell Clumping | Ensure a single-cell suspension before acquiring data on the flow cytometer. Cell clumps can lead to inaccurate results. |
| Compensation Issues | When performing multi-color flow cytometry (e.g., Annexin V-FITC and PI), ensure that proper compensation is set to correct for spectral overlap. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Cancer | < 6.4 |
| MCF-7 | Breast Cancer | < 6.4 |
| HepG-2 | Liver Cancer | < 6.4 |
| A549 | Lung Cancer | 0.86 |
| PC-3 | Prostate Cancer | Concentration-dependent inhibition |
| SH-SY5Y | Neuroblastoma | 24.19 |
| LOVO | Colorectal Cancer | Lower than SN38 |
| LS1034 | Colorectal Cancer | Lower than SN38 |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., assay type, incubation time). The values presented here are for comparative purposes.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, XIAP, cIAP2, Mcl-1, or other targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).
Apoptosis Assay (Annexin V Staining)
-
Cell Harvesting: Treat cells with this compound, then harvest both the adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent IC50.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected data from (R)-FL118 experiments
Welcome to the technical support center for (R)-FL118, a novel camptothecin (B557342) analogue with potent antitumor activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, interpretation of results, and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent anticancer agent that functions primarily by selectively inhibiting the expression of several anti-apoptotic proteins.[1][2] This includes survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] This inhibition occurs irrespective of the p53 tumor suppressor protein status in cancer cells.[2][4][5] Unlike other camptothecin analogues such as irinotecan (B1672180) and topotecan (B1662842), this compound is not a potent DNA topoisomerase 1 (Top1) inhibitor.[1][6] Its superior antitumor activity is attributed to its ability to target multiple survival pathways.[4][5] Recent studies have also identified the oncoprotein DDX5 as a direct binding target of FL118, leading to its degradation and the subsequent downregulation of proteins like c-Myc and survivin.[7][8]
Q2: Is this compound effective against drug-resistant cancers?
A2: Yes, one of the key features of this compound is its ability to overcome drug resistance. It has been shown to be effective against tumor xenografts that have acquired resistance to irinotecan and topotecan.[9][10] This is partly because FL118 is not a substrate for common drug efflux pumps like ABCG2 and P-glycoprotein (P-gp), which are often responsible for multidrug resistance.[1][5][6][9] In fact, FL118 can suppress the expression of ABCG2 and P-gp.[1]
Q3: What is the p53-independent mechanism of this compound?
A3: this compound's ability to induce cancer cell death is not dependent on the functional status of the p53 tumor suppressor protein.[2][4][5] This is a significant advantage, as many conventional chemotherapies rely on a functional p53 pathway to induce apoptosis, and p53 is frequently mutated in human cancers. FL118's mechanism of downregulating key survival proteins like survivin, Mcl-1, XIAP, and cIAP2 bypasses the need for p53-mediated apoptosis.[2][6]
Q4: What are the solubility and stability properties of this compound?
A4: this compound is known to be water-insoluble, which has posed challenges for its formulation and development.[11] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution.[3][12] For in vivo studies, specific formulations using excipients like PEG300, Tween80, or corn oil are required.[3] It is important to use fresh DMSO as moisture can reduce its solubility.[3] The compound itself is chemically stable under various conditions.[13]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or low cytotoxicity observed in cancer cell lines. | 1. Cell line insensitivity. 2. Incorrect drug concentration. 3. Drug degradation. | 1. Ensure the cell line expresses the target proteins (survivin, Mcl-1, etc.). Sensitivity to FL118 can be cell-line dependent.[14] 2. Perform a dose-response curve (e.g., 0.1 nM to 1000 nM) to determine the IC50 for your specific cell line. 3. Prepare fresh dilutions of FL118 from a DMSO stock for each experiment. Ensure proper storage of the stock solution. |
| Inconsistent Western blot results for target proteins. | 1. Suboptimal antibody performance. 2. Incorrect timing of protein extraction. 3. Protein degradation during sample preparation. | 1. Validate antibodies for specificity and sensitivity. 2. Create a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing downregulation of target proteins. 3. Use protease and phosphatase inhibitors during cell lysis and keep samples on ice. |
| High variability in in vivo tumor growth inhibition studies. | 1. Inconsistent drug formulation and administration. 2. Animal health and stress. 3. Tumor heterogeneity. | 1. Ensure the FL118 formulation is homogenous and administered consistently (e.g., oral gavage, i.v.).[3] 2. Monitor animal weight and overall health closely. Body weight loss can be a side effect.[2] 3. Ensure tumors are of a consistent size at the start of treatment. |
| Unexpected increase in apoptosis in control (DMSO-treated) cells. | 1. High concentration of DMSO. 2. Extended incubation time. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). 2. Assess the health of your cell line and optimize incubation times. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | p53 Status | Reference |
| HCT-8 | Colon | <1 | Wild-Type | [15] |
| SW620 | Colon | <1 | Mutant | [15] |
| A549 | Lung | ~10 | Wild-Type | [1] |
| H460 | Lung | ~1 | Wild-Type | [1] |
| BxPC-3 | Pancreatic | Not specified, but effective | Wild-Type | [16] |
| HPAF-II | Pancreatic | Not specified, but effective | Mutant (KRASG12D) | [16] |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment | Duration | Apoptosis Rate (% of cells) | Reference |
| HPAF-II | 20 nM FL118 | 48 h | 10.3% | [16] |
| BxPC-3 | 20 nM FL118 | 48 h | 17.3% | [16] |
| A549-derived CSCs | 10 nM FL118 | 48 h | Significant increase vs. control | [1] |
| H460-derived CSCs | 10 nM FL118 | 48 h | Significant increase vs. control | [1] |
Experimental Protocols
Western Blot Analysis for FL118-Targeted Proteins
-
Cell Treatment: Plate cells at a density to reach 70-80% confluency at the time of harvest. Treat with this compound at the desired concentrations (e.g., 10 nM, 100 nM) or DMSO as a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against survivin, Mcl-1, XIAP, cIAP2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Incubate cells in the dark for 15 minutes at room temperature. Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[1]
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. e-century.us [e-century.us]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 11. Award | SBIR [sbir.gov]
- 12. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 16. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(R)-FL118 Demonstrates Superior Efficacy Over Irinotecan in Colon Cancer Models, Particularly in Resistant Tumors
For Immediate Release
A comprehensive review of preclinical data reveals that (R)-FL118, a novel camptothecin (B557342) analogue, exhibits significantly greater antitumor activity compared to the standard-of-care chemotherapy, irinotecan (B1672180), in various colon cancer models. The evidence strongly suggests this compound's potential to overcome mechanisms of resistance that commonly limit the efficacy of irinotecan, positioning it as a promising therapeutic candidate for patients with refractory colorectal cancer.
This compound has been shown to be more potent in inhibiting the growth of colon cancer cells and can eliminate tumor xenografts, including those that have acquired resistance to irinotecan.[1] This superiority is attributed to its distinct mechanism of action and its ability to bypass common drug resistance pathways.
Superior In Vitro and In Vivo Efficacy
In direct comparisons, FL118 has demonstrated marked advantages over irinotecan and its active metabolite, SN-38. In vitro studies have found that FL118 is approximately 25-fold more effective at inhibiting colon cancer cell growth and colony formation than topotecan (B1662842), another camptothecin analogue.[2] In vivo, FL118 has been shown to control tumor growth more effectively than irinotecan in xenograft models of irinotecan-resistant colon cancer.[3][4][5] Treatment with FL118 led to a more than 50% increase in the median time to progression in these models compared to irinotecan.[4]
Quantitative Comparison of Antitumor Activity
| Parameter | This compound | Irinotecan/SN-38 | Colon Cancer Model(s) | Reference |
| In Vitro Potency | Consistently potent (IC50 values < 1 nM) | Less potent, susceptible to resistance | Panel of NSCLC and colon cancer cell lines | [5] |
| Inhibition of Cell Growth (vs. Topotecan) | ~25-fold more effective | - | Colon cancer cells | [2] |
| Inhibition of Colony Formation (vs. Topotecan) | ~25-fold more effective | - | Colon cancer cells | [2] |
| In Vivo Tumor Growth Inhibition | Superior tumor growth control | Less effective, especially in resistant models | HCT116-SN50 & H460 xenografts | [3][4][5] |
| Time to Progression (In Vivo) | 50.6% - 66.7% increase in median TTP | Baseline | HCT116-SN50 & H460 xenografts | [4][5] |
Overcoming Irinotecan Resistance: A Key Advantage
A critical challenge in the clinical use of irinotecan is the development of drug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 and P-glycoprotein (P-gp/MDR1), which actively pump the drug out of cancer cells.[6][7] SN-38 is a known substrate for these efflux pumps. In contrast, multiple studies have conclusively shown that FL118 is a poor substrate for ABCG2 and is not affected by P-gp, allowing it to bypass this major mechanism of resistance.[4] This capability is a significant contributor to its enhanced efficacy in irinotecan-resistant tumors.
Differentiated Mechanisms of Action
While both this compound and irinotecan are camptothecin analogues that inhibit Topoisomerase I (Top1), leading to DNA damage and cell death, evidence suggests that FL118 possesses a more complex and multifaceted mechanism of action.[8][9][10][11][12]
Irinotecan is a prodrug that is converted to its active metabolite, SN-38, which then stabilizes the Top1-DNA complex, leading to DNA strand breaks and apoptosis.[8][9][10][11][12]
FL118, on the other hand, demonstrates potent antitumor activity that may not solely rely on Top1 inhibition.[2][1][7] It has been shown to inhibit the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.[2][7][13] Furthermore, FL118 downregulates RAD51, a crucial protein in the homologous recombination DNA repair pathway, thereby impeding the cancer cells' ability to repair the DNA damage it induces.[14][15] In p53 wild-type cancer cells, FL118 can also activate the p53 tumor suppressor pathway by promoting the degradation of MdmX, a negative regulator of p53, leading to p53-dependent senescence.[16]
Signaling Pathway Diagrams
Caption: Mechanism of action for Irinotecan.
Caption: Multifaceted mechanism of action for this compound.
Experimental Protocols
In Vitro Cell Growth and Colony Formation Assays
-
Cell Lines: Human colon cancer cell lines SW620 and HCT-8 were used.
-
Treatment: Cells were treated with a series of concentrations of this compound or SN-38 in the presence or absence of sildenafil (B151) (50 µM, a multiple ABC transporter inhibitor) or KO143 (2 µM, an ABCG2-specific inhibitor) for three days.[2][1]
-
Analysis: Cell growth and viability were analyzed using the MTT assay. For colony formation, cells were seeded at low density and treated with the respective drugs. After a period of growth, colonies were stained and counted.
-
Outcome: These assays determined the concentration of each drug required to inhibit cell growth by 50% (IC50) and assessed the long-term proliferative potential of cells after drug exposure.
Human Tumor Xenograft Models
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: Human colon cancer cells (e.g., HCT116-SN50, an irinotecan-resistant line) were implanted subcutaneously into the mice.[3][4][5]
-
Treatment Regimen: Once tumors reached an average volume of approximately 100 mm³, mice were treated intraperitoneally (IP) once per week with either this compound (1.5 mg/kg) or irinotecan (100 mg/kg). The treatment cycle was repeated for 4 weeks followed by a 1-week rest period.[3][5]
-
Efficacy Endpoint: The primary endpoint was time to progression (TTP), defined as the time for the tumor volume to reach 1500 mm³. Tumor growth and animal body weight were monitored throughout the study.
-
Outcome: This model allowed for the direct in vivo comparison of the antitumor efficacy and tolerability of this compound and irinotecan in a clinically relevant setting of acquired resistance.
Experimental Workflow for In Vivo Efficacy Testing
Caption: In vivo xenograft model experimental workflow.
Conclusion
The available preclinical data strongly support the continued development of this compound as a novel therapeutic agent for colorectal cancer. Its superior potency, multifaceted mechanism of action, and, most notably, its ability to overcome clinically relevant mechanisms of irinotecan resistance, highlight its potential to address a significant unmet need in the treatment of advanced and refractory colon cancer. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
- 1. e-century.us [e-century.us]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Irinotecan - Wikipedia [en.wikipedia.org]
- 12. Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118: A Comparative Analysis of Efficacy Against Other Camptothecin Analogs
(R)-FL118 , a novel camptothecin (B557342) analog, has demonstrated significant potential in preclinical studies, exhibiting superior efficacy and the ability to overcome resistance mechanisms that limit the effectiveness of established camptothecin derivatives like irinotecan (B1672180) and topotecan (B1662842). This guide provides a comprehensive comparison of this compound's performance against other key camptothecin analogs, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
While the primary focus of this guide is this compound, the majority of publicly available research has been conducted on its enantiomer, (S)-FL118 (10,11-methylenedioxy-20(S)-camptothecin) , often referred to simply as FL118. Where specific data for the (R)-enantiomer is not available, data for FL118 will be presented as the current benchmark for this novel compound.
Superior In Vitro Efficacy of FL118
FL118 has consistently shown greater potency in inhibiting cancer cell growth compared to SN-38, the active metabolite of irinotecan, and topotecan.
| Cell Line | Drug | IC50 (nM) | Fold Difference (vs. FL118) |
| HCT-8 (Colon) | FL118 | ~1 | - |
| Topotecan | ~25 | 25x less potent | |
| SW620 (Colon) | FL118 | ~1 | - |
| SN-38 | 5-10 | 5-10x less potent |
Table 1: Comparative IC50 values of FL118 and other camptothecin analogs in human colon cancer cell lines. Data indicates that FL118 is significantly more potent than both topotecan and SN-38 in these cell lines.
Overcoming In Vivo Tumor Resistance
A key advantage of FL118 is its demonstrated ability to overcome acquired resistance to irinotecan and topotecan in animal models.
| Tumor Model | Treatment Regimen | Outcome |
| Irinotecan-Resistant FaDu (Head & Neck) Xenograft | FL118 (1.5 mg/kg, IP, q2d x 5) | Tumor regression |
| Irinotecan-Resistant SW620 (Colon) Xenograft | FL118 (1.5 mg/kg, IP, q2d x 5) | Tumor regression |
| Topotecan-Resistant FaDu (Head & Neck) Xenograft | FL118 (0.75 mg/kg, IP, q2d x 5) | Tumor regression |
| Topotecan-Resistant SW620 (Colon) Xenograft | FL118 (0.75 mg/kg, IP, q2d x 5) | Tumor regression |
Table 2: In vivo efficacy of FL118 in irinotecan- and topotecan-resistant human tumor xenograft models. FL118 effectively induced tumor regression in models where tumors had developed resistance to standard camptothecin analogs.[1]
Distinct Mechanism of Action
While traditional camptothecin analogs primarily function as topoisomerase I (Top1) inhibitors, FL118 exhibits a multi-targeted approach. Although it does inhibit Top1, its potent anti-cancer activity is largely attributed to the inhibition of key cancer survival proteins.[2][3]
Figure 1: FL118 Signaling Pathway. FL118 inhibits Topoisomerase I and key anti-apoptotic proteins, leading to DNA damage and apoptosis.
This broader mechanism contributes to its enhanced efficacy and its ability to overcome resistance. Studies have shown that FL118 is 10- to 100-fold more effective than topotecan at inhibiting the expression of survivin, Mcl-1, XIAP, and cIAP2.[1] Furthermore, unlike SN-38 and topotecan, FL118 is not a substrate for the drug efflux pumps P-glycoprotein (P-gp) and ABCG2, which are common mediators of chemotherapy resistance.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Figure 2: MTT Assay Workflow. A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.[1]
-
Drug Treatment: Cells were treated with a serial dilution of FL118, SN-38, or topotecan for 72 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The resulting formazan (B1609692) crystals were dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Human Tumor Xenograft Model
Figure 3: Xenograft Model Workflow. An in vivo model to assess the anti-tumor efficacy of cancer therapeutics.
-
Cell Implantation: Human cancer cells (e.g., FaDu, SW620) were subcutaneously injected into the flank of immunodeficient mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a volume of 100-200 mm³.[1]
-
Treatment: Mice were treated with FL118, irinotecan, or topotecan at their respective maximum tolerated doses and schedules. For example, FL118 was administered intraperitoneally (IP) at 0.75 or 1.5 mg/kg every other day for five doses (q2d x 5).[1]
-
Monitoring: Tumor volume and mouse body weight were measured twice weekly.
-
Endpoint: The study was terminated when tumors in the control group reached a specific size, and the anti-tumor efficacy was evaluated.
Western Blot Analysis
-
Protein Extraction: Cells were lysed, and total protein was extracted.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies against survivin, Mcl-1, XIAP, cIAP2, or β-actin (as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4][5][6][7][8]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available preclinical data strongly suggests that FL118, the (S)-enantiomer of 10,11-methylenedioxy-20-camptothecin, is a highly potent camptothecin analog with a distinct and advantageous mechanism of action. Its ability to potently inhibit key cancer survival proteins, in addition to its Top1 inhibitory activity, and its capacity to circumvent common drug resistance mechanisms, positions it as a promising candidate for further clinical development. While specific efficacy data for the (R)-enantiomer remains to be published, the remarkable anti-tumor activity of the (S)-enantiomer highlights the therapeutic potential of this novel chemical scaffold. Further investigation into the differential activities of the (R) and (S) enantiomers is warranted to fully elucidate their clinical potential.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenografts, Outperforming Standard-of-Care Analogs
For Immediate Release
Buffalo, NY – Preclinical research highlights the significant anti-tumor activity of (R)-FL118, a novel camptothecin (B557342) analog, in patient-derived xenograft (PDX) models of pancreatic and colorectal cancer. Studies demonstrate that this compound not only exhibits superior potency compared to its clinically used counterparts, irinotecan (B1672180) and topotecan (B1662842), but also overcomes mechanisms of treatment resistance that often limit the efficacy of these standard-of-care chemotherapies.
This compound distinguishes itself through a unique mechanism of action centered on the degradation of the oncoprotein DDX5 (p68).[1][2] This action subsequently downregulates the expression of multiple anti-apoptotic proteins, including survivin, XIAP, and cIAP2, thereby promoting cancer cell death.[1] A key finding from multiple studies is that the expression level of DDX5 may serve as a predictive biomarker for tumor sensitivity to this compound, with high DDX5 expression correlating with a more robust anti-tumor response.
Comparative Efficacy in Patient-Derived Xenograft Models
In head-to-head comparisons using in vivo models, this compound has shown marked superiority over irinotecan. One study utilizing irinotecan-resistant colorectal cancer xenografts demonstrated that while tumors continued to grow in the irinotecan-treated group, this compound treatment led to a significant reduction in tumor volume.
| Treatment Group | HCT116-SN50 Xenograft (Tumor Volume mm³) | H460 Xenograft (Tumor Volume mm³) |
| This compound (1.5 mg/kg, IP, weekly) | Significant tumor growth inhibition | Significant tumor growth inhibition |
| Irinotecan (100 mg/kg, IP, weekly) | Continued tumor growth | Continued tumor growth |
Table 1: Comparative in vivo efficacy of this compound and Irinotecan in irinotecan-resistant xenograft models. Data adapted from a study showing tumor growth curves where this compound-treated mice exhibited substantially suppressed tumor progression compared to irinotecan-treated mice.[3]
Furthermore, in vitro studies have quantified the potency advantage of this compound over topotecan. In colon cancer cell lines, this compound was found to be approximately 25-fold more effective at inhibiting both cancer cell growth and colony formation.[4][5]
Overcoming Drug Resistance
A significant advantage of this compound is its ability to bypass common mechanisms of chemotherapy resistance. Unlike irinotecan and topotecan, this compound is not a substrate for the drug efflux pumps P-glycoprotein (P-gp) and ABCG2.[4][6] This characteristic allows this compound to maintain its cytotoxic activity in tumors that have developed resistance to other chemotherapeutic agents through the overexpression of these transporters.
Mechanism of Action: The DDX5-Survivin Axis
This compound's primary mechanism of action involves the targeted degradation of the DDX5 oncoprotein, a key regulator of several cancer-promoting genes, including survivin. By degrading DDX5, this compound effectively shuts down the expression of survivin and other anti-apoptotic proteins, leading to programmed cell death (apoptosis).
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
A detailed protocol for the establishment of colorectal cancer PDX models is as follows:
-
Tissue Acquisition: Fresh tumor tissue fragments are obtained from surgically resected primary colorectal cancer tumors.
-
Implantation: Within 60 minutes of collection, tissue fragments are placed in DMEM on ice and then subcutaneously implanted into the flank of immunodeficient mice (e.g., CIEA NOG or NSG mice).[7] For some protocols, smaller micro-tissues (<150 µm in diameter) are mixed with Matrigel before subcutaneous engraftment.[8]
-
Tumor Growth Monitoring: Tumor growth is monitored at least once a week using calipers.
-
Passaging: When tumors reach a volume of 800-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion.[9]
Western Blot Analysis for DDX5 and Survivin
To assess the impact of this compound on target protein expression, the following Western blot protocol is utilized:
-
Cell Lysis: Pancreatic or colorectal cancer cells, treated with this compound or a vehicle control, are lysed.
-
Protein Quantification: The total protein concentration in the cell lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for DDX5 and survivin, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.
Apoptosis Assay via Annexin V Staining
The induction of apoptosis by this compound is quantified using Annexin V staining followed by flow cytometry:
-
Cell Treatment: Cancer cells are treated with the desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended.
-
Staining: Cells are stained with Annexin V and a viability dye such as Propidium Iodide (PI) in a binding buffer.[10]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Conclusion
The compelling preclinical data from patient-derived xenograft models strongly support the continued development of this compound as a promising anti-cancer therapeutic. Its superior efficacy, ability to overcome drug resistance, and well-defined mechanism of action targeting the DDX5-survivin axis position it as a strong candidate for future clinical investigation in patients with advanced solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-FL118 and SN-38 Cytotoxicity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the cytotoxic profiles of two potent anti-cancer compounds, (R)-FL118 and SN-38. The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these molecules. We will delve into their mechanisms of action, present quantitative data on their cytotoxic potency, and provide detailed experimental protocols for assessing their activity.
Executive Summary
This compound and SN-38 are both camptothecin (B557342) analogs with demonstrated cytotoxic activity against a range of cancer cell lines. However, they exhibit distinct mechanisms of action that translate to different efficacy profiles, particularly in drug-resistant cancer models. SN-38, the active metabolite of irinotecan (B1672180), is a well-established topoisomerase I (Top1) inhibitor.[1][2][3] In contrast, this compound is a poor Top1 inhibitor and exerts its potent anti-cancer effects through the selective inhibition of multiple anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[4][5][6] Notably, this compound has been shown to be more potent than SN-38 in several cancer cell lines and can overcome drug resistance mediated by the ABCG2 efflux pump and mutations in Top1.[4][7][8]
Data Presentation: Comparative Cytotoxicity
The cytotoxic activities of this compound and SN-38 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. The data indicates that this compound is consistently more potent than SN-38 in the tested cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | SN-38 IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | < 6.4 | - | |
| SW620 | Colorectal Adenocarcinoma | - | - | |
| LOVO | Colorectal Adenocarcinoma | Lower than SN-38 | Higher than FL118 | [9] |
| LS1034 | Colorectal Adenocarcinoma | Lower than SN-38 | Higher than FL118 | [9] |
| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | - | |
| H460 | Non-Small Cell Lung Cancer | - | - | |
| DU-145 (WT) | Prostate Carcinoma | ~10-40x more potent | - | [4] |
| RC0.1 (Top1 mutant) | Prostate Carcinoma | up to 800x more potent | - | [4] |
| RC1 (Top1 mutant) | Prostate Carcinoma | up to 800x more potent | - | [4] |
Note: Direct side-by-side IC50 values for all cell lines were not available in a single reference. The table reflects data from multiple sources indicating the relative potency.
Mechanisms of Action
The distinct cytotoxic profiles of this compound and SN-38 stem from their different molecular targets and mechanisms of action.
SN-38: The Canonical Topoisomerase I Inhibitor
SN-38 is the biologically active metabolite of the prodrug irinotecan and a potent inhibitor of topoisomerase I.[1][2][3] Its mechanism of action involves:
-
Binding to the Topoisomerase I-DNA Complex: Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][10] SN-38 intercalates into the DNA helix and binds to the Topo I-DNA complex, stabilizing it.[2]
-
Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of the single-strand breaks.[1]
-
Formation of Double-Strand Breaks: When the replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks.[1][2]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to programmed cell death (apoptosis).[1][2]
This compound: A Multi-Targeted Inhibitor of Anti-Apoptotic Proteins
While structurally related to camptothecins, this compound is a poor inhibitor of Topoisomerase I.[4][8] Its superior anti-cancer activity is attributed to its ability to selectively downregulate several key anti-apoptotic proteins:[4][5][6]
-
Survivin: A member of the inhibitor of apoptosis (IAP) family that is highly expressed in most cancers and plays a crucial role in cell division and apoptosis resistance.[6]
-
XIAP and cIAP2: Other members of the IAP family that directly inhibit caspases, the key executioners of apoptosis.[5]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family.[5]
By inhibiting these proteins, this compound lowers the threshold for apoptosis, making cancer cells more susceptible to cell death signals. Recent studies also indicate that this compound's reduction of survivin levels leads to the downregulation of RAD51, a key protein in the homologous recombination DNA repair pathway, thus further sensitizing cancer cells to DNA damage.[9]
A significant advantage of this compound is its ability to bypass common drug resistance mechanisms. It is not a substrate for the ABCG2 efflux pump, which is a known resistance factor for SN-38.[7][8] Furthermore, its efficacy is less affected by mutations in Topoisomerase I.[4][11]
Experimental Protocols
Standardized cytotoxicity assays are crucial for the accurate determination of IC50 values. The following are detailed protocols for the Sulforhodamine B (SRB) and MTT assays, which are commonly used for this purpose.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and SN-38 stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and SN-38 in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Subtract the background OD from all readings. Calculate the percentage of cell growth inhibition and determine the IC50 values using a suitable software.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and SN-38 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Add 10 µL of serial dilutions of this compound and SN-38 to the wells. Include vehicle controls and blanks.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for the comparative analysis of this compound and SN-38.
Caption: Mechanism of action of SN-38 as a Topoisomerase I inhibitor.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for comparative cytotoxicity analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. mdpi.com [mdpi.com]
- 10. biochempeg.com [biochempeg.com]
- 11. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: (R)-FL118 Versus Topotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the novel camptothecin (B557342) analogue (R)-FL118 and the established chemotherapeutic agent topotecan (B1662842). The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols supporting these findings, offering valuable insights for preclinical and clinical cancer research.
Executive Summary
This compound demonstrates superior antitumor activity over topotecan in human tumor xenograft models.[1] A key advantage of FL118 is its ability to overcome topotecan resistance, a significant challenge in clinical settings.[2] While both are camptothecin analogues, their mechanisms of action diverge. Topotecan primarily acts as a Topoisomerase I (Top1) inhibitor. In contrast, FL118 is a poor Top1 inhibitor and exerts its potent anticancer effects by selectively downregulating key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1] Furthermore, FL118 is not a substrate for common drug efflux pumps like P-glycoprotein (P-gp) and ABCG2, which contributes to its efficacy in resistant tumors.[2] Pharmacokinetic studies reveal that FL118 is rapidly cleared from circulation but accumulates and is retained in tumor tissues for extended periods, suggesting a favorable therapeutic window.[2] While FL118 shows a hematopoietic toxicity profile similar to topotecan, its higher in vivo potency may result in less severe side effects at therapeutically equivalent doses.[1]
Quantitative Data Comparison
| Parameter | This compound | Topotecan | Reference |
| In Vitro Potency | |||
| Inhibition of Cancer Cell Growth | ~25-fold more potent | - | [2][3] |
| Inhibition of Colony Formation | ~25-fold more potent | - | [2] |
| Inhibition of Survivin, Mcl-1, XIAP, or cIAP2 Expression | 10 to 100-fold more effective | - | [2][4] |
| In Vivo Efficacy | |||
| Antitumor Activity in Xenograft Models | Superior | - | [1] |
| Efficacy in Topotecan-Resistant Models | Effective, can eliminate tumors | Ineffective | [2][4] |
| Mechanism of Action | |||
| Topoisomerase I (Top1) Inhibition | Poor inhibitor | Primary mechanism | [1] |
| Inhibition of Anti-Apoptotic Proteins (Survivin, Mcl-1, etc.) | Primary mechanism | 10-100 fold weaker inhibition | [2][4] |
| Substrate for Efflux Pumps (P-gp, ABCG2) | No | Yes | [2] |
| Toxicity Profile | |||
| Hematopoietic Toxicity | Similar to topotecan | - | [1] |
| Severity of Side Effects at Efficacious Doses | Potentially less severe due to higher potency | - | [1] |
Signaling Pathway Diagrams
The distinct mechanisms of action of topotecan and this compound are visualized below.
Caption: Mechanism of action for topotecan.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparison.
Human Tumor Xenograft Model
A common experimental workflow for evaluating the in vivo efficacy of this compound and topotecan is the use of human tumor xenograft models in immunocompromised mice.
Caption: In vivo xenograft experiment workflow.
1. Animal Models:
-
Severe Combined Immunodeficient (SCID) mice are typically used to prevent rejection of human tumor xenografts.[2]
2. Cell Lines and Tumor Establishment:
-
Human cancer cell lines, such as colon (e.g., SW620, HCT-8) and head-and-neck (e.g., FaDu), are cultured in vitro.[2]
-
For establishing topotecan-resistant models, cells are cultured with gradually increasing concentrations of topotecan.[2]
-
A suspension of cancer cells is subcutaneously injected into the flanks of SCID mice.[2]
-
Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the commencement of treatment.[2]
3. Drug Formulation and Administration:
-
This compound: Formulated for intravenous (IV) or intraperitoneal (IP) administration. A typical formulation may include DMSO and hydroxypropyl-β-cyclodextrin in saline.[2]
-
Topotecan: Administered via IP injection.[2]
4. Dosing Regimen:
-
Dosing schedules can vary between studies. An example regimen for establishing resistance and subsequent treatment involves multiple cycles of administration. For instance, topotecan might be administered daily for 5 days for several cycles. FL118 treatment in resistant models could be administered every other day for 5 doses.[2]
5. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[2]
-
Survival Analysis: The time to reach a predetermined tumor volume endpoint or the overall survival of the mice is monitored.
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of systemic toxicity. Hematological parameters may also be assessed.[1]
6. Data Analysis:
-
Tumor growth curves are plotted to visualize the treatment effects.
-
Statistical analyses are performed to determine the significance of differences between treatment groups.[2]
References
- 1. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DDX5 as a Direct Target of (R)-FL118: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-FL118's performance in targeting the oncoprotein DDX5, supported by experimental data. We delve into the validation of DDX5 as a direct target of this compound, detail the experimental methodologies employed, and compare its mechanism with alternative DDX5-targeting strategies.
Executive Summary
DEAD-box helicase 5 (DDX5), a multifunctional protein implicated in numerous cancer-related pathways, has emerged as a critical therapeutic target. The small molecule this compound has been identified as a potent agent that directly engages and neutralizes DDX5. Extensive preclinical studies have validated this interaction, demonstrating that this compound acts as a "molecular glue," inducing the dephosphorylation and subsequent proteasomal degradation of DDX5.[1][2][3] This targeted degradation of DDX5 disrupts multiple oncogenic signaling cascades, leading to potent anti-tumor activity. This guide will compare the efficacy and mechanism of this compound with other known and emerging DDX5 inhibitors.
Data Presentation: this compound and Alternatives
The following table summarizes key quantitative data for this compound and a notable alternative, RX-5902 (Supinoxin), which is currently in clinical trials.
| Compound | Target | Mechanism of Action | Binding Affinity (KD) | IC50 (Chronic Myeloid Leukemia cells) | Development Stage |
| This compound | DDX5 | Molecular glue degrader; induces dephosphorylation and proteasomal degradation of DDX5.[1][2][3] | 34.4 nM[4] | 51.9 nM[5] | Preclinical |
| RX-5902 (Supinoxin) | Phosphorylated DDX5 (Tyr593) | Binds to phosphorylated DDX5, blocking its ATPase activity and its interaction with β-catenin.[6] | Not publicly available | Not publicly available | Phase I-II Clinical Trials[6] |
| Resveratrol | DDX5 | Directly targets DDX5, leading to suppression of the mTORC1 pathway.[7] | Not publicly available | Not publicly available | Preclinical |
| Antisense Oligonucleotides (ASOs) | DDX5 mRNA | Specifically target and degrade DDX5 mRNA, preventing its translation into protein.[7] | Not applicable | Not publicly available | Preclinical |
Experimental Protocols: Validating the this compound-DDX5 Interaction
The direct binding and functional consequences of this compound on DDX5 have been rigorously validated through a series of key experiments.
Target Identification and Binding Validation
-
FL118 Affinity Purification and Mass Spectrometry: This technique was employed to identify the direct binding partners of FL118. The process involves immobilizing FL118 on a resin to create an affinity column. Protein lysates from cancer cells are then passed through the column. Proteins that bind to FL118 are captured and subsequently eluted. These eluted proteins are then identified using mass spectrometry. This method successfully identified DDX5 as a primary binding partner of FL118.[1][8]
-
Isothermal Titration Calorimetry (ITC): ITC is a quantitative technique used to measure the binding affinity between two molecules in solution. It directly measures the heat released or absorbed during a binding event. ITC experiments have confirmed a high-affinity interaction between FL118 and purified DDX5 protein, with a dissociation constant (KD) in the nanomolar range.[1][4]
Functional Validation of DDX5 Degradation
-
Western Blot Analysis: This standard biochemical technique is used to detect specific proteins in a sample. Studies have shown that treatment of cancer cells with FL118 leads to a dose- and time-dependent decrease in DDX5 protein levels, while the levels of DDX5 mRNA remain unchanged.[1]
-
Proteasome Inhibition Assay: To confirm that FL118 induces DDX5 degradation via the proteasome, cancer cells were co-treated with FL118 and a proteasome inhibitor (e.g., MG132). The results showed that the proteasome inhibitor rescued the FL118-induced degradation of DDX5, indicating that the degradation is dependent on the ubiquitin-proteasome system.[1][5]
-
Ubiquitination Assay: This assay directly assesses the ubiquitination status of a target protein. Following FL118 treatment, immunoprecipitation of DDX5 followed by western blotting for ubiquitin revealed a significant increase in poly-ubiquitinated DDX5, confirming the mechanism of degradation.[1]
Cellular and In Vivo Validation
-
DDX5 Knockout (KO) and Overexpression Studies: Genetic manipulation of DDX5 levels in cancer cells has provided strong evidence for its role as the critical target of FL118. Cancer cells with DDX5 knocked out using CRISPR-Cas9 technology showed significant resistance to FL118 treatment.[1][8] Conversely, overexpression of DDX5 sensitized cells to FL118.
-
Human Tumor Xenograft Models: In vivo studies using animal models bearing human tumor xenografts have demonstrated that FL118 exhibits high efficacy in eliminating tumors with high DDX5 expression. In contrast, tumors with low DDX5 expression were less sensitive to the drug.[8][9]
Mandatory Visualizations
Signaling Pathway of DDX5 and its Inhibition by this compound
Caption: this compound targets DDX5 for degradation, inhibiting downstream oncogenic pathways.
Experimental Workflow for Validating FL118-DDX5 Interaction
Caption: Workflow for the comprehensive validation of the this compound and DDX5 interaction.
Conclusion
The collective evidence from a range of robust experimental methodologies strongly validates DDX5 as a direct and critical target of this compound. The unique "molecular glue" mechanism of action, leading to the targeted degradation of DDX5, distinguishes this compound from other DDX5 inhibitors that primarily focus on enzymatic inhibition. This targeted degradation approach offers the potential for a more profound and sustained therapeutic effect by eliminating the entire protein scaffold and its associated functions. While alternative DDX5 inhibitors like RX-5902 are progressing through clinical trials, the preclinical data for this compound demonstrates a potent and well-defined mechanism of action, positioning it as a promising candidate for further development in the treatment of cancers that are dependent on DDX5 signaling. The continued investigation and development of diverse DDX5-targeting agents will be crucial in realizing the full therapeutic potential of inhibiting this key oncoprotein.
References
- 1. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Unwinding new therapeutic opportunities in rhabdomyosarcoma: the role of RNA helicase DDX5 [frontiersin.org]
- 7. DDX5 mRNA-targeting antisense oligonucleotide as a new promising therapeutic in combating castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer DNA repair, immune suppression, cancer metabolic control, virus infection promotion, and human microbiome (microbiota) negative influence - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting (R)-FL118 Treatment Response: A Biomarker Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key biomarkers for predicting response to the novel anti-cancer agent (R)-FL118. This document outlines the underlying mechanism of this compound and presents a detailed analysis of survivin, KRAS, and DDX5 as predictive biomarkers, supported by experimental data and detailed protocols.
Introduction to this compound: A Multi-Targeted Anti-Cancer Agent
This compound, a derivative of camptothecin, is a promising investigational anti-cancer drug with a unique multi-targeted mechanism of action. Unlike traditional topoisomerase I inhibitors such as irinotecan (B1672180) and topotecan (B1662842), FL118's primary anti-tumor activity stems from its ability to inhibit the expression of a panel of anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] This inhibition occurs independently of the p53 tumor suppressor protein status, a common mechanism of resistance to many standard chemotherapies.[1][3]
Recent studies have further elucidated that FL118 functions as a "molecular glue degrader," directly binding to and promoting the degradation of the oncoprotein DDX5 (p68).[4][5][6] The degradation of DDX5, a master regulator of various oncogenic pathways, leads to the downstream suppression of survivin, c-Myc, and mutant KRAS, contributing to the potent and broad-spectrum anti-cancer activity of FL118.[5][6] A key advantage of FL118 is its ability to bypass common drug resistance mechanisms, such as those mediated by the efflux pumps ABCG2 and MDR1, which are often responsible for the failure of irinotecan and topotecan treatment.[7]
Predictive Biomarkers for this compound Treatment Response
The identification of reliable predictive biomarkers is crucial for patient stratification and maximizing the therapeutic benefit of this compound. Current research points to three key biomarkers: survivin expression , KRAS mutation status , and DDX5 expression .
Data Presentation: Quantitative Comparison of Biomarker Performance
The following tables summarize the quantitative data from preclinical studies, demonstrating the correlation between the expression or mutation status of these biomarkers and the cellular response to this compound treatment.
Table 1: Correlation of Survivin Expression with this compound Sensitivity
| Cell Line | Cancer Type | Survivin Expression | This compound IC50 (nM) | Reference |
| HCT-8 | Colon Cancer | High | < 10 | [3][8] |
| SW620 | Colon Cancer | High | < 10 | [3][8] |
| AHDF | Normal Fibroblast | Low/Undetectable | > 100 | [3][8] |
| HGF | Normal Gingival Fibroblast | Low/Undetectable | > 100 | [3][8] |
Table 2: Impact of KRAS Mutation Status on this compound Efficacy
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (nM) | Key Finding | Reference |
| SW620 | Colorectal Cancer | G12V | Low | High Sensitivity | [1][6] |
| SNU-C2B | Colorectal Cancer | G12D | Moderate | Moderate Sensitivity | [1][6] |
| DLD-1 | Colorectal Cancer | G13D | High | Lower Sensitivity | [1][6] |
| HT1376 | Bladder Cancer | Wild-Type | High | Insensitive | [4] |
| UMUC-3 | Bladder Cancer | Mutant | Low | Highly Sensitive | [4] |
Table 3: DDX5 Expression as a Predictor of this compound Response in Xenograft Models
| Tumor Model | Cancer Type | DDX5 Expression | This compound Treatment Outcome | Reference |
| PDAC PDX | Pancreatic Cancer | High | High Efficacy | [9][10] |
| PDAC PDX | Pancreatic Cancer | Low | Less Effective | [9][10] |
| CRC Xenograft | Colorectal Cancer | High | High Efficacy | [9][10] |
| CRC Xenograft | Colorectal Cancer | Low | Less Effective | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings in other research settings.
Western Blot for Survivin and DDX5 Protein Expression
This protocol outlines the detection and quantification of survivin and DDX5 protein levels in cell lysates or tumor tissue homogenates.
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of total protein on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against survivin (e.g., 1:1000 dilution) or DDX5 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Immunohistochemistry (IHC) for DDX5 in Pancreatic Cancer Tissue
This protocol describes the in-situ detection of DDX5 protein expression in formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissues.
-
Tissue Preparation:
-
Deparaffinize 4-5 µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against DDX5 overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the sections, mount with a coverslip, and visualize under a light microscope.
-
Score the staining intensity and percentage of positive cells to determine the overall DDX5 expression level.[11]
-
Quantitative Real-Time PCR (qRT-PCR) for Survivin and DDX5 mRNA Expression
This protocol allows for the quantification of survivin and DDX5 mRNA levels in cells or tissues.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from samples using a suitable kit.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for survivin, DDX5, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Sequences (Example):
-
Human Survivin Forward: 5'-AGGACCACCGCATCTCTACAT-3'
-
Human Survivin Reverse: 5'-AAGTCTGGCTCGTTCTCAGTG-3'
-
Human DDX5 Forward: (sequences to be obtained from literature or designed)
-
Human DDX5 Reverse: (sequences to be obtained from literature or designed)
-
Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Sanger Sequencing for KRAS Codon 12 and 13 Mutation Detection
This protocol details the identification of mutations in codons 12 and 13 of the KRAS gene.
-
DNA Extraction and PCR Amplification:
-
PCR Product Purification:
-
Purify the PCR product to remove excess primers and dNTPs.
-
-
Sequencing Reaction:
-
Perform cycle sequencing using a BigDye Terminator kit and the same primers used for PCR.
-
-
Capillary Electrophoresis:
-
Purify the sequencing products and run them on a capillary electrophoresis-based genetic analyzer.
-
-
Sequence Analysis:
-
Analyze the resulting electropherograms using appropriate software to identify any nucleotide changes in codons 12 and 13 compared to the wild-type KRAS sequence.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for biomarker analysis.
Caption: this compound Mechanism of Action.
Caption: Biomarker Analysis Workflow.
Conclusion
The preclinical data strongly suggest that survivin expression, KRAS mutation status, and DDX5 expression are valuable predictive biomarkers for this compound treatment response. High survivin and DDX5 expression, along with the presence of specific KRAS mutations (G12V and G12D), are associated with increased sensitivity to FL118. As this compound progresses through clinical trials, the validation of these biomarkers will be critical for implementing a personalized medicine approach and identifying patient populations most likely to benefit from this novel therapeutic. The detailed protocols provided in this guide are intended to support further research and standardization of these biomarker assays.
References
- 1. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation [mdpi.com]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low expression of DDX5 is associated with poor prognosis in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sanger sequencing in routine KRAS testing: a review of 1720 cases from a pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unpacking the Safety Profiles of (R)-FL118 and Irinotecan
For researchers and drug development professionals, the quest for potent anti-cancer agents with favorable safety profiles is a paramount objective. In this comprehensive guide, we delve into a comparative analysis of the safety profiles of (R)-FL118, a promising novel camptothecin (B557342) analog, and irinotecan (B1672180), a widely used chemotherapeutic agent. This guide synthesizes preclinical data to offer a clear, objective comparison, supported by experimental details and visual representations of the key signaling pathways involved in their toxicities.
Executive Summary
This compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, has emerged as a potential alternative to irinotecan, demonstrating superior antitumor activity in preclinical models. A critical aspect of its potential clinical utility lies in its safety profile. This guide reveals that while both compounds share some toxicological characteristics due to their common camptothecin backbone, preclinical evidence suggests that this compound may possess a more favorable therapeutic window. Key findings indicate that this compound exhibits less severe hematopoietic toxicity and gastrointestinal side effects, such as diarrhea, compared to irinotecan at their respective maximum tolerated doses (MTDs).
Quantitative Toxicity Comparison
The following tables summarize the available quantitative data on the toxicity of this compound and irinotecan from various preclinical studies. It is important to note that the experimental conditions, such as animal models, dosing schedules, and vehicle formulations, can vary between studies, which may influence the observed toxicity.
| Compound | Animal Model | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |
| This compound | Mice | Weekly x 4 (oral) | 10 mg/kg | Hematopoietic toxicity, diarrhea (less severe than irinotecan) | [1] |
| This compound | Rats | Weekly x 7 (oral, clinically compatible formulation) | ≥2.44 mg/kg (male), ≤4.77 mg/kg (female) | Mild adverse clinical signs at higher doses | [2] |
| Irinotecan | Mice | Daily x 3 (IV) | 100 mg/kg/day | Myelosuppression, diarrhea | [3] |
| Irinotecan | Mice | Daily x 5 (IV) | 50 mg/kg/day | Myelosuppression, diarrhea | [3] |
| Irinotecan | Mice | Weekly x 4 (IP) | 100 mg/kg | Body weight loss | [4] |
| Compound | Animal Model | Lethal Dose (LD) | Key Observations | Reference |
| Irinotecan | Holoxenic Mice | 60-80 mg/kg (4 daily doses) | Severe diarrhea and intestinal damage | [5] |
| Irinotecan | Germ-free Mice | ≥150 mg/kg (4 daily doses) | Reduced diarrhea and intestinal damage, highlighting the role of gut microbiota in toxicity | [5] |
Comparative Analysis of Adverse Events
Preclinical studies consistently report that this compound has a more manageable side-effect profile compared to irinotecan. While both drugs can induce hematopoietic toxicity, studies on this compound suggest it is less severe. Furthermore, irinotecan is well-known for its dose-limiting gastrointestinal toxicity, particularly severe and delayed-onset diarrhea. In contrast, while diarrhea has been observed with this compound, it is reported to be less severe[1]. Animal models treated with this compound also demonstrated better recovery of body weight following treatment compared to those treated with irinotecan, suggesting a better overall tolerability[6][7].
Signaling Pathways of Toxicity
The differing safety profiles of this compound and irinotecan can be partially attributed to their distinct mechanisms of action and metabolism.
Irinotecan Toxicity Pathway
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. The toxicity of irinotecan is largely driven by SN-38. A key pathway in its detoxification is glucuronidation by the enzyme UGT1A1. Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in higher levels of SN-38 and increased risk of severe neutropenia and diarrhea[8][9][10]. Furthermore, the gut microbiome plays a significant role in irinotecan-induced diarrhea. Bacterial β-glucuronidases in the gut can convert the inactive SN-38 glucuronide back to the active SN-38, leading to local toxicity in the gastrointestinal tract[5]. Toll-like receptor 4 (TLR4) signaling has also been implicated in irinotecan-induced gut toxicity and pain.
This compound Toxicity and Antitumor Action Pathway
While this compound is a camptothecin analog and can inhibit Topoisomerase I, its primary antitumor mechanism and toxicity profile appear to be distinct from irinotecan. A key molecular target of this compound is the DEAD-box helicase 5 (DDX5). This compound acts as a "molecular glue," inducing the dephosphorylation and subsequent degradation of DDX5 via the proteasome pathway[2][11]. DDX5 is a master regulator of several oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant KRAS. By degrading DDX5, this compound indirectly downregulates these survival proteins, leading to cancer cell apoptosis. The hematopoietic toxicity of this compound is thought to be related to its Topoisomerase I inhibitory activity, similar to other camptothecins[1]. However, because its primary and more potent anti-cancer effect is through DDX5 degradation, a therapeutic window may exist where potent antitumor activity is achieved with less severe Topoisomerase I-related toxicity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of this compound and irinotecan safety profiles.
Determination of Maximum Tolerated Dose (MTD) in Mice
The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity. A common protocol for MTD determination in mice involves the following steps:
-
Animal Model: Use a specific strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old and of a single gender to reduce variability.
-
Dose Escalation: Start with a low, non-toxic dose and escalate the dose in subsequent cohorts of mice. Dose escalation follows a predefined scheme (e.g., modified Fibonacci sequence).
-
Administration: Administer the drug (this compound or irinotecan) via the intended clinical route (e.g., oral gavage, intravenous injection) and schedule (e.g., daily for 5 days, weekly for 4 weeks).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, activity, posture, and fur texture. Body weight is a critical parameter, with a loss of more than 20% often considered a sign of significant toxicity.
-
Endpoint: The MTD is reached when a predefined level of toxicity is observed in a specified number of animals in a cohort (e.g., >20% body weight loss, mortality).
Assessment of Hematological Toxicity
Hematological toxicity, particularly neutropenia, is a common side effect of camptothecin analogs. Its assessment typically involves:
-
Blood Collection: At specified time points during and after treatment, collect a small volume of blood (e.g., 50-100 µL) from the mice, often via the tail or saphenous vein, into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the counts of neutrophils, lymphocytes, platelets, and red blood cells.
-
Data Analysis: Compare the blood cell counts of the treated groups to the vehicle control group to assess the degree of myelosuppression. The nadir (lowest point) of the neutrophil count is a key parameter.
Assessment of Gastrointestinal Toxicity (Diarrhea)
The severity of irinotecan-induced diarrhea can be assessed using a standardized scoring system:
-
Daily Observation: Visually inspect the animals and their cages daily for the presence and consistency of feces.
-
Fecal Scoring: Score the feces based on a scale, for example:
-
0: Normal, well-formed pellets
-
1: Soft, formed pellets
-
2: Very soft, unformed feces
-
3: Watery diarrhea
-
-
Body Weight: Monitor body weight daily, as significant weight loss can be an indicator of severe diarrhea and dehydration.
Conclusion
The available preclinical data suggests that this compound holds promise as a novel anti-cancer agent with a potentially improved safety profile compared to irinotecan. The lower incidence and severity of key toxicities, such as diarrhea and hematopoietic suppression, at effective doses point towards a wider therapeutic window for this compound. The distinct mechanism of action, primarily targeting DDX5, may underlie this favorable safety profile. However, it is crucial to acknowledge that these findings are based on preclinical models. Further investigation, including rigorous head-to-head comparative toxicology studies and eventual clinical trials, is necessary to definitively establish the safety and efficacy of this compound in humans. This guide provides a foundational understanding for researchers and drug developers to build upon as this promising compound moves through the development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Comparison of antitumor efficacy and toxicity (body weight loss) of FL118 with irinotecan in a SCID mouse model of human primary head and neck tumor (17073)-established xenograft. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal microflora and digestive toxicity of irinotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (R)-FL118's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-FL118, a novel camptothecin (B557342) analogue, has emerged as a promising anti-cancer agent with a distinct mechanism of action that circumvents typical resistance pathways. This guide provides an objective comparison of this compound's performance against other anti-cancer agents, supported by experimental data, detailed protocols, and visual representations of its molecular interactions.
Core Mechanism of Action: Beyond Topoisomerase I Inhibition
Unlike traditional camptothecins such as irinotecan (B1672180) and topotecan, which primarily target topoisomerase I (Top1), this compound exerts its potent anti-tumor effects through a novel pathway. Independent studies have validated that FL118's primary mechanism involves the targeted degradation of the oncoprotein DDX5 (p68), a DEAD-box RNA helicase. This action positions FL118 as a 'molecular glue degrader,' initiating a cascade of downstream effects that are detrimental to cancer cell survival.
The degradation of DDX5 by FL118 leads to the subsequent downregulation of a suite of key anti-apoptotic and oncogenic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] This multi-targeted approach contributes to its efficacy across a range of cancer types, largely independent of their p53 mutational status.[1]
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data from independent studies, highlighting the superior potency of this compound compared to conventional chemotherapeutic agents.
Table 1: Comparative IC50 Values of this compound and Other Camptothecin Analogs
| Cell Line | Cancer Type | This compound IC50 (nM) | SN-38 (Active Irinotecan) IC50 (nM) | Topotecan IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | - | - | [4] |
| MCF-7 | Breast Cancer | < 6.4 | - | - | [4] |
| HepG-2 | Liver Cancer | < 6.4 | - | - | [4] |
| A549 | Lung Cancer | 9 | - | - | [5] |
| NCI-H446 (Irinotecan-resistant) | Lung Cancer | 6.61 | - | - | [5] |
| K562 | Chronic Myeloid Leukemia | 51.9 | - | 229.4 (as CPT) | [6] |
| DU-145 | Prostate Cancer | - | 40 | 60 (as CPT) | [7] |
| RC0.1 (Top1 mutant) | Prostate Cancer | - | 11670 | 63300 (as CPT) | [7] |
| RC1 (Top1 mutant) | Prostate Cancer | - | 4430 | 21700 (as CPT) | [7] |
Table 2: Induction of Apoptosis by this compound in Pancreatic Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| HPAF-II | This compound (nM level) | 10.3% | [8] |
| BxPC-3 | This compound (nM level) | 17.3% | [8] |
| HPAF-II | AMR-MeOAc + this compound | 38.1% | [8] |
| BxPC-3 | AMR-MeOAc + this compound | 32.6% | [8] |
Table 3: Downregulation of Anti-Apoptotic Proteins by this compound
| Cell Line | Protein | Treatment | Fold Decrease vs. Control | Reference |
| FaDu | Survivin | This compound | > Topotecan | [9] |
| FaDu | Mcl-1 | This compound | > Topotecan | [9] |
| FaDu | XIAP | This compound | > Topotecan | [9] |
| SW620 | Survivin | This compound | > Topotecan | [9] |
| SW620 | Mcl-1 | This compound | > Topotecan | [9] |
| SW620 | XIAP | This compound | > Topotecan | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's mechanism of action are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight.[10][11]
-
Drug Treatment: Treat cells with a serial dilution of this compound or comparative compounds for 72 hours.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DDX5, survivin, Mcl-1, XIAP, cIAP2, cleaved caspase-3, PARP, and a loading control like GAPDH or actin) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[14]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[14]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[8]
Survivin Promoter Luciferase Assay
-
Cell Transfection: Stably or transiently transfect cancer cells with a luciferase reporter construct driven by the human survivin promoter.[2][9]
-
Drug Treatment: Treat the transfected cells with various concentrations of this compound for 24 hours.[9]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[9]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as a percentage of the vehicle-treated control.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound's core mechanism of action.
Caption: Experimental workflow for Western Blot analysis.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to overcome common mechanisms of drug resistance. Unlike irinotecan and topotecan, FL118 is not a substrate for the drug efflux pumps ABCG2 and P-gp, which are frequently overexpressed in resistant tumors.[9] This allows FL118 to maintain its intracellular concentration and efficacy in cancer cells that have developed resistance to other chemotherapies.
Clinical Development
This compound is currently under investigation in clinical trials for advanced pancreatic ductal adenocarcinoma (NCT06206876).[12] These phase I trials are evaluating the safety, side effects, and optimal dosage of FL118.[12] While mature efficacy data is not yet available, preclinical studies have shown significant promise in pancreatic and colorectal cancer models. The FDA has granted Orphan Drug Designation to FL118 for the treatment of pancreatic cancer, acknowledging its potential in this hard-to-treat disease.
Conclusion
Independent validation studies have consistently demonstrated that this compound possesses a novel mechanism of action, targeting the oncoprotein DDX5 and subsequently downregulating a panel of key survival proteins. This multi-pronged approach, combined with its ability to bypass common drug resistance mechanisms, positions this compound as a highly promising therapeutic candidate. The quantitative data from preclinical studies consistently show its superior potency over existing camptothecin analogs. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types.
References
- 1. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 11. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 12. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
(R)-FL118: A Comparative Meta-Analysis of Preclinical Efficacy and Mechanism of Action
(R)-FL118 , a novel camptothecin (B557342) analogue, has demonstrated significant promise in preclinical cancer studies, exhibiting superior antitumor activity compared to several established chemotherapeutic agents. This guide provides a comprehensive meta-analysis of available preclinical data, objectively comparing the performance of this compound with other alternatives and detailing the experimental basis for these findings. The information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
This compound has consistently shown greater potency in preclinical models than other widely used cancer drugs. In vitro studies have revealed that FL118 is significantly more effective at inhibiting cancer cell growth and colony formation than topotecan (B1662842), with one study indicating it is approximately 25 times more potent.[1][2] This enhanced efficacy extends to in vivo models, where FL118 has demonstrated superior antitumor activity against human tumor xenografts when compared to irinotecan (B1672180), topotecan, doxorubicin, 5-FU, gemcitabine, docetaxel, oxaliplatin, cyclophosphamide (B585) (cytoxan), and cisplatin.[3][4][5] A key advantage of FL118 is its ability to overcome drug resistance. It has been shown to be effective against tumors that have acquired resistance to both irinotecan and topotecan.[2][3]
In Vitro Cytotoxicity
| Cell Line | Cancer Type | This compound IC50 (nM) | Comparator IC50 (nM) | Comparator Drug | Reference |
| HPAF-II | Pancreatic | 10.21 | 14,690 (AMR-MeOAc) | AMR-MeOAc | [3] |
| BxPC-3 | Pancreatic | 4.17 | 12,450 (AMR-MeOAc) | AMR-MeOAc | [3] |
| Multiple Myeloma (Panel of 6) | Multiple Myeloma | 7.4 - 344.8 | Not Specified | Not Specified | [6] |
| A-549 | Lung | More potent than irinotecan | Not Specified | Irinotecan | [7] |
| MDA-MB-231 | Breast | More potent than irinotecan | Not Specified | Irinotecan | [7] |
| RM-1 | Prostate | 48.27 | Not Specified | Not Specified | [7] |
In Vivo Antitumor Activity
| Tumor Model | Cancer Type | This compound Efficacy | Comparator Efficacy | Comparator Drug(s) | Reference |
| Human Tumor Xenografts | Various | Superior antitumor activity, tumor regression | Less effective | Irinotecan, topotecan, doxorubicin, 5-FU, gemcitabine, docetaxel, oxaliplatin, cytoxan, cisplatin | [4][5] |
| Irinotecan-resistant Xenografts | Head & Neck (FaDu), Colorectal (SW620) | Effective elimination of resistant tumors | Ineffective | Irinotecan | [2] |
| Topotecan-resistant Xenografts | Head & Neck (FaDu), Colorectal (SW620) | Effective elimination of resistant tumors | Ineffective | Topotecan | [2] |
| RM-1 Xenograft | Prostate | TGI = 44.9% at 9 mg/kg | Not Specified | Not Specified | [7] |
| Pancreatic PDX | Pancreatic | Effective tumor elimination | Less effective | Gemcitabine | [8] |
Mechanism of Action: A Multi-Targeted Approach
The potent antitumor activity of this compound stems from its unique, multi-faceted mechanism of action that distinguishes it from other camptothecin analogues. While it is structurally similar to topoisomerase I (Top1) inhibitors like irinotecan and topotecan, its primary anticancer effects are not derived from Top1 inhibition.[9][10] In fact, FL118's efficacy is independent of Top1 expression levels in tumors.[9]
The primary mechanism of FL118 involves its function as a "molecular glue degrader." It directly binds to the oncogenic protein DEAD-box helicase 5 (DDX5), leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[10][11] The degradation of DDX5, a key regulator of multiple cancer-driving pathways, results in the downstream inhibition of several critical anti-apoptotic and survival proteins.[11]
FL118 has been shown to selectively downregulate the expression of:
This targeted downregulation of multiple survival proteins occurs independently of the p53 tumor suppressor status, making FL118 effective against a broader range of cancers, including those with p53 mutations which are often associated with treatment resistance.[5][6] Furthermore, in pancreatic cancer cells with KRAS mutations, FL118, in combination with AMR-MeOAc, has been shown to inhibit the KRAS-G12D mutant activity and downstream signaling pathways like RAF/ERK and AKT.[3]
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Therapeutic Index: (R)-FL118 Poised as a Superior Alternative to Standard-of-Care in Colorectal Cancer
For Immediate Release
A comprehensive analysis of preclinical data suggests that (R)-FL118, a novel small molecule inhibitor, demonstrates a significantly improved therapeutic index compared to standard-of-care chemotherapeutics, irinotecan (B1672180) and 5-fluorouracil (B62378) (5-FU), for the treatment of colorectal cancer. This comparison guide synthesizes available experimental data on the efficacy and toxicity of these agents, providing researchers, scientists, and drug development professionals with a detailed overview of their preclinical performance.
This compound, a camptothecin (B557342) analogue, has shown potent antitumor activity in various cancer models.[1] Its unique mechanism of action, which involves the inhibition of multiple anti-apoptotic proteins including survivin, Mcl-1, XIAP, and cIAP2, sets it apart from traditional chemotherapies.[2][3] This multi-targeted approach appears to contribute to its superior efficacy and potentially wider therapeutic window.
Quantitative Comparison of Preclinical Efficacy and Toxicity
The therapeutic index (TI), a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of a drug's safety and efficacy. While a direct head-to-head study calculating the precise TI (LD50/ED50) for this compound, irinotecan, and 5-FU in a single colorectal cancer model is not publicly available, a comparative analysis of data from various preclinical studies provides strong evidence for the superior profile of this compound.
The following tables summarize key preclinical findings. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Comparative In Vivo Efficacy in Xenograft Models
| Drug | Cancer Model | Dosing Schedule | Key Efficacy Findings | Citation |
| This compound | Irinotecan-resistant HCT116-SN50 colon cancer | 1.5 mg/kg, IP, once weekly for 4 weeks | Significantly better tumor growth control compared to irinotecan. | [4] |
| Head-and-neck FaDu tumors | 1.5 mg/kg, IP, every other day for 5 doses | Effectively eliminated tumors that had acquired irinotecan resistance. | [5] | |
| Irinotecan | HCT116-SN50 colon cancer | 100 mg/kg, IP, once weekly for 4 weeks | Less effective in controlling tumor growth compared to FL118. | [4] |
| Head-and-neck FaDu tumors | 100 mg/kg, IP, weekly | Tumors acquired resistance to treatment. | [5] | |
| 5-Fluorouracil | HCT116 colon cancer | 25 mg/kg, IP, every 2 days | Effective reduction in tumor burden. | [6] |
Table 2: Comparative Toxicity in Preclinical Models
| Drug | Animal Model | Dosing Schedule | Key Toxicity Findings | Citation |
| This compound | SCID mice with FaDu xenografts | 1.5 mg/kg, IP, every other day for 5 doses | Favorable toxicity profile with a wide therapeutic window. | [7] |
| Irinotecan | Holoxenic mice | 60-80 mg/kg for 4 days | Lethal dose between 60 and 80 mg/kg. | [8] |
| SCID mice with HCT116-SN50 xenografts | 100 mg/kg, IP, once weekly for 4 weeks | Tolerability profile similar to FL118 in this specific study. | [4] | |
| 5-Fluorouracil | Murine model | 50-100 mg/kg | Proper dosage range to induce intestinal mucositis. Higher doses (200-400 mg/kg) caused high mortality. |
Table 3: In Vitro Cytotoxicity in Colorectal Cancer Cell Lines
| Drug | Cell Line | IC50 | Citation |
| This compound | HCT-8 | ~25-fold more potent than topotecan (B1662842) | [5] |
| SN-38 (active metabolite of Irinotecan) | SW620 | Significantly less potent than FL118 in the presence of efflux pump inhibitors. | [5] |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Studies
Objective: To evaluate the antitumor efficacy of a test compound in an in vivo setting.
General Protocol:
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW620, HT29) are cultured in appropriate media and conditions.
-
Animal Model: Severe combined immunodeficient (SCID) or nude mice are typically used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. The test compound (this compound), standard-of-care drug (irinotecan or 5-FU), or vehicle control is administered according to a predefined schedule (e.g., intraperitoneally (IP) or intravenously (IV), daily, weekly, etc.).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. This is assessed by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include survival analysis and assessment of apoptosis in tumor tissue.
-
Toxicity Monitoring: Animal body weight is monitored as a general indicator of toxicity. Significant weight loss can indicate adverse effects of the treatment.
For the comparative study between this compound and irinotecan, SCID mice bearing HCT116-SN50 subcutaneous xenografts were treated via IP once per week with 100 mg/kg irinotecan or 1.5 mg/kg FL118 for 4 weeks.[4]
Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
General Protocol:
-
Animal Model: Healthy mice of a specific strain are used.
-
Dose Escalation: Animals are divided into groups and receive escalating doses of the test compound.
-
Toxicity Assessment: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity (e.g., >20% body weight loss).
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound, irinotecan, and 5-fluorouracil are visualized in the following diagrams.
References
- 1. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal microflora and digestive toxicity of irinotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of dose-response relationship of 5-fluorouracil to murine intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-FL118: A Comprehensive Guide for Laboratory Personnel
(R)-FL118 , a novel camptothecin (B557342) analogue with potent antitumor properties, requires stringent handling and disposal procedures due to its cytotoxic nature. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, a thorough understanding of its hazards and the necessary safety measures is imperative. As a cytotoxic compound, direct contact should be strictly avoided.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory when handling this compound to prevent dermal and respiratory exposure.[1][2]
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves | Provides an extra layer of protection against contamination. |
| Gown | Disposable, impermeable gown with long sleeves and a solid front | Protects skin and personal clothing from splashes and spills.[1] |
| Eye/Face Protection | Safety goggles and a face shield | Shields against splashes and aerosols.[1] |
| Respiratory Protection | NIOSH-approved respirator | Necessary when there is a risk of generating dust or aerosols.[1][2] |
Designated Handling Area: All handling of this compound, including weighing, reconstitution, and aliquoting, should be conducted in a designated, well-ventilated area such as a chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[1][2]
This compound Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guidance for (R)-FL118
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most effective way to minimize exposure and ensure personal safety when handling (R)-FL118.[1][2] Different levels of PPE may be required depending on the nature of the handling procedure.[3]
Core PPE Recommendations:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Shields eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder form to prevent inhalation. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. |
Always inspect PPE for integrity before use and do not reuse disposable items.[2] Contaminated PPE should be disposed of as hazardous waste.
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing the risk of exposure to this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
-
Weighing and Reconstitution:
-
Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
When reconstituting, add the solvent slowly to the powder to minimize aerosol generation.
-
-
Experimental Use:
-
Conduct all procedures involving this compound solutions within a fume hood.
-
Avoid skin contact by wearing double gloves.[2]
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable laboratory disinfectant).
-
Carefully remove and dispose of all contaminated disposable materials in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[4]
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated, labeled hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and seal in a designated hazardous waste container for soft materials. |
| Liquid Waste | Collect in a labeled, leak-proof hazardous waste container. The container should be kept closed when not in use. |
All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.
Mechanism of Action and Signaling Pathways
This compound is a camptothecin (B557342) analogue that exhibits potent anti-cancer activity through multiple mechanisms.[5][6] It is known to be a potent inhibitor of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis (programmed cell death).[7][8] By inhibiting survivin, this compound promotes cancer cell death.
Furthermore, FL118 has been shown to downregulate the expression of other anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[5][9] This multi-targeted approach contributes to its effectiveness in overcoming drug resistance in various cancer types.[6] The compound can also induce DNA damage and inhibit DNA repair pathways, further enhancing its cytotoxic effects.[10]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: this compound inhibits anti-apoptotic proteins and DNA repair, inducing apoptosis.
References
- 1. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 2. youtube.com [youtube.com]
- 3. epa.gov [epa.gov]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. e-century.us [e-century.us]
- 10. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
